1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
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Properties
IUPAC Name |
1-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)8-4-9-7(6)12/h3-4H,2H2,1H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADJXPHMYICMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold
The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of enzymatic targets.[3][4] This heterocycle is most notably recognized in the structure of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[5] The therapeutic potential of this scaffold, however, extends far beyond PDE5 inhibition, with analogues demonstrating activity as anticancer agents, cyclin-dependent kinase (CDK) inhibitors, and EGFR-TK inhibitors.[1][2][6]
This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic route to a specific analogue, 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The synthesis is predicated on established and robust chemical transformations, beginning with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidinone ring. We will delve into the causality behind the experimental choices, providing a clear rationale for the selection of reagents and reaction conditions.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, reveals a key disconnection at the pyrimidine ring. This leads back to the crucial intermediate, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide . The synthesis of this intermediate, in turn, can be envisioned from the cyclization of a suitable acyclic precursor derived from ethylhydrazine.
The overall synthetic strategy can be visualized as a two-stage process:
-
Stage 1: Synthesis of the 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide Intermediate. This stage focuses on the construction of the substituted pyrazole core.
-
Stage 2: Cyclization to Form the Pyrazolo[4,3-d]pyrimidin-7-one Ring System. This stage involves the formation of the fused pyrimidine ring to yield the final product.
Caption: Retrosynthetic analysis of the target molecule.
Stage 1: Synthesis of the 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide Intermediate
The construction of the pyrazole ring is a cornerstone of this synthesis. The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile or its equivalent with a hydrazine derivative.[7]
Step 1.1: Formation of Ethyl 2-cyano-3-ethoxyacrylate
A common and efficient starting point is the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of a dehydrating agent, typically acetic anhydride. This reaction forms the electrophilic alkene, ethyl 2-cyano-3-ethoxyacrylate, which is primed for nucleophilic attack by the hydrazine.
Step 1.2: Cyclization with Ethylhydrazine
The subsequent reaction with ethylhydrazine is the key pyrazole-forming step. The more nucleophilic nitrogen of ethylhydrazine attacks the β-position of the acrylate, followed by an intramolecular cyclization onto the nitrile group. This reaction is typically carried out in a protic solvent like ethanol.
Step 1.3: Amination and Nitration
The resulting ethyl 1-ethyl-5-amino-1H-pyrazole-4-carboxylate is then subjected to a Sandmeyer-type reaction to introduce a nitro group at the 4-position, which can subsequently be reduced to the desired amino group.
Step 1.4: Reduction and Amidation
The nitro group is then reduced to an amine, commonly via catalytic hydrogenation. The resulting ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is then converted to the corresponding carboxamide.
A plausible synthetic workflow for Stage 1 is depicted below:
Caption: Synthetic workflow for the key intermediate.
Stage 2: Cyclization to Form the Pyrazolo[4,3-d]pyrimidin-7-one Ring System
The final stage of the synthesis involves the construction of the pyrimidinone ring onto the 4-amino-5-carboxamide-pyrazole intermediate. This is typically achieved by reacting the intermediate with a one-carbon electrophile.
Step 2.1: Ring Closure with a Formic Acid Equivalent
A common and effective method for this cyclization is the use of formic acid or one of its derivatives, such as triethyl orthoformate.[5] Heating the 4-amino-1-ethyl-1H-pyrazole-5-carboxamide with triethyl orthoformate, often in the presence of a catalytic amount of acid, will lead to the formation of the desired 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The reaction proceeds via the formation of an intermediate ethoxymethyleneamino-pyrazole, which then undergoes intramolecular cyclization with the loss of ethanol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide
-
Step A: Ethyl 2-cyano-3-ethoxyacrylate: A mixture of ethyl cyanoacetate (1 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol) is heated at 120-130 °C for 2 hours. The volatile byproducts are removed by distillation under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Step B: Ethyl 1-ethyl-5-amino-1H-pyrazole-4-carboxylate: The crude ethyl 2-cyano-3-ethoxyacrylate (1 mol) is dissolved in ethanol (5 volumes). Ethylhydrazine (1.1 mol) is added dropwise at a temperature maintained below 30 °C. The mixture is then stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the product.
-
Step C: Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate: The pyrazole from the previous step (1 mol) is dissolved in concentrated sulfuric acid at 0 °C. A solution of sodium nitrite (1.1 mol) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour and then poured onto ice. The precipitated product is filtered, washed with water, and dried.
-
Step D: Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate: The nitro-pyrazole (1 mol) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases. The catalyst is filtered off, and the solvent is evaporated to give the amino-pyrazole.
-
Step E: 4-amino-1-ethyl-1H-pyrazole-5-carboxamide: The amino-ester (1 mol) is heated in a sealed vessel with a solution of ammonia in methanol (7N) at 100 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the solid residue is recrystallized to give the final intermediate.
Protocol 2: Synthesis of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
A mixture of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide (1 mol) and triethyl orthoformate (3 mol) is heated at reflux for 6 hours.
-
The excess triethyl orthoformate and ethanol formed during the reaction are removed by distillation.
-
The crude product is cooled, and the resulting solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 4-amino-1-ethyl-1H-pyrazole-5-carboxamide | C6H10N4O | 154.17 | 60-70 (overall) |
| 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C7H8N4O | 164.16 | 80-90 |
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point (MP): As an indicator of purity.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a robust and efficient pathway to 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The methodologies are based on well-established chemical principles and can be readily adapted for the synthesis of a diverse library of analogues for further investigation in drug discovery programs. The versatility of the 4-aminopyrazole-5-carboxamide intermediate allows for the introduction of various substituents on the pyrimidine ring, offering a rich chemical space for the development of novel therapeutic agents targeting a range of biological pathways.
References
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PubChem Compound Summary for CID 19620407, 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. PubChem. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2008). Synthesis and antimicrobial activity of some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][5][8][9]-triazolo[1,5-c]pyrimidine derivatives. Molecules, 13(7), 1501-1517.
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Radi, S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 725-741.
- Al-Matar, H. M., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 15(11), 8348-8381.
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Radini, I. A. M. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARGETING CDK2: BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDY. Acta Poloniae Pharmaceutica, 76(1), 69-81.
- Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2548-2572.
- Lee, H. W., et al. (2010). Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4789-4793.
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European Patent Office. (2003). Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof (EP0994115B1). Retrieved from [Link]
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- Zhang, M., et al. (2017). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 3(10), 765-773.
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- Fayed, M. A. A., et al. (2019). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 24(18), 3245.
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MySkinRecipes. (n.d.). ethyl 5-aMino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS number
An In-Depth Technical Guide to 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and its Congeners: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
Introduction to the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold
The pyrazolo[4,3-d]pyrimidine core is a fused bicyclic heterocycle that is a bioisostere of purine. This structural similarity allows it to mimic endogenous molecules like adenine, enabling it to interact with the ATP-binding sites of various enzymes. This characteristic has made the pyrazolo[4,3-d]pyrimidine scaffold a cornerstone in the development of a wide range of therapeutic agents, particularly in oncology and for the treatment of erectile dysfunction.
Derivatives of this scaffold have been successfully developed as inhibitors of several key enzymes, including:
-
Phosphodiesterase type 5 (PDE5): Sildenafil, a well-known drug for erectile dysfunction, features a substituted pyrazolo[4,3-d]pyrimidin-7-one core.[1][2]
-
Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.[3]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer.[4]
The versatility of the pyrazolo[4,3-d]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 1-ethyl substitution, the focus of this guide, represents one such modification that can influence the compound's interaction with its biological targets.
Synthesis of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
A general and adaptable synthetic route to the pyrazolo[4,3-d]pyrimidin-7-one core involves the cyclocondensation of a substituted pyrazole-5-carboxamide with a suitable one-carbon synthon. The following is a proposed synthetic pathway for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, based on established methodologies for related compounds.[5][6]
Proposed Synthetic Scheme:
A proposed synthetic route.
Step-by-Step Protocol:
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Synthesis of Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate:
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Ethyl hydrazine is reacted with ethyl cyanoacetate in a suitable solvent such as ethanol.
-
The reaction mixture is typically refluxed to drive the cyclization to completion.
-
The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
-
-
Synthesis of 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide:
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The ethyl ester from the previous step is converted to the corresponding amide.
-
This is typically achieved by heating the ester in a solution of ammonia in a sealed vessel.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Synthesis of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one:
-
The pyrazole-4-carboxamide is cyclized with a one-carbon source.
-
Common reagents for this step include formamide or triethyl orthoformate.
-
The reaction is generally heated at high temperatures to facilitate the ring closure.
-
The final product can be purified by recrystallization or column chromatography.
-
Potential Biological Activities and Therapeutic Applications
Given the known activities of other pyrazolo[4,3-d]pyrimidin-7-one derivatives, 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a promising candidate for investigation as an inhibitor of several important enzyme families.
Kinase Inhibition
The pyrazolo[4,3-d]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor.[3][4] The ethyl group at the 1-position can influence the binding affinity and selectivity for different kinases.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs is a validated strategy in cancer therapy.[3] The target compound could potentially inhibit CDK2, a key regulator of the G1/S phase transition of the cell cycle.
-
Epidermal Growth Factor Receptor (EGFR): Many pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[4]
Signaling Pathway:
Mechanism of EGFR inhibition.
Phosphodiesterase (PDE) Inhibition
The structural similarity of the pyrazolo[4,3-d]pyrimidin-7-one core to the purine ring of cGMP makes it an effective inhibitor of phosphodiesterases, particularly PDE5.[1][2]
Mechanism of Action:
-
PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).
-
Inhibition of PDE5 leads to an increase in intracellular cGMP levels.
-
Elevated cGMP in smooth muscle cells results in vasodilation.
This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension.
Experimental Protocols
To evaluate the biological activity of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a series of in vitro assays can be employed.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of kinases.
Methodology:
-
Reagents: Kinase enzyme, appropriate substrate, ATP, and the test compound.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a suitable buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
The percentage of kinase activity is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer) are used.[4]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a suitable reagent (e.g., MTT, resazurin).
-
-
Data Analysis:
-
The percentage of cell viability is plotted against the logarithm of the compound concentration.
-
The GI50 (concentration for 50% growth inhibition) is calculated.
-
Quantitative Data Summary:
| Compound Class | Target | IC50 / GI50 Range | Reference Cell Lines |
| Pyrazolo[3,4-d]pyrimidines | EGFR | 0.016 - 20 µM | A549, HCT-116 |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | 0.057 - 0.119 µM | MCF-7, HCT-116, HepG-2 |
Conclusion
The 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one molecule, as a representative of the broader pyrazolo[4,3-d]pyrimidin-7-one class, holds significant potential as a scaffold for the development of novel therapeutics. Its structural similarity to purines provides a strong foundation for its interaction with ATP-binding sites of key enzymes involved in cell signaling and proliferation. Further investigation into the synthesis and biological evaluation of this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential in areas such as oncology and the treatment of PDE-mediated disorders. The experimental protocols and background information provided in this guide offer a solid starting point for researchers and drug development professionals to explore this promising area of medicinal chemistry.
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][7][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
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2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. PubMed. [Link]
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Spectroscopic Characterization of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-d]pyrimidine scaffold is a core component in various pharmacologically active agents, making a thorough understanding of its structural and electronic properties crucial for the design and development of new therapeutics. This document synthesizes expected spectroscopic characteristics based on data from closely related analogues, offering a robust framework for the identification and characterization of this compound and its derivatives.
Introduction to 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
The 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one molecule belongs to a class of fused heterocyclic systems that are analogues of purines. This structural similarity allows them to interact with biological targets that recognize purine-based structures, leading to a wide range of biological activities. The ethyl substitution at the N-1 position of the pyrazole ring is a key modification that can influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The following sections detail the expected ¹H and ¹³C NMR spectral data for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, based on the analysis of related structures.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the pyrazolopyrimidine core.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ (ethyl) | 1.3 - 1.5 | Triplet | ~7.0 | The methyl protons are coupled to the adjacent methylene protons. |
| CH₂ (ethyl) | 4.2 - 4.4 | Quartet | ~7.0 | The methylene protons are coupled to the methyl protons. |
| C3-H | 7.8 - 8.2 | Singlet | - | Aromatic proton on the pyrazole ring. |
| C5-H | 8.0 - 8.4 | Singlet | - | Aromatic proton on the pyrimidine ring. |
| N6-H | 11.0 - 13.0 | Broad Singlet | - | The N-H proton of the pyrimidinone ring, its chemical shift can be highly variable and concentration-dependent. |
Expertise & Experience Insight: The chemical shifts are predicted based on the electronic environment of the protons. The electron-withdrawing nature of the fused ring system will cause the protons on the heterocyclic core (C3-H and C5-H) to appear in the downfield region of the spectrum. The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange with the solvent.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | 14 - 16 |
| CH₂ (ethyl) | 40 - 45 |
| C3 | 135 - 140 |
| C3a | 105 - 110 |
| C5 | 145 - 150 |
| C7 | 155 - 160 |
| C7a | 150 - 155 |
Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C7) and the other quaternary carbons are expected to be in the downfield region due to deshielding effects.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 s.
-
Relaxation Delay: 2 s.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 s.
-
Relaxation Delay: 2-5 s.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The expected exact mass of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (C₇H₈N₄O) is approximately 164.0698 g/mol . A high-resolution mass spectrometer (HRMS) should detect a peak corresponding to this mass.
-
Major Fragmentation Pathways: The ethyl group is a likely site of initial fragmentation, leading to the loss of an ethene molecule (M - 28) or a methyl radical (M - 15). Subsequent fragmentation would involve the cleavage of the pyrazolopyrimidine ring system.
Experimental Protocol for Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a prominent protonated molecule peak [M+H]⁺ at m/z 165.0776.
Data Analysis: The acquired spectrum should be analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern should also be examined to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (amide) | 1650 - 1690 | Strong |
| C=N Stretch | 1600 - 1650 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
Authoritative Grounding: The vibrational frequencies of functional groups in heterocyclic systems have been extensively studied. The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is a key indicator of the carbonyl group in the pyrimidinone ring[1]. The broad N-H stretching band is characteristic of amides involved in hydrogen bonding.
Experimental Protocol for IR Spectroscopy
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. By combining the information from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently identify and characterize this important heterocyclic compound. The provided protocols and interpretative guidance serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the advancement of new therapeutic agents based on the pyrazolo[4,3-d]pyrimidine scaffold.
References
- Rashad, A. E., et al. (2008). Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7104-7111.
- Ballell, L., et al. (2007). Fueling open-source drug discovery: 177 small-molecule leads for tuberculosis. ChemMedChem, 2(12), 1807-1821.
- El Fal, M., et al. (2013). Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o1005.
- Radi, S., et al. (2013). Synthesis, characterization and in vitro biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Molecules, 18(7), 8436-8448.
- Prasad, K. V., et al. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 444-451.
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A Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[4,3-d]pyrimidin-7-one Compounds
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold." Its structural resemblance to the natural purine nucleobase allows it to function as a bioisostere, effectively mimicking the adenine ring of adenosine triphosphate (ATP)[1][2]. This mimicry enables compounds built on this scaffold to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, making them a fertile ground for the development of targeted inhibitors[2][3].
The versatility of this scaffold is demonstrated by its presence in a wide array of pharmacologically active agents with applications ranging from anticancer and anti-inflammatory to antiviral and cardiovascular treatments[1][4][5]. The most prominent exemplar of this scaffold's success is Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which revolutionized the treatment of erectile dysfunction and is also used for pulmonary arterial hypertension[6][7]. The journey from scaffold identification to a clinically successful drug underscores the importance of understanding its synthesis, mechanism of action, and structure-activity relationships.
This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazolo[4,3-d]pyrimidin-7-one compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causalities behind synthetic strategies, the mechanistic basis of their biological activity, and the critical structure-activity relationships that drive modern drug design.
Part 1: Core Synthetic Strategies and Methodologies
The synthesis of the pyrazolo[4,3-d]pyrimidin-7-one core is a multi-step process that typically begins with a substituted pyrazole precursor. The choice of starting materials and subsequent reagents is critical, as it dictates the final substitution pattern and, consequently, the biological activity of the compound. A generalized and widely adopted synthetic pathway is illustrated below.
Generalized Synthetic Workflow
The following diagram outlines a common synthetic route. The process starts with a 5-aminopyrazole-4-carboxamide, which is cyclized to form the pyrazolo[4,3-d]pyrimidin-7-one core. This core is then activated, typically through chlorination, to allow for the introduction of various functional groups at the 7-position via nucleophilic substitution, enabling the exploration of chemical diversity.
Caption: Generalized workflow for the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives.
Experimental Protocol: Synthesis of a 7-Substituted Pyrazolo[4,3-d]pyrimidin-7-one Derivative
This protocol provides a representative, self-validating methodology for synthesizing a target compound, adapted from established literature procedures[4].
Step 1: Cyclization to form the Pyrazolo[4,3-d]pyrimidin-7-one Core
-
To a solution of 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxamide (1.0 eq) in ethanol, add sodium ethoxide (1.2 eq).
-
Add the appropriate acyl chloride or carboxylic acid (1.1 eq) to the mixture. The use of a coupling agent like EDCI/HOBt is required for carboxylic acids.
-
Heat the reaction mixture to reflux for 8-10 hours, monitoring progress by Thin Layer Chromatography (TLC). Rationale: The basic conditions facilitate the cyclization of the pyrazole carboxamide with the electrophilic carbonyl source to form the fused pyrimidinone ring.
-
Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Collect the resulting precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to yield the pyrazolo[4,3-d]pyrimidin-7-one core.
Step 2: Chlorination of the Pyrimidinone Core
-
Suspend the dried pyrazolo[4,3-d]pyrimidin-7-one core (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).
-
Heat the mixture to reflux for 8 hours. The reaction should become a clear solution. Rationale: POCl₃ is a powerful dehydrating and chlorinating agent that converts the hydroxyl group of the pyrimidinone tautomer into a chloro group, which is an excellent leaving group for subsequent reactions.
-
Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 7-chloro intermediate.
Step 3: Nucleophilic Aromatic Substitution
-
Dissolve the 7-chloro intermediate (1.0 eq) in a suitable solvent such as isopropanol (IPA) or N,N-dimethylformamide (DMF).
-
Add the desired amine nucleophile (1.2-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux until TLC indicates the consumption of the starting material. Rationale: The electron-withdrawing nature of the fused pyrazole and pyrimidine rings activates the 7-position for nucleophilic aromatic substitution, allowing for the introduction of diverse amine side chains.
-
Cool the reaction, and if a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HR-MS to confirm its structure and purity[4].
Part 2: Biological Activity and Mechanisms of Action
The therapeutic potential of pyrazolo[4,3-d]pyrimidin-7-ones stems from their ability to inhibit key enzymes involved in cellular signaling pathways. Two of the most significant target classes are phosphodiesterases and protein kinases.
Mechanism 1: Inhibition of Phosphodiesterase 5 (PDE5)
Sildenafil, the archetypal pyrazolo[4,3-d]pyrimidin-7-one, is a potent inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5)[6][8]. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature[6][7].
Signaling Pathway:
-
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells.
-
NO activates the enzyme guanylate cyclase, which increases the production of cGMP.
-
Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, increasing blood flow[6].
-
Pyrazolo[4,3-d]pyrimidin-7-one inhibitors like Sildenafil competitively bind to the active site of PDE5, preventing the breakdown of cGMP.
-
The resulting accumulation of cGMP enhances and prolongs the pro-erectile and vasodilatory effects of NO.
Caption: The NO/cGMP signaling pathway and the inhibitory action of pyrazolo[4,3-d]pyrimidin-7-ones on PDE5.
Mechanism 2: ATP-Competitive Kinase Inhibition
Numerous pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival[3]. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets[9]. These inhibitors function by competing with endogenous ATP for binding within the kinase catalytic domain.
Notable kinase targets for this scaffold include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression. CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells[10][11].
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in solid tumors. Inhibition blocks downstream signaling pathways responsible for proliferation and survival[1][12].
-
FLT3 and VEGFR2: Tyrosine kinases involved in hematopoiesis and angiogenesis, respectively. They are key targets in acute myeloid leukemia (AML) and other cancers[13].
Caption: Mechanism of ATP-competitive kinase inhibition by pyrazolo[4,3-d]pyrimidin-7-one derivatives.
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[4,3-d]pyrimidin-7-one scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR insights gleaned from various studies on kinase and PDE5 inhibitors.
| Position on Core | Modification Type & Rationale | Observed Effect on Biological Activity | Representative References |
| N1 | Small Alkyl (e.g., Methyl, Ethyl) : Occupies a small hydrophobic pocket and can be crucial for establishing key interactions. | N1-methylation is often critical for potent tubulin polymerization inhibition and can enhance kinase inhibitory activity.[14] | [14] |
| C3 | Alkyl/Cycloalkyl (e.g., Propyl, Cyclobutyl) : Protrudes towards the solvent-exposed region or a hydrophobic pocket. | A propyl group is optimal for PDE5 inhibition (as in Sildenafil). For CDKs, a cyclobutyl group has shown high potency.[6][11] | [6][11] |
| C5 | Substituted Phenyl/Aryl Rings : Interacts with the hydrophobic region of the ATP-binding site or the PDE5 active site. | The ethoxyphenyl group in Sildenafil is key for its activity. For kinase inhibitors, trimethoxyphenyl or other substituted aryl groups are used to enhance potency and selectivity.[4][15] | [4][13][15] |
| N7 | Amines, Benzylamines, Anilines : Forms hydrogen bonds with the hinge region of kinases and allows for fine-tuning of solubility and cell permeability. | Introduction of substituted benzylamino or anilino groups at C7 often leads to potent CDK and EGFR inhibition. The nature of the substituent dictates selectivity.[11][12] | [11][12] |
Conclusion and Future Perspectives
The pyrazolo[4,3-d]pyrimidin-7-one scaffold remains a cornerstone of modern medicinal chemistry. Its proven success, exemplified by Sildenafil, and its continued exploration as a platform for potent kinase inhibitors highlight its therapeutic versatility. The synthetic accessibility of the core allows for extensive chemical modification, enabling the generation of large libraries for high-throughput screening and the fine-tuning of lead compounds.
Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. The design of covalent inhibitors, which form a permanent bond with the target enzyme, and proteolysis-targeting chimeras (PROTACs) that utilize this scaffold to induce degradation of target proteins, represent exciting new frontiers. As our understanding of cellular signaling pathways deepens, the rational design of novel pyrazolo[4,3-d]pyrimidin-7-one derivatives will undoubtedly continue to yield promising new therapeutic agents for a wide range of human diseases.
References
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Sildenafil - Wikipedia. [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
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Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. [Link]
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Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. [Link]
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Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. PubMed. [Link]
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Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. ResearchGate. [Link]
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Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. PubMed. [Link]
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7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. PubChem. [Link]
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Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
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3,5,7-Substituted Pyrazolo[4,3‑d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases with a Dual Mechanism of Action. ACS Publications. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. [Link]
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. PubMed. [Link]
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The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]
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Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]
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SILDENAFIL tablet, film coated Label. DailyMed. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Significance of the 1-Substituted Pyrazolo[4,3-d]pyrimidin-7-one Core
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the 1-substituted-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one scaffold, a privileged heterocyclic system in modern medicinal chemistry. While direct experimental data for the specific analog, 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is not extensively available in public literature, this document will leverage data from closely related analogs to provide a robust understanding of its synthesis, structural characteristics, and biological potential. The 1-ethyl derivative will be used as a representative example throughout this guide to illustrate the key features of this important class of molecules.
Introduction: The Pyrazolo[4,3-d]pyrimidin-7-one Scaffold - A Bioisostere of Purines
The pyrazolo[4,3-d]pyrimidine fused heterocyclic system is of significant interest to medicinal chemists due to its structural resemblance to endogenous purines, such as adenine and guanine. This bioisosteric relationship allows molecules containing this scaffold to interact with a wide range of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases and phosphodiesterases.[1][2] The core structure's ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for drug design.
Derivatives of the pyrazolo[4,3-d]pyrimidin-7-one core have been successfully developed into clinically approved drugs and are actively being investigated for a multitude of therapeutic applications, including oncology and the treatment of erectile dysfunction.[1][3]
Synthesis of the 1-Substituted Pyrazolo[4,3-d]pyrimidin-7-one Core
The construction of the 1-substituted pyrazolo[4,3-d]pyrimidin-7-one scaffold can be achieved through several synthetic strategies. A common and effective approach involves a multi-step sequence starting from a substituted pyrazole precursor. The following protocol outlines a general methodology for the synthesis of the pyrazolo[4,3-d]pyrimidin-7-one core, which can then be alkylated to introduce the 1-ethyl group.
Experimental Protocol: General Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core
Step 1: Synthesis of 5-amino-1H-pyrazole-4-carboxamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxymethylenemalononitrile in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction is typically observed.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.
-
Hydrolysis: The nitrile is then hydrolyzed to the corresponding carboxamide using standard methods, such as heating with a mineral acid or base.
Step 2: Cyclization to form 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Reaction Setup: In a suitable high-boiling point solvent, such as formamide or by using a reagent like triethyl orthoformate, suspend the 5-amino-1H-pyrazole-4-carboxamide.
-
Cyclization: Heat the mixture to a high temperature (typically >150 °C) for several hours. The cyclization reaction forms the pyrimidine ring.
-
Work-up and Purification: After cooling, the product often precipitates from the reaction mixture. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent to yield the 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one core.[4]
Step 3: N1-Alkylation to yield 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Reaction Setup: Dissolve the 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in a polar aprotic solvent like dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the pyrazole nitrogen.
-
Alkylation: Introduce the alkylating agent, in this case, ethyl iodide or ethyl bromide, to the reaction mixture.
-
Reaction Monitoring and Isolation: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography. It is important to note that alkylation can occur at different nitrogen atoms, and the regioselectivity can be influenced by the reaction conditions.[5]
Caption: General synthetic pathway to 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Structural Elucidation and Spectroscopic Analysis
The definitive structural confirmation of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group, typically a triplet for the methyl protons and a quartet for the methylene protons, with coupling constants around 7 Hz. The protons on the pyrimidine and pyrazole rings will appear as singlets or doublets in the aromatic region of the spectrum. The NH proton of the pyrimidinone ring will likely appear as a broad singlet.
13C NMR: The carbon NMR will show characteristic peaks for the ethyl group, as well as for the carbonyl carbon of the pyrimidinone ring (typically downfield), and the carbons of the fused heterocyclic system.
Predicted 1H NMR Data for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH2CH3 |
| ~4.2 | Quartet | 2H | -CH2 CH3 |
| ~7.8 | Singlet | 1H | Pyrazole C-H |
| ~8.1 | Singlet | 1H | Pyrimidine C-H |
| ~11.5 | Broad Singlet | 1H | N-H |
Note: Predicted chemical shifts are based on analogs and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M+) corresponding to the molecular weight of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (C7H8N4O, MW: 176.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the heterocyclic ring system.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A broad band in the region of 3200-3400 cm-1.
-
C-H stretch: Bands in the region of 2850-3000 cm-1 for the ethyl group.
-
C=O stretch: A strong absorption band around 1680-1700 cm-1 for the pyrimidinone carbonyl group.
-
C=N and C=C stretches: Multiple bands in the 1500-1650 cm-1 region, characteristic of the aromatic heterocyclic rings.[10][11]
Caption: Molecular structure of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Biological Significance and Therapeutic Potential
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a cornerstone in the development of inhibitors for several key enzyme families, primarily phosphodiesterases and kinases.
Phosphodiesterase (PDE) Inhibition
Many derivatives of 1-substituted pyrazolo[4,3-d]pyrimidin-7-one are potent and selective inhibitors of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature. Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.
Sildenafil, a well-known drug for the treatment of erectile dysfunction, features a complex 1-methyl-pyrazolo[4,3-d]pyrimidin-7-one core.[3] The ethyl group at the N1 position, as in our title compound, is a common feature in many potent PDE5 inhibitors, contributing to the favorable interaction with the active site of the enzyme.[12]
Kinase Inhibition
The structural similarity of the pyrazolo[4,3-d]pyrimidine core to adenine makes it an excellent scaffold for the design of ATP-competitive kinase inhibitors.[1][2] Various kinases are implicated in the pathogenesis of cancer, and developing selective inhibitors is a major focus of modern oncology research.
Derivatives of pyrazolo[4,3-d]pyrimidine have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Src kinase, and Bruton's tyrosine kinase (BTK).[13][14] The substituents on the heterocyclic core, including the group at the N1 position, play a crucial role in determining the potency and selectivity of these inhibitors.
Caption: Biological targets of the pyrazolo[4,3-d]pyrimidin-7-one scaffold.
Conclusion
The 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one molecule, as a representative of the 1-substituted pyrazolo[4,3-d]pyrimidin-7-one class, embodies a privileged scaffold in medicinal chemistry. While this specific, unsubstituted analog may primarily serve as a synthetic intermediate, the core structure is of immense importance. Its straightforward synthesis, coupled with its proven ability to interact with key biological targets like phosphodiesterases and kinases, ensures that the pyrazolo[4,3-d]pyrimidin-7-one scaffold will continue to be a fertile ground for the discovery of new therapeutic agents. Further research into novel derivatives of this versatile heterocyclic system holds significant promise for addressing unmet medical needs.
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Title: Accelerating Drug Discovery for Pyrazolo[4,3-d]pyrimidin-7-one Derivatives: An In Silico Modeling Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The pyrazolo[4,3-d]pyrimidin-7-one core is a heterocyclic scaffold of significant interest in contemporary drug discovery. Its structure, being a bioisostere of purines like adenine, allows it to function as a "hinge-binding mimic" in the ATP-binding sites of numerous kinases.[1][2] This inherent advantage has established it as a privileged scaffold, leading to the development of derivatives targeting a wide array of proteins implicated in various diseases. Potent inhibitors have been identified for targets in oncology (e.g., CDK2, EGFR, mTOR), inflammation (COX-2), and erectile dysfunction (PDE5), demonstrating the scaffold's remarkable therapeutic versatility.[1][3][4][5][6][7]
This guide provides a comprehensive overview of the core in silico modeling techniques that are essential for the rational design, optimization, and evaluation of novel pyrazolo[4,3-d]pyrimidin-7-one derivatives. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind each computational step. The methodologies described herein are designed as self-validating systems, ensuring that the generated data is robust, reliable, and directly translatable to strategic decisions in a drug discovery pipeline.
Chapter 1: The Foundation—Target Selection and Structural Preparation
The success of any in silico campaign is predicated on the quality of the initial setup. Garbage in, garbage out is the immutable law of computational chemistry. Therefore, meticulous preparation of both the biological target and the small molecule ligands is a non-negotiable first step.
The Causality of Target Selection
The choice of a biological target is the most critical decision, dictating the entire downstream strategy. For the pyrazolo[4,3-d]pyrimidin-7-one scaffold, its proven efficacy against multiple enzyme families offers several rational starting points:
-
Kinases in Oncology: Given the scaffold's ATP-mimetic nature, kinases are a primary target class. For instance, Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated anticancer strategy.[4][7][8] Similarly, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is another established cancer target for which pyrazolopyrimidine derivatives have shown high potency.[3][9][10]
-
Phosphodiesterases (PDEs): Sildenafil, a well-known PDE5 inhibitor for erectile dysfunction, features a pyrazolo[4,3-d]pyrimidin-7-one core.[5][11] This provides a strong rationale for exploring novel derivatives against PDE5, with a key focus on achieving selectivity against other PDE isoforms like PDE6 to minimize side effects.[5][12]
-
Other Targets: The scaffold's utility extends to enzymes like the mammalian Target of Rapamycin (mTOR) and cyclooxygenase-2 (COX-2), highlighting its broad applicability.[1][6]
Experimental Protocol: Receptor and Ligand Preparation
This protocol ensures that the digital representations of the molecule and protein are chemically accurate and ready for simulation.
Objective: To prepare high-quality 3D structures of the target protein and pyrazolo[4,3-d]pyrimidin-7-one ligands for subsequent modeling.
Methodology:
-
Receptor Acquisition & Preparation:
-
Step 1: Obtain Crystal Structure. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 4ZAU for EGFR, PDB ID: 1UYK for Hsp90α).[3][13] The choice of structure is critical; select a high-resolution structure (<2.5 Å) with a bound ligand similar to the scaffold of interest, as this provides a validated binding pocket.
-
Step 2: Initial Cleanup. Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE). Remove all non-essential components: water molecules beyond 5 Å of the active site, co-solvents, and all but one protein chain if the biological unit is a monomer.
-
Step 3: Protein Preparation Utility. Utilize a dedicated tool like the "Protein Preparation Wizard" in Maestro. This automates several crucial, self-validating checks:
-
Assigns correct bond orders.
-
Adds hydrogen atoms, which are typically absent in crystal structures.
-
Optimizes the hydrogen-bonding network by flipping terminal amide groups (Asn, Gln) and histidine protonation states.
-
Performs a restrained energy minimization on the structure to relieve steric clashes, ensuring a chemically reasonable starting conformation. The minimization is typically restrained to a heavy-atom RMSD of ~0.3 Å to preserve the experimental coordinates.
-
-
-
Ligand Preparation:
-
Step 1: 2D Sketching. Draw the 2D structures of your pyrazolo[4,3-d]pyrimidin-7-one derivatives.
-
Step 2: 3D Conversion & Ionization. Convert the 2D structures to 3D. Use a tool like LigPrep (Schrödinger) or MOE to generate low-energy 3D conformations and determine the most likely protonation and tautomeric states at a physiological pH (e.g., 7.4 ± 0.5). This step is vital as the charge state dramatically affects potential interactions.
-
Step 3: Energy Minimization. Perform a final energy minimization on the ligands using a suitable force field (e.g., OPLS4) to obtain a stable 3D geometry.
-
Chapter 2: Predicting Binding—Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction via a scoring function. It is the workhorse of structure-based drug design.
The Rationale for Docking
The primary goal of docking is to filter a large library of virtual compounds down to a manageable number of high-probability candidates for synthesis and biological testing. It allows us to visualize the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that drive binding. For pyrazolo[4,3-d]pyrimidin-7-one derivatives, this is crucial for understanding how different substitutions on the core scaffold can enhance affinity and selectivity for the target.
Experimental Protocol: Structure-Based Docking and Validation
Objective: To predict the binding mode and affinity of pyrazolo[4,3-d]pyrimidin-7-one derivatives in the target active site.
Methodology:
-
Grid Generation:
-
Define the binding site by specifying a bounding box (the "grid") centered on the position of the co-crystallized ligand from the prepared protein structure. This box defines the volume within which the docking algorithm will search for viable poses.
-
-
Protocol Validation (Self-Validating Step):
-
Re-docking: Before docking your novel compounds, take the original co-crystallized ligand, remove it, and dock it back into the binding site using your chosen protocol.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal pose. A successful docking protocol is validated if the RMSD is < 2.0 Å, indicating that the method can accurately reproduce the experimentally observed binding mode.[3]
-
-
Ligand Docking:
-
Using a validated protocol, dock your prepared library of pyrazolo[4,3-d]pyrimidin-7-one derivatives. Employ a docking program like Glide (Schrödinger) or GOLD. It is advisable to use a standard precision (SP) mode for initial screening of a large library, followed by a more computationally intensive extra precision (XP) mode for the top-scoring hits.
-
-
Post-Docking Analysis:
-
Scoring Function: Rank the compounds based on their docking score (e.g., GlideScore), which estimates the binding free energy.
-
Visual Inspection: Critically examine the binding poses of the top-ranked molecules. A good candidate should exhibit chemically sensible interactions with key active site residues. For example, in many kinases, a hydrogen bond with the "hinge region" backbone is essential for affinity.[2][8] Studies on CDK2 inhibitors have shown crucial hydrogen bonding with the backbone of Leu83.[8]
-
Interaction Fingerprints: Analyze the types and frequency of interactions (H-bonds, hydrophobic, water bridges) to understand the structure-activity relationship (SAR).
-
Caption: A typical workflow for molecular docking, from preparation to hit prioritization.
Chapter 3: Building Predictive Models—QSAR and Pharmacophore Approaches
When a high-quality crystal structure of the target is unavailable, or when the goal is to extract the essential chemical features from a series of known active compounds, ligand-based methods like QSAR and pharmacophore modeling become indispensable.
The Logic of Ligand-Based Design
These methods operate on the principle that structurally similar molecules are likely to have similar biological activities. By building a mathematical or chemical model that correlates structural features with activity, we can predict the potency of novel, unsynthesized compounds and gain insight into the features that drive activity.
Experimental Protocol: 3D-QSAR Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a powerful tool for optimizing lead compounds.
Objective: To build a predictive 3D-QSAR model that can guide the design of more potent pyrazolo[4,3-d]pyrimidin-7-one analogs.
Methodology:
-
Dataset Selection: Assemble a dataset of pyrazolo[4,3-d]pyrimidin-7-one derivatives with a good range and distribution of experimentally measured biological activities (e.g., IC₅₀ values), ideally spanning 3-4 orders of magnitude.
-
Molecular Alignment: This is the most critical step. All molecules in the dataset must be aligned to a common template. This can be done by rigid fitting to a common substructure or by flexible alignment based on pharmacophoric features.
-
Model Generation:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric and electrostatic fields (CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields (CoMSIA).
-
Use Partial Least Squares (PLS) regression to build a mathematical equation correlating the variations in these fields with the variations in biological activity.
-
-
Model Validation (Self-Validating System):
-
Internal Validation: Use Leave-One-Out (LOO) cross-validation to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a predictive model. The conventional correlation coefficient (r²) should also be high (e.g., > 0.9).
-
External Validation: Set aside a "test set" of 5-10 molecules that are not used in model training. Use the generated model to predict their activity. The predictive power (r²_pred) for the test set should be > 0.6 for a robust model.[14]
-
Data Presentation: Representative 3D-QSAR Statistics
The following table summarizes typical statistical results for a robust 3D-QSAR model, based on published studies.[14]
| Parameter | Description | Typical Value |
| q² | Cross-validated correlation coefficient (LOO) | > 0.5 |
| r² | Non-cross-validated correlation coefficient | > 0.9 |
| r²_pred | Predictive correlation coefficient for external test set | > 0.6 |
| F-statistic | F-test value for statistical significance | High value |
| Optimal Components | Number of PLS components in the model | 4 - 8 |
-
Contour Map Interpretation: The true power of 3D-QSAR lies in its graphical output. The model generates 3D contour maps that highlight regions where modifications to the molecule are predicted to increase or decrease activity. For example, a green contour in a CoMFA steric map indicates that adding a bulky group in that region is favorable for activity. This provides direct, actionable insights for medicinal chemists.
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exploring the mechanism of action of pyrazolo[4,3-d]pyrimidin-7-ones
An In-Depth Technical Guide to the Mechanisms of Action of Pyrazolo[4,3-d]pyrimidin-7-ones
Executive Summary
The pyrazolo[4,3-d]pyrimidine scaffold represents a quintessential "privileged structure" in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. While its most prominent and commercially successful application is the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5) for the treatment of erectile dysfunction and pulmonary arterial hypertension, its therapeutic potential is far broader.[1][2][3] This guide provides an in-depth exploration of the primary mechanism of action—PDE5 inhibition—elucidating the molecular interactions, downstream signaling consequences, and the experimental methodologies required for its characterization. Furthermore, this document delves into the emerging and diverse mechanisms of this scaffold, including its roles as a kinase inhibitor, a microtubule targeting agent in oncology, and an antagonist at adenosine receptors. This technical analysis is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the versatile pharmacology of pyrazolo[4,3-d]pyrimidin-7-ones.
Part 1: The Principal Mechanism: Selective Inhibition of Phosphodiesterase Type 5 (PDE5)
The canonical mechanism of action for first-generation pyrazolo[4,3-d]pyrimidin-7-ones, such as sildenafil, is the potent and selective inhibition of the PDE5 enzyme.[1][4][5] This action is pivotal in modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular smooth muscle tone.
The NO/cGMP Signaling Cascade
Under physiological conditions, neuronal or endothelial release of nitric oxide (NO) in response to stimuli activates the enzyme soluble guanylate cyclase (sGC) in adjacent smooth muscle cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[4] Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[1] This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[1]
The biological action of cGMP is terminated by phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate bond, converting cGMP to the inactive 5'-GMP.[5] PDE5 is the predominant isozyme responsible for cGMP degradation in the corpus cavernosum and the pulmonary vasculature.[1][5]
Molecular Interaction and Competitive Inhibition
Pyrazolo[4,3-d]pyrimidin-7-ones like sildenafil possess a molecular structure that is highly analogous to the native substrate, cGMP.[1] This structural mimicry allows the compound to act as a competitive binding agent at the catalytic site of the PDE5 enzyme.[1] By occupying the active site, the drug prevents the hydrolysis of cGMP, leading to its accumulation within the cell.[2] This inhibition is highly selective; for instance, sildenafil is approximately 4,000-fold more selective for PDE5 than for PDE3, an isozyme critical for cardiac contractility, which is a key aspect of its favorable safety profile.[3]
Downstream Cellular and Physiological Effects
By preventing cGMP degradation, pyrazolo[4,3-d]pyrimidin-7-ones amplify the NO/sGC signaling pathway. The resulting elevated cGMP levels lead to sustained PKG activation and profound smooth muscle relaxation.[1] In the corpus cavernosum, this vasodilation increases blood inflow, leading to penile erection in the presence of sexual stimulation (which provides the initial NO signal).[1][4] In the pulmonary vasculature, it reduces vascular resistance and pressure, providing therapeutic benefit in pulmonary arterial hypertension.[2]
Visualization of the PDE5 Inhibition Pathway
Caption: NO/cGMP pathway and the inhibitory action of Pyrazolo[4,3-d]pyrimidin-7-ones on PDE5.
Part 2: Methodologies for Elucidating the PDE5 Inhibitory Mechanism
A robust understanding of a compound's mechanism of action requires a multi-tiered experimental approach. The causality behind this workflow is to first establish direct target engagement and potency (biochemical assays), then confirm the intended effect on the downstream second messenger in a cellular context (cell-based assays), and finally, to demonstrate the predicted physiological outcome in a complex biological system (ex vivo tissue studies). Each step serves to validate the hypothesis generated by the previous one.
Protocol: In Vitro PDE5 Enzyme Inhibition Assay
This protocol determines the direct inhibitory potency of a compound (IC50) on the isolated PDE5 enzyme.
Objective: To quantify the concentration of a test compound required to inhibit 50% of PDE5 enzymatic activity.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute purified human recombinant PDE5A1 enzyme in reaction buffer to a working concentration (e.g., 0.5 U/mL).
-
Prepare a substrate solution of cGMP (e.g., 1 µM) containing a tracer amount of [³H]-cGMP.
-
Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidin-7-one test compound in DMSO, followed by a final dilution in reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound dilution (or vehicle control).
-
Add 50 µL of the PDE5 enzyme solution to each well and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of the [³H]-cGMP substrate solution.
-
Incubate for 30 minutes at 30°C.
-
-
Reaction Termination and Separation:
-
Terminate the reaction by adding snake venom nucleotidase (which converts the [³H]-5'-GMP product to [³H]-guanosine, but does not affect the [³H]-cGMP substrate).
-
Incubate for an additional 10 minutes at 30°C.
-
Apply the reaction mixture to an anion-exchange resin column or beads. The negatively charged [³H]-cGMP will bind to the resin, while the uncharged [³H]-guanosine product will pass through.
-
-
Quantification:
-
Collect the eluate into a scintillation vial.
-
Add scintillation cocktail and quantify the amount of [³H]-guanosine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based cGMP Quantification Assay
This protocol validates that the compound can penetrate the cell membrane and inhibit PDE5 in a live-cell environment.
Objective: To measure the accumulation of intracellular cGMP in response to NO stimulation in the presence of the test compound.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., human umbilical vein endothelial cells (HUVECs) or RAW264.7 macrophages) in appropriate media until confluent.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidin-7-one test compound for 30-60 minutes. Include a vehicle control.
-
-
NO Stimulation:
-
Stimulate the cells with a NO donor, such as sodium nitroprusside (SNP) (e.g., 100 µM), for 10-15 minutes to activate sGC.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells using a lysis buffer provided with a cGMP assay kit (e.g., 0.1 M HCl).
-
-
Quantification (ELISA):
-
Use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for cGMP quantification.
-
Add cell lysates and standards to a microplate pre-coated with a cGMP antibody.
-
Add a cGMP-horseradish peroxidase (HRP) conjugate. The conjugate will compete with the cGMP in the sample for binding to the antibody.
-
After incubation and washing steps, add a substrate solution (e.g., TMB). The color development is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Plot the cGMP concentration against the test compound concentration to demonstrate dose-dependent accumulation.
-
Data Presentation: PDE Isozyme Selectivity Profile
A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. The inhibitory potency of a lead compound should be tested against a panel of PDE isozymes.
| Compound | PDE1 (CaM-dependent) IC50 (nM) | PDE3 (cAMP-specific) IC50 (nM) | PDE5 (cGMP-specific) IC50 (nM) | PDE6 (Retinal) IC50 (nM) | PDE11 (Dual-specific) IC50 (nM) |
| Sildenafil | > 800 | > 4000 | 3.5 | 35 | > 1000 |
| Analog A | > 1000 | > 5000 | 8.3 | 1992 | > 2000 |
| Analog B | 550 | > 3000 | 5.6 | 60 | > 1500 |
Data is illustrative. Analog A shows high selectivity for PDE5 over PDE6, a desirable trait to avoid visual disturbances.[6] Analog B shows less selectivity against PDE6, suggesting a higher potential for off-target effects on vision.
Part 3: Emerging Mechanisms of Action for the Pyrazolo[4,3-d]pyrimidine Scaffold
The rigid, planar structure of the pyrazolo[4,3-d]pyrimidine core makes it an ideal scaffold for insertion into the ATP-binding pockets of various enzymes, particularly kinases. By modifying the substituents at different positions, medicinal chemists can redirect the scaffold's activity toward a multitude of targets beyond PDE5.[7][8]
Anticancer Activity via Kinase Inhibition
Numerous studies have repurposed the pyrazolo[4,3-d]pyrimidine core to develop potent anticancer agents.
-
VEGFR-2 Inhibition: Certain derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. Molecular modeling suggests these compounds form hydrogen bonds within the kinase domain, inhibiting tumor growth and vascularization.[9]
-
EGFR/ErbB2 Inhibition: As a bioisostere of purine, the scaffold has been used to design dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB2, which are often overexpressed in cancers. These compounds compete with ATP at the catalytic domain of the receptors.[7]
-
CDK Inhibition: Substituted pyrazolo[4,3-d]pyrimidines have been developed as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, CDK5, and CDK9.[10][11] Inhibition of these kinases induces cell cycle arrest and apoptosis in cancer cells.[10]
Anticancer Activity via Microtubule Targeting
In a distinct mechanism, novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent microtubule targeting agents. These compounds bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules.[12] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and induces apoptosis. Notably, some of these compounds have shown efficacy in cancer cell lines that exhibit resistance to other microtubule agents like taxanes.[12]
Other Therapeutic Targets
-
Adenosine Receptor Antagonists: By modifying substituents at the 1, 3, and 5-positions, the scaffold has been adapted to create antagonists of the adenosine A1 receptor, with potential applications in cardiovascular and neurological disorders.[13]
-
Anti-inflammatory Activity: Derivatives have been designed to suppress the TLR4/p38 signaling pathway in macrophages, inhibiting the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α. This has shown potential for treating acute lung injury.[14]
Visualization of a Privileged Scaffold
Caption: The pyrazolo[4,3-d]pyrimidin-7-one core as a versatile scaffold for multiple targets.
Part 4: Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidin-7-one scaffold has proven to be of immense value in drug discovery. Its initial and most well-characterized mechanism as a selective PDE5 inhibitor has led to transformative therapies. The foundational principles of its action—structural mimicry and competitive inhibition—are well-understood and can be rigorously validated through a logical sequence of biochemical, cellular, and physiological assays.
However, the true potential of this scaffold lies in its versatility. The ongoing exploration of its activity against kinases, tubulin, and other receptors underscores its privileged nature. Future research will likely focus on optimizing selectivity for these newer targets, improving pharmacokinetic properties, and exploring novel therapeutic areas such as neuroinflammation and metabolic diseases. The strategic modification of this core structure, guided by a deep understanding of its various mechanisms of action, will continue to yield promising new therapeutic agents.
References
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Sildenafil - Wikipedia. [Link]
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What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. [Link]
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[Mode of action of sildenafil] - PubMed. [Link]
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The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. [Link]
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Sildenafil | C22H30N6O4S | CID 135398744 - PubChem - NIH. [Link]
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Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed. [Link]
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Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed. [Link]
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Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed. [Link]
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction | Request PDF - ResearchGate. [Link]
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed. [Link]
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Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH. [Link]
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An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC - NIH. [Link]
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Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC - NIH. [Link]
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Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed. [Link]
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Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities - ResearchGate. [Link]
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3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed. [Link]
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Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC - PubMed Central. [Link]
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The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PubMed Central. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PubMed Central. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. [Link]
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Structure of a pyrazolo-[3,4-d]-pyrimidine.... - ResearchGate. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing. [Link]
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Methodological & Application
Application Notes and Protocols: Enzymatic Assay for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Activity
Authored by: A Senior Application Scientist
Introduction
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of natural purines like adenine.[1][2] This structural mimicry allows compounds based on this core to interact with the ATP-binding sites of numerous enzymes, leading to a broad spectrum of pharmacological activities. Derivatives of pyrazolo[4,3-d]pyrimidine have been extensively investigated as potent inhibitors of key enzyme classes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), particularly cGMP-specific phosphodiesterase type 5 (PDE5).[2][3][4][5]
This document provides detailed protocols for the enzymatic characterization of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one . Given the established activities of its structural class, we present two primary enzymatic assay protocols: a phosphodiesterase 5 (PDE5) inhibition assay and a representative protein kinase (CDK2) inhibition assay. These protocols are designed to be robust and self-validating, providing researchers in drug discovery and development with the tools to determine the compound's potential mechanism of action.
Principle of the Assays
The choice of assay is dictated by the likely enzymatic targets for the pyrazolo[4,3-d]pyrimidine core.
-
Phosphodiesterase 5 (PDE5) Inhibition Assay: PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) to guanosine monophosphate (GMP).[6] Inhibition of PDE5 leads to an accumulation of cGMP, a key second messenger in various physiological processes.[4][7] The proposed assay is a two-step coupled-enzyme reaction that quantifies the amount of inorganic phosphate (Pi) produced, which is directly proportional to PDE5 activity. The detection of Pi is achieved through a malachite green-based colorimetric method.[6]
-
Protein Kinase (e.g., CDK2) Inhibition Assay: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. The pyrazolo[3,4-d]pyrimidine scaffold is a known hinge-binding motif for many kinases.[1][2] The assay protocol described here is a luminescence-based kinase assay that measures the amount of ATP remaining in solution following the kinase reaction. A decrease in kinase activity due to inhibition by the test compound results in a higher level of residual ATP, leading to a stronger luminescent signal.
Experimental Workflows
Diagram 1: PDE5 Inhibition Assay Workflow
Caption: Workflow for the PDE5 colorimetric inhibition assay.
Diagram 2: Protein Kinase Inhibition Assay Workflow
Caption: Workflow for the luminescence-based protein kinase inhibition assay.
Protocol 1: PDE5 Inhibition Assay (Colorimetric)
This protocol is adapted from methodologies designed for the detection of PDE5 inhibitors in various samples.[6][8]
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Human Recombinant PDE5A1 | BPS Bioscience | 60050 | -80°C |
| Calf Intestinal Alkaline Phosphatase (CIAP) | NEB | M0290 | -20°C |
| cGMP | Sigma-Aldrich | G7524 | -20°C |
| Malachite Green Phosphate Assay Kit | R&D Systems | DY996 | 4°C |
| Tris-HCl | Sigma-Aldrich | T5941 | RT |
| MgCl₂ | Sigma-Aldrich | M8266 | RT |
| EDTA | Sigma-Aldrich | E9884 | RT |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | RT |
| 96-well clear flat-bottom plates | Corning | 3596 | RT |
Reagent Preparation
-
PDE5 Reaction Buffer (1X): 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA. Prepare from sterile, filtered stock solutions. Store at 4°C.
-
cGMP Substrate (15 mM): Prepare a 15 mM stock solution of cGMP in deionized water. Aliquot and store at -20°C.
-
PDE5/CIAP Enzyme Mix: On the day of the experiment, dilute recombinant PDE5A1 and CIAP in cold 1X PDE5 Reaction Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically <20% substrate turnover). A starting point could be 20 U/µg PDE5 and 0.0001 U/µl CIAP.[6]
-
Test Compound: Prepare a 10 mM stock solution of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO. A common starting concentration for the assay is 100 µM.
Assay Procedure
-
To the wells of a 96-well plate, add 2 µL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Add 168 µL of 1X PDE5 Reaction Buffer to all wells.
-
Add 10 µL of 15 mM cGMP to all wells except the "no substrate" negative control wells. Add 10 µL of buffer instead.
-
Initiate the reaction by adding 20 µL of the PDE5/CIAP enzyme mix to all wells except the "no enzyme" negative control wells. The total reaction volume is 200 µL.
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Stop the reaction by adding 50 µL of the Stop Solution provided in the Malachite Green Assay Kit.
-
Add 30 µL of the Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 630 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "no enzyme" control from all other values.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))
-
Abs_inhibitor: Absorbance in the presence of the test compound.
-
Abs_pos_ctrl: Absorbance of the 100% activity control (DMSO only).
-
Abs_neg_ctrl: Absorbance of the 0% activity control (e.g., no cGMP).
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Protocol 2: Protein Kinase (CDK2/Cyclin A) Inhibition Assay (Luminescence)
This protocol utilizes a commercially available kit, such as the ADP-Glo™ Kinase Assay (Promega), which is a common method for assessing kinase inhibition.[2]
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| CDK2/Cyclin A2, active | SignalChem | C11-10G | -80°C |
| Histone H1 (Substrate) | NEB | P0753 | -80°C |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| ATP | Sigma-Aldrich | A7699 | -20°C |
| Kinase Buffer | (Varies by kit) | - | 4°C |
| DTT | Sigma-Aldrich | D9779 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | RT |
| 96-well solid white flat-bottom plates | Corning | 3917 | RT |
Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare according to the manufacturer's instructions. This typically includes a buffer (e.g., Tris or HEPES), MgCl₂, DTT, and a surfactant.
-
ATP Solution: Prepare an ATP stock solution in water. The final concentration in the assay should be approximately the Kₘ value for the specific kinase to accurately determine competitive inhibition. For CDK2, a concentration of 10-50 µM is a good starting point.
-
Enzyme/Substrate Mix: On the day of the experiment, prepare a mix containing CDK2/Cyclin A2 and its substrate (Histone H1) in 1X Kinase Reaction Buffer. The optimal concentrations should be determined empirically to achieve a robust signal-to-background ratio.
-
Test Compound: Prepare a stock solution and serial dilutions in DMSO as described in Protocol 1.
Assay Procedure
-
Add 1 µL of the serially diluted test compound or DMSO (for controls) to the wells of a 96-well white plate.
-
Add 12 µL of the Enzyme/Substrate Mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 12 µL of the ATP solution. The total reaction volume is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure luminescence using a microplate reader.
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))
-
RLU_inhibitor: Relative Light Units in the presence of the test compound.
-
RLU_pos_ctrl: RLU of the 100% activity control (DMSO only).
-
RLU_neg_ctrl: RLU of the 0% activity control (no kinase).
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a 4PL model to calculate the IC₅₀ value.
Trustworthiness and Self-Validation
To ensure the integrity of the generated data, every assay should include the following controls:
-
Positive Control (100% Activity): Contains all reaction components except the inhibitor (DMSO vehicle only). This defines the upper limit of the assay window.
-
Negative Control (0% Activity): Lacks a key component (e.g., enzyme or substrate) to define the background signal.
-
Reference Inhibitor: A known inhibitor of the target enzyme (e.g., Sildenafil for PDE5, Roscovitine for CDK2) should be run in parallel to validate the assay's performance and allow for comparison of potency.[1][9]
-
Z'-factor Calculation: For assay validation, especially in a high-throughput context, the Z'-factor should be calculated from the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
By incorporating these elements, the protocols become self-validating systems, ensuring that the experimental results are both accurate and reproducible.
References
- Vertex AI Search. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation.
- MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- PubMed. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation.
- Bioorganic & Medicinal Chemistry Letters. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors.
- MDPI. (n.d.). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements.
- F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing sildenafil.
- PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
- NIH. (n.d.). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies.
- Oxford Academic. (n.d.). Inhibition of PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity by sildenafil analogues that inhibit cellular cGMP efflux.
- ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.
- NIH. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
- PubMed Central. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties.
- ACS Omega. (n.d.). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies.
- PubChem. (n.d.). 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-.
- Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
- PubMed. (n.d.). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators.
- Veeprho. (n.d.). 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo [4,3-d]pyrimidine-5-yl)-4-ethoxy phenyl]sulfonyl]-piperazine.
- AK Scientific. (n.d.). 1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
- Toronto Research Chemicals. (n.d.). 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-5-(2-hydroxyphenyl)-1-methyl-3-propyl.
-
NIH. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available at:
- Google Patents. (n.d.). 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one compound for the treatment of impotence.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. US6960592B2 - 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one compound for the treatment of impotence - Google Patents [patents.google.com]
- 6. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 7. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in Cell Culture Experiments
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrazolo[4,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. As a bioisostere of adenine, this heterocyclic system is adept at competing for ATP binding sites within the catalytic domains of protein kinases.[1][2] Kinase signaling pathways are fundamental regulators of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.
This document provides detailed application notes and protocols for the use of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 674788-53-5) in cell culture experiments. While specific biological data for this exact molecule is emerging, extensive research on structurally related pyrazolopyrimidines provides a strong foundation for its application as a kinase inhibitor. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to anti-proliferative effects in various cancer cell lines.
These notes will guide researchers in the effective use of this compound, from initial handling and stock solution preparation to the design and execution of cell-based assays for evaluating its biological activity. The protocols provided are based on established methodologies for closely related pyrazolopyrimidine-based kinase inhibitors and serve as a robust starting point for your investigations.
Mechanism of Action: Targeting Kinase Activity
As an ATP-competitive inhibitor, 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is predicted to bind to the ATP pocket of protein kinases, thereby preventing the phosphorylation of their downstream substrates. This blockade of signal transduction can lead to the inhibition of cell growth, induction of cell cycle arrest, and apoptosis.
Figure 1: General signaling pathway of kinase inhibition. The compound is hypothesized to block the kinase's activity, preventing the phosphorylation of its substrate and subsequent downstream cellular responses.
Materials and Reagents
-
1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 674788-53-5)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Appropriate cancer cell lines (refer to Table 1 for suggestions)
-
96-well clear flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or resazurin-based)
-
Reagents for apoptosis and cell cycle analysis (e.g., Annexin V-FITC, Propidium Iodide)
-
Flow cytometer
-
Humidified incubator (37°C, 5% CO₂)
Experimental Protocols
Stock Solution Preparation and Storage
The poor aqueous solubility of many pyrazolopyrimidine derivatives is a critical consideration for experimental design.
-
Solvent Selection: Use sterile, anhydrous DMSO to prepare a high-concentration stock solution.
-
Protocol:
-
Allow the vial of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to equilibrate to room temperature before opening.
-
Aseptically add the calculated volume of DMSO to the vial to create a stock solution of 10-20 mM.
-
Vortex or gently warm the solution (up to 37°C) to ensure complete dissolution. Visually inspect for any undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Cell Culture Treatment
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Allow the cells to adhere and recover overnight in a humidified incubator.
-
Remove the existing medium and replace it with fresh medium containing the desired concentrations of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one or the DMSO vehicle control.
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell-Based Assays
Cell Viability Assay (MTS Protocol)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Following the treatment period, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
| Cell Line | Cancer Type | Suggested Starting Concentration Range (µM) | Reference |
| Jurkat | Acute T-cell Leukemia | 1 - 15 | |
| SKMM1 | Multiple Myeloma | 1 - 15 | |
| U87 | Glioblastoma | 1 - 20 | |
| A549 | Non-small cell lung cancer | 1 - 10 | |
| HCT-116 | Colorectal Carcinoma | 0.1 - 10 | |
| MCF-7 | Breast Cancer | 0.1 - 10 |
Table 1: Suggested human cancer cell lines and starting concentration ranges for viability assays with pyrazolopyrimidine derivatives.
Apoptosis and Cell Cycle Analysis
Flow cytometry can be used to determine if the compound induces apoptosis or causes cell cycle arrest.
-
Protocol:
-
Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For cell cycle analysis, fix the cells in cold 70% ethanol, then treat with RNase A and stain with PI.
-
Analyze the stained cells using a flow cytometer.
-
Figure 2: A generalized workflow for cell-based experiments using 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Data Analysis and Interpretation
-
Cell Viability: Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve. Use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
Cell Cycle: Analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any compound-induced cell cycle arrest.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates in cell culture medium | Poor aqueous solubility; final DMSO concentration is too low to maintain solubility. | Prepare a more concentrated DMSO stock solution to reduce the volume added to the medium. Perform dilutions in a stepwise manner. Consider using a formulation with solubilizing agents if precipitation persists. |
| High variability between replicate wells | Uneven cell seeding; edge effects in the plate; compound precipitation. | Ensure a single-cell suspension before seeding. Use the outer wells of the plate for medium only to minimize edge effects. Visually inspect for precipitation before and after adding the compound to the cells. |
| No observable effect on cell viability | Compound is not active in the chosen cell line; concentration range is too low; incubation time is too short. | Screen a panel of cell lines. Broaden the concentration range (e.g., up to 50 µM). Extend the incubation period (e.g., up to 96 hours). |
| High toxicity in vehicle control wells | DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. |
References
-
Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 8, 47. [Link]
-
Botta, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4496-4514. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 200-204. [Link]
-
Arctom. (n.d.). 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. Retrieved from [Link]
-
Galdeano, C., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 56(15), 6247-6262. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995-2015. [Link]
-
Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4496-4514. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 200-204. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]
-
ResearchGate. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? Retrieved from [Link]
-
El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]
-
Vergaro, V., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7765. [Link]
-
Botta, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 8, 47. [Link]
-
ResearchGate. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? Retrieved from [Link]
-
Vergaro, V., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7765. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995-2015. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]
-
Vergaro, V., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7765. [Link]
-
Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4496-4514. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 200-204. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]
-
Botta, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995-2015. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995-2015. [Link]
-
Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4496-4514. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 200-204. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]
-
ResearchGate. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? Retrieved from [Link]
-
Vergaro, V., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7765. [Link]
-
Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4496-4514. [Link]
-
Botta, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 8, 47. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995-2015. [Link]
-
El-Sayed, M. A.-A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]
Sources
Application Note: A Comprehensive Protocol for In Vivo Efficacy Assessment of Novel Pyrazolo[4,3-d]pyrimidin-7-one Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Foundational Overview: The Pyrazolo[4,3-d]pyrimidine Scaffold in Oncology
The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural mimicry allows it to effectively compete with endogenous ligands, such as ATP, for the active sites of various enzymes, making it a cornerstone for designing potent inhibitors. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including roles as adenosine receptor antagonists[2], phosphodiesterase 5 (PDE5) inhibitors[3][4], and, most notably for this guide, potent anticancer agents.[5]
In the realm of oncology, pyrazolo[4,3-d]pyrimidines have been successfully developed as inhibitors of key proteins that drive cancer progression. These include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and crucial signaling kinases like Src.[6][7] By targeting these pathways, these compounds can induce cell cycle arrest, trigger apoptosis, and inhibit tumor growth. For instance, certain derivatives have shown potent activity against various cancer cell lines, including multidrug-resistant phenotypes, and have demonstrated significant tumor reduction in preclinical xenograft models.[8][9]
This document provides a comprehensive, field-proven protocol for the in vivo evaluation of a novel pyrazolo[4,3-d]pyrimidin-7-one derivative, focusing on its efficacy in a subcutaneous tumor xenograft mouse model.
The Scientific Rationale: Mechanism of Action as a Kinase Inhibitor
The primary anticancer mechanism for many pyrazolo[4,3-d]pyrimidine derivatives is the competitive inhibition of protein kinases. By occupying the ATP-binding pocket of kinases like CDK2 or Src, they block the phosphorylation of downstream substrates, thereby disrupting the signaling cascades essential for cancer cell proliferation and survival.[1][7]
For example, inhibition of the CDK2/Cyclin A or CDK1/Cyclin B complexes prevents the G1/S and G2/M transitions in the cell cycle, respectively, leading to cell cycle arrest and subsequent apoptosis.[6]
Caption: Kinase inhibition pathway of a pyrazolo[4,3-d]pyrimidin-7-one.
Critical Preclinical Considerations: Setting the Stage for In Vivo Success
A robust in vivo study hinges on meticulous planning during the preclinical phase. Key variables must be optimized to ensure data integrity and reproducibility.
Compound Formulation: Overcoming Solubility Challenges
A frequent hurdle with pyrazolo[4,3-d]pyrimidine derivatives is their poor aqueous solubility, which can severely limit bioavailability and compromise in vivo studies.[10] A systematic approach to formulation is therefore essential.
-
Rationale: The goal is to develop a safe and effective vehicle that can maintain the compound in solution or as a stable suspension for administration. An improper formulation can lead to precipitation, inaccurate dosing, and poor exposure.[11]
-
Common Vehicles: A tiered approach is recommended.
-
Aqueous Suspension: For initial screening, suspending the compound in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 can be attempted.
-
Co-Solvent Systems: For compounds with higher solubility challenges, a co-solvent system is often necessary. A widely used and effective vehicle for oral gavage in mice consists of 3% ethanol, 7% Tween 80, and 90% normal saline .[12] Other options include combinations of DMSO, PEG400, and saline.
-
-
Advanced Formulations: For compounds that remain difficult to formulate, encapsulation in liposomes or albumin nanoparticles can significantly improve their pharmacokinetic properties and biodistribution.[10]
-
Validation: Before initiating the main study, it is crucial to confirm the stability of the chosen formulation for the duration of its preparation and use. A small-scale pilot study to assess acute toxicity and basic pharmacokinetic parameters of the formulation is highly recommended.[12][13]
Animal Model Selection and Ethics
-
Rationale: The choice of animal model must align with the scientific question. For testing general anticancer efficacy, the subcutaneous xenograft model is a standard and cost-effective starting point.[14]
-
Model: Immunocompromised mice, such as athymic nude mice (nu/nu) or NOD/SCID mice , are required to prevent the rejection of human tumor xenografts.[8][9] The choice between strains can depend on the specific cancer cell line being used.
-
Ethical Conduct: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). This ensures adherence to ethical guidelines for animal welfare, including housing, handling, and defining humane endpoints.
Detailed Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a complete workflow, from tumor establishment to endpoint analysis, for evaluating a test compound against a positive control.
Workflow Overview
Caption: Overall experimental workflow for an in vivo efficacy study.
Part A: Tumor Xenograft Establishment
-
Cell Culture: Culture a human cancer cell line (e.g., HCT-116 colorectal carcinoma) in the recommended medium until it reaches 70-80% confluency. The choice of cell line should be based on in vitro sensitivity to the test compound.[1]
-
Cell Harvest: Wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in sterile, serum-free medium or PBS.
-
Cell Viability and Counting: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Implantation: Adjust the cell suspension to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Anesthetize 6-8 week old female athymic nude mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
Initial Monitoring: Monitor the animals for health and tumor development. Tumors should become palpable within 7-10 days.
Part B: In Vivo Efficacy Study
-
Tumor Measurement and Randomization: Once tumors reach an average volume of 100-150 mm³, use digital calipers to measure the length (L) and width (W) of the tumors. Calculate the tumor volume (V) using the formula: V = (L x W²) / 2 .
-
Group Assignment: Randomize the mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups. A typical study design is summarized in the table below.
-
Compound Preparation: Prepare the dosing formulations for the test compound and the positive control immediately prior to administration.[15] For example, weigh the test compound and suspend it in the chosen vehicle (e.g., 3% Ethanol/7% Tween 80/90% Saline) through sonication.
-
Treatment Administration: Administer the treatment to each group according to the defined schedule (e.g., once daily via oral gavage for 21 days). The vehicle group receives the formulation without the active compound.
-
Routine Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a critical indicator of compound toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
-
Humane Endpoints: Euthanize any animal if its tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if body weight loss exceeds 20% of the initial weight.
Part C: Post-Mortem Analysis
-
Study Termination: At the end of the treatment period (e.g., Day 21), record the final tumor volumes and body weights.
-
Euthanasia and Necropsy: Euthanize all remaining animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, and record their final weight.
-
Tissue Processing (Optional): For mechanistic validation, tumors can be sectioned. One portion can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., to check for phosphorylation of a target kinase), while another can be fixed in 10% neutral buffered formalin for histopathology (H&E staining) or immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67).
Data Presentation and Analysis
Clear data presentation is essential for interpreting the study's outcome.
Quantitative Data Summary
All quantitative data, including the study design and final efficacy results, should be summarized in tables.
Table 1: Example In Vivo Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | p.o. | QD x 21d | 10 |
| 2 | Test Compound A | 25 | p.o. | QD x 21d | 10 |
| 3 | Test Compound A | 50 | p.o. | QD x 21d | 10 |
| 4 | Paclitaxel (Positive Control) | 10 | i.p. | Q3D x 5 | 10 |
(p.o. = oral gavage; i.p. = intraperitoneal; QD = once daily; Q3D = every three days)
Efficacy Calculation
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the following formula:
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT = (Mean tumor volume of treated group at study end) - (Mean tumor volume of treated group at study start)
-
ΔC = (Mean tumor volume of control group at study end) - (Mean tumor volume of control group at study start)
Results are typically presented graphically as mean tumor volume ± SEM over time for each group. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the observed effects.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, the experimental design must be self-validating.
-
Vehicle Control: The vehicle control group is essential to confirm that the vehicle itself has no effect on tumor growth.
-
Positive Control: A known clinical agent (e.g., paclitaxel, sorafenib) serves as a benchmark for efficacy.[1][8] If the positive control does not show the expected tumor inhibition, the validity of the specific tumor model or the experimental execution is questionable.
-
Toxicity Monitoring: Continuous monitoring of body weight and clinical signs is crucial. Significant toxicity in a treatment group would preclude its further development, regardless of efficacy.
-
Mechanistic Confirmation: Post-mortem analysis of the tumor tissue to confirm that the compound engaged its target (e.g., reduced phosphorylation of a substrate via Western Blot) provides a direct link between the observed efficacy and the proposed mechanism of action, adding a powerful layer of validation.
References
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Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed. (2012). PubMed. [Link]
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed. (2023). PubMed. [Link]
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Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed. (1987). PubMed. [Link]
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Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed. (2022). PubMed. [Link]
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Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed. (2005). PubMed. [Link]
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Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis | The Journal of Infectious Diseases | Oxford Academic. (2018). Oxford Academic. [Link]
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Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. (2003). ScienceDirect. [Link]
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Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. | Semantic Scholar. (2011). Semantic Scholar. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - MDPI. (2023). MDPI. [Link]
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Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities - ResearchGate. (2011). ResearchGate. [Link]
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Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed. (2019). PubMed. [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - MDPI. (2023). MDPI. [Link]
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction | Request PDF - ResearchGate. (2023). ResearchGate. [Link]
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Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed. (2016). PubMed. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020). ACS Publications. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models | Request PDF - ResearchGate. (2020). ResearchGate. [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (2024). MDPI. [Link]
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Application Notes & Protocols: 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one as a Selective PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Selective PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) has emerged as a critical therapeutic target, most notably for the management of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2] The enzyme's primary function is the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[1] Inhibition of PDE5 leads to elevated intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.[3] The therapeutic success of sildenafil, the first-in-class PDE5 inhibitor, has spurred extensive research into novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a well-established pharmacophore for potent PDE5 inhibitors, with sildenafil itself being a derivative.[4] This document provides a detailed guide to the evaluation of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a compound belonging to this promising class, as a selective PDE5 inhibitor. While specific experimental data for this particular analog is not extensively available in public literature, this guide will provide robust, field-proven protocols and the scientific rationale necessary for its comprehensive preclinical assessment.
Compound Profile: 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| Compound Name | 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Vulcanchem[5] |
| Molecular Formula | C₇H₈N₄O | Vulcanchem[5] |
| Molecular Weight | 164.16 g/mol | Vulcanchem[5] |
| CAS Number | 674788-53-5 | Vulcanchem[5] |
The structure of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one features the core bicyclic heterocyclic system of a pyrazole ring fused to a pyrimidine ring. An ethyl group is substituted at the N1 position of the pyrazole ring, and a carbonyl group is present at the 7-position of the pyrimidine ring.[5] This structural framework is crucial for its potential biological activity.[5]
The NO/cGMP Signaling Pathway and PDE5 Inhibition
The mechanism of action of PDE5 inhibitors is intrinsically linked to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Figure 1: Mechanism of PDE5 Inhibition.
As illustrated in Figure 1, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates Protein Kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 terminates this signaling by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE5, 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one would prevent the breakdown of cGMP, thereby enhancing and prolonging the NO-mediated vasodilation.
In Vitro Evaluation Protocols
The initial assessment of a potential PDE5 inhibitor involves rigorous in vitro testing to determine its potency and selectivity.
Protocol: Determination of PDE5 Inhibitory Potency (IC₅₀)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against PDE5. A fluorescence polarization (FP)-based assay is described here due to its sensitivity and high-throughput compatibility.[6]
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
Transcreener® ADP² FP Assay Kit (or similar)
-
1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (test compound)
-
Sildenafil (positive control)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
DMSO
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and sildenafil in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to achieve a range of final concentrations for the IC₅₀ curve.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Assay buffer
-
Test compound or sildenafil at various concentrations
-
Recombinant PDE5 enzyme (pre-diluted in assay buffer)
-
-
Initiation of Reaction: Add the cGMP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add the Transcreener® detection mix to each well and incubate at room temperature for 60-90 minutes.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Convert the FP values to the amount of cGMP hydrolyzed. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Selectivity Profiling
Assessing the selectivity of the compound against other phosphodiesterase isozymes is crucial, particularly against PDE6, which is found in the retina and its inhibition can lead to visual disturbances.[7]
Materials:
-
Recombinant human PDE isozymes (PDE1, PDE2, PDE3, PDE4, PDE6, PDE11, etc.)
-
Appropriate substrates for each PDE isozyme (cAMP or cGMP)
-
Detection reagents as described in the IC₅₀ protocol
Procedure:
-
Follow the same procedure as the PDE5 IC₅₀ determination for each PDE isozyme.
-
Use the appropriate substrate (cAMP or cGMP) for each enzyme.
-
Determine the IC₅₀ value of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one for each PDE isozyme.
-
Calculate Selectivity Ratios: The selectivity of the compound is expressed as the ratio of the IC₅₀ for the off-target PDE to the IC₅₀ for PDE5 (e.g., Selectivity for PDE6 = IC₅₀ (PDE6) / IC₅₀ (PDE5)). A higher ratio indicates greater selectivity for PDE5.[8]
In Vivo Evaluation Protocols
Following promising in vitro results, in vivo studies are necessary to evaluate the compound's efficacy and pharmacokinetic profile in relevant animal models.
Protocol: Evaluation of Pro-Erectile Efficacy in a Rabbit Model
The conscious rabbit model is a well-established method for assessing the in vivo efficacy of PDE5 inhibitors.[9]
Animals:
-
Male New Zealand White rabbits
Procedure:
-
Compound Administration: Administer 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one orally or intravenously at various doses. A vehicle control group should be included.
-
Induction of Erection: At a predetermined time after compound administration, induce penile erection via a non-contact method or through cavernous nerve stimulation.
-
Measurement of Erectile Response: Quantify the erectile response by measuring the intracavernosal pressure (ICP) and the mean arterial pressure (MAP). The ratio of ICP/MAP is a key indicator of erectile function.
-
Data Analysis: Compare the erectile responses in the treated groups to the control group. A significant increase in the ICP/MAP ratio indicates pro-erectile efficacy.
Protocol: Evaluation in a Rodent Model of Pulmonary Hypertension
Rodent models of PAH, induced by chronic hypoxia or monocrotaline injection, are commonly used to assess the therapeutic potential of PDE5 inhibitors in this indication.[3]
Sources
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- 5. 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (674788-53-5) for sale [vulcanchem.com]
- 6. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
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- 9. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
development of anticancer agents from pyrazolo[4,3-d]pyrimidin-7-one scaffold
An In-Depth Guide to the Development of Anticancer Agents from the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold
Introduction: A Privileged Scaffold in Oncology Drug Discovery
The pyrazolo[4,3-d]pyrimidine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold." Its structural architecture, which is bioisosteric to the natural purine ring system, provides a unique advantage. This resemblance allows molecules built upon this scaffold to function as competitive inhibitors at the ATP-binding sites of a multitude of enzymes, particularly protein kinases. Dysregulation of protein kinase signaling is a fundamental characteristic of many cancers, making them prime targets for therapeutic intervention.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the scientific rationale, key structure-activity relationships (SAR), and field-proven experimental protocols for the synthesis and evaluation of novel anticancer agents derived from the pyrazolo[4,3-d]pyrimidin-7-one framework.
Part 1: Application Notes — The Scientific Rationale
Therapeutic Rationale and Mechanism of Action
The pyrazolo[4,3-d]pyrimidine nucleus is a versatile pharmacophore for designing inhibitors that target various oncogenic pathways. Its ability to mimic purines allows it to interact with the hinge region of kinase domains, a critical interaction for ATP binding. By occupying this site, these compounds block the phosphotransferase activity of the kinase, thereby halting downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Derivatives of this scaffold have been shown to inhibit a diverse range of cancer-relevant targets:
-
Protein Kinases: This is the most prominent class of targets. Specific examples include Epidermal Growth Factor Receptor (EGFR), ErbB2, Src, Abl, FLT3, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] Many of these are crucial drivers in non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[1][2]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are a major focus in cancer research. Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent CDK inhibitors, demonstrating the scaffold's utility in targeting cell cycle progression.[5][6]
-
Microtubule Dynamics: Certain pyrazolo[4,3-d]pyrimidine derivatives act as microtubule targeting agents. They inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis in cancer cells.[7] This mechanism is particularly effective against rapidly proliferating tumor cells.[7]
-
Adenosine Receptors: While not a direct anticancer mechanism in all contexts, modulation of adenosine receptors can impact the tumor microenvironment. Several pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized as potent adenosine receptor antagonists.[8][9][10]
-
Immunomodulation: Some derivatives have been investigated as Toll-Like Receptor 7 (TLR7) agonists, which can enhance the immune response against cancer cells, highlighting a role in cancer immunotherapy.[11]
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[4,3-d]pyrimidin-7-one derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of the pyrazolo[4,3-d]pyrimidin-7-one scaffold is highly tunable through substitutions at various positions of its bicyclic core. Understanding these relationships is critical for rational drug design.
| Position | Substitution Type | Effect on Biological Activity | Rationale / Example |
| N1 | Alkylation (e.g., Methyl) | Often enhances potency as microtubule targeting agents. | The N1-methyl group can improve cellular activity and is crucial for potent inhibition of tubulin polymerization.[7] |
| C3 | Alkyl, Aryl | Modulates kinase selectivity and potency. | A propyl group at C3 is common in derivatives targeting inflammatory pathways, while other substitutions can be tailored for specific kinases.[12][13] |
| C5 | Substituted Phenyl Rings | Critical for potency and selectivity. | In adenosine receptor antagonists, substituents on the C5-phenyl ring directly influence binding affinity.[8] For microtubule inhibitors, a 3,4,5-trimethoxyphenyl group is a key pharmacophore for binding to the colchicine site.[7] |
| C6 | N-Arylcarboxamides | Confers significant anticancer activity, particularly against colon and prostate cancer cell lines. | This substitution creates additional interaction points within the target binding pocket, enhancing inhibitory activity. Compound 12b from this series showed a GI50 of 0.44 μM against HT-29 colon cancer cells.[14] |
| C7 | Amino, Substituted Amines | Modulates solubility and allows for vectoring towards specific targets. | Different amine substitutions at C7 can alter the physicochemical properties and target engagement of the molecule.[9][12] |
This systematic modification allows for the optimization of compounds, improving their potency against the intended target while minimizing off-target effects and enhancing pharmacokinetic properties like aqueous solubility.[8]
Pharmacological Data for Representative Compounds
The versatility of the scaffold is evident in the potent activities of its derivatives against various cancer cell lines.
| Compound ID | Key Structural Features | Target Cell Line(s) | Reported Potency (IC50/GI50) | Primary Target/Mechanism | Reference |
| Compound 9 | N1-methyl, 5-(3,4,5-trimethoxyphenyl) | Broad panel (NCI-60) | ≤10 nM (most cell lines) | Tubulin Polymerization Inhibitor | [7] |
| Compound 7d | 1-(4-Fluorophenyl)-3-methyl, 4-substituted phenylamino | OVCAR-4 (Ovarian) | 1.74 μM | EGFR/ErbB2 Kinase Inhibitor | [1] |
| Compound 12b | 6-N-arylcarboxamido derivative | HT-29 (Colon) | 0.44 μM | Kinase Inhibitor | [14] |
| Compound 33 | 4-yloxy-phenylurea derivative | MV4-11 (AML) | Potent (led to complete tumor regression in vivo) | Multikinase (FLT3, VEGFR2) Inhibitor | [2][3] |
| SI-388 | Optimized pyrazolo[3,4-d]pyrimidine | Glioblastoma cell models | Significant inhibition of cell viability | Src Kinase Inhibitor | [4] |
Part 2: Protocols — Practical Methodologies
Protocol 1: General Synthesis of a 3,5-Disubstituted Pyrazolo[4,3-d]pyrimidin-7-one Core
This protocol outlines a common synthetic route, which involves the construction of the pyrimidine ring onto a pre-formed pyrazole core. The causality behind this approach lies in the ready availability of substituted 5-aminopyrazole-4-carbonitrile starting materials, which provides a robust and versatile entry point to the scaffold.
Caption: General synthetic workflow for pyrazolo[4,3-d]pyrimidin-7-one derivatives.
Step-by-Step Methodology:
-
Preparation of Starting Material (e.g., 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide):
-
Rationale: This step creates the key pyrazole intermediate required for the subsequent cyclization.
-
Start with the corresponding 5-amino-pyrazole-4-carbonitrile.
-
Hydrolyze the nitrile group to a carboxamide. A common method involves heating the nitrile in concentrated sulfuric acid or using hydrogen peroxide in the presence of a base like ammonium hydroxide.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture carefully and collect the precipitated product by filtration. Wash with water and dry.
-
-
Cyclization to Form the Pyrazolo[4,3-d]pyrimidin-7-one Core (e.g., 1-(4-Fluorophenyl)-3-methyl-1,5-dihydro-pyrazolo[4,3-d]pyrimidin-7-one):
-
Rationale: This key step forms the fused pyrimidine ring. Formic acid serves as the source for the final carbon atom of the pyrimidine ring.
-
Suspend the pyrazole-4-carboxamide from Step 1 in an excess of formic acid.[1]
-
Heat the mixture under reflux for 8-12 hours. The high temperature is necessary to drive the condensation and ring-closing reaction.
-
After cooling, the product typically precipitates from the solution.
-
Filter the solid, wash thoroughly with water to remove excess formic acid, and dry under vacuum.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the bicyclic core.
-
-
Functionalization for Further Derivatization (e.g., Chlorination):
-
Rationale: Converting the C7-hydroxyl group (in the enol form) to a chlorine atom creates an excellent leaving group, enabling subsequent nucleophilic substitution reactions to introduce diversity.
-
Treat the pyrazolo[4,3-d]pyrimidin-7-one core with a chlorinating agent such as phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture, typically at reflux, for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the chlorinated product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
-
Nucleophilic Aromatic Substitution:
-
Rationale: This is the diversification step where various functional groups (amines, phenols, etc.) are introduced at the C7 position to explore the SAR.
-
Dissolve the chlorinated intermediate in a suitable solvent (e.g., dioxane, DMF, or n-butanol).
-
Add the desired nucleophile (e.g., a substituted aniline or piperazine) and a base (e.g., diisopropylethylamine - DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction until completion (monitored by TLC).
-
Purify the final compound using column chromatography on silica gel to obtain the desired product with high purity.
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a reliable method to assess the antiproliferative activity of the synthesized compounds against various cancer cell lines. The assay's principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)[15]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO (stock solutions)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).[15]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
References
-
Siddiqui, L. A., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(1), 91-6. [Link]
-
El-Damasy, A. K., et al. (2018). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Scientific Reports, 8(1), 17926. [Link]
-
Ghorab, M. M., et al. (2019). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 24(23), 4236. [Link]
-
Shirali, S., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 143, 134-146. [Link]
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Ghorab, M. M., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(11), 5349-5355. [Link]
-
Rashad, A. E., et al. (2008). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 341(7), 441-447. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3314. [Link]
-
Lee, H. W., et al. (2010). Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5793-5797. [Link]
-
Di Schiavi, E., et al. (2019). New 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 27(1), 108-122. [Link]
-
Zhang, H., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-55. [Link]
-
Zhang, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
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El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 735-753. [Link]
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Baraldi, P. G., et al. (2003). 2-Phenylpyrazolo[4,3-d]pyrimidin-7-one as a New Scaffold To Obtain Potent and Selective Human A(3) Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 46(8), 1321-1329. [Link]
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Cilibrizzi, A., et al. (2023). Chemical and Biological Versatility of Pyrazolo[3,4- d ]Pyrimidines: One Scaffold, Multiple Modes of Action. Molecules, 28(14), 5429. [Link]
- Buchler, I. P., et al. (2021). 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS.
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El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 1032. [Link]
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El-Gohary, N. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1356-1370. [Link]
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Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals, 16(7), 958. [Link]
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Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 936-946. [Link]
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Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 936–946. [Link]
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Therapeutic Potential of Pyrazolo[4,3-d]pyrimidines for Acute Lung Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the therapeutic potential of pyrazolo[4,3-d]pyrimidines for the treatment of acute lung injury (ALI). It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific rationale, preclinical models, and detailed experimental protocols for evaluating this promising class of compounds.
I. Scientific Foundation: Targeting Inflammation in Acute Lung Injury
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are life-threatening conditions characterized by a severe inflammatory response in the lungs. This leads to damage of the alveolar-capillary barrier, pulmonary edema, and respiratory failure.[1] A key initiating event in many cases of ALI is the activation of the innate immune system by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory effects.[2][3] Recent studies have highlighted their potential for treating ALI by modulating key inflammatory signaling pathways.
Mechanism of Action: Inhibition of the TLR4/p38 Signaling Pathway
A significant body of evidence points to the Toll-like receptor 4 (TLR4) signaling pathway as a critical driver of the inflammatory cascade in ALI.[1] TLR4, expressed on immune cells like macrophages, recognizes LPS, triggering a downstream signaling cascade that results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).
Certain pyrazolo[4,3-d]pyrimidine derivatives have been shown to exert their anti-inflammatory effects by suppressing the TLR4/p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] By inhibiting this pathway, these compounds can effectively reduce the overproduction of inflammatory mediators that contribute to lung damage.
Caption: Simplified TLR4 signaling cascade in ALI and the inhibitory action of pyrazolo[4,3-d]pyrimidines.
II. Preclinical Evaluation of Pyrazolo[4,3-d]pyrimidines
The therapeutic potential of novel compounds is rigorously assessed through a combination of in vitro and in vivo models that recapitulate key aspects of the target disease.
A. In Vitro Anti-inflammatory Activity
The initial screening of pyrazolo[4,3-d]pyrimidine derivatives often involves cell-based assays to determine their ability to suppress inflammatory responses. A widely used model is the stimulation of murine macrophage-like RAW 264.7 cells with LPS to induce the production of inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of a Lead Pyrazolo[4,3-d]pyrimidine Compound (4e) [1]
| Inflammatory Mediator | IC50 (µM) |
| Nitric Oxide (NO) | 2.64 |
| Interleukin-6 (IL-6) | 4.38 |
| Tumor Necrosis Factor-α (TNF-α) | 5.63 |
B. In Vivo Efficacy in a Murine Model of Acute Lung Injury
Promising compounds from in vitro screens are then advanced to in vivo models of ALI to assess their efficacy in a more complex biological system. The intratracheal or intraperitoneal administration of LPS in mice is a well-established and reproducible model of ALI.
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preclinical evaluation of pyrazolo[4,3-d]pyrimidines for acute lung injury.
A. Protocol 1: In Vitro Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol details the procedure for assessing the ability of a test compound to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells.
Caption: Step-by-step workflow for the in vitro nitric oxide inhibition assay.
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazolo[4,3-d]pyrimidine compound
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer
2. Step-by-Step Procedure:
- Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Plating: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of the pyrazolo[4,3-d]pyrimidine compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).
- Treatment: Remove the old medium from the wells and replace it with fresh medium containing various concentrations of the test compound or vehicle control (DMSO). Incubate for 1 hour.
- LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.
- Incubation: Incubate the plate for 24 hours at 37°C.
- Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance at 540 nm using a spectrophotometer. Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value of the compound.
B. Protocol 2: In Vivo Lipopolysaccharide-Induced Acute Lung Injury in Mice
This protocol describes the induction of ALI in mice using LPS and the subsequent evaluation of the therapeutic efficacy of a pyrazolo[4,3-d]pyrimidine compound.
Caption: Workflow for the in vivo LPS-induced acute lung injury model in mice.
1. Materials and Reagents:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazolo[4,3-d]pyrimidine compound
-
Vehicle for compound administration (e.g., saline, DMSO/Cremophor emulsion)
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Sterile phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
2. Step-by-Step Procedure:
- Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
- Compound Administration: Administer the pyrazolo[4,3-d]pyrimidine compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before LPS challenge.
- Anesthesia: Anesthetize the mice using an appropriate anesthetic.
- LPS Instillation: Induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg in 50 µL of sterile saline).
- Monitoring: Monitor the animals for signs of distress.
- Sample Collection: At a specific time point after LPS administration (e.g., 6 or 24 hours), euthanize the mice.
- Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS into the lungs.
- BAL Fluid Analysis:
- Centrifuge the BAL fluid to pellet the cells.
- Determine the total cell count and differential cell counts (e.g., neutrophils) in the cell pellet.
- Measure the concentrations of TNF-α and IL-6 in the BAL fluid supernatant using ELISA kits.
- Lung Tissue Analysis:
- Perfuse the lungs with PBS to remove blood.
- Excise the lungs for histological analysis (e.g., H&E staining to assess lung injury) and molecular analysis (e.g., Western blot for p38 MAPK activation).
IV. Concluding Remarks
The pyrazolo[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics for acute lung injury. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. By elucidating their mechanism of action and demonstrating their efficacy in relevant in vitro and in vivo models, researchers can advance the development of this important class of anti-inflammatory agents for a condition with significant unmet medical need.
V. References
-
Amir, M., Javed, S. A., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 337.
-
Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(44), 27375-27403.
-
Jian, Y. J., et al. (2024). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC medicinal chemistry.
-
Wang, B. S., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1121-1130. Available from: [Link]
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Application Notes & Protocols: Pyrazolo[4,3-d]pyrimidine Derivatives for the Treatment of Anemia
Introduction
Anemia, characterized by a deficiency in red blood cells or hemoglobin, is a widespread clinical condition with significant morbidity, particularly when associated with chronic kidney disease (CKD) and myeloproliferative neoplasms (MPNs). Traditional treatments for anemia, such as erythropoiesis-stimulating agents (ESAs), have revolutionized patient care but are not without limitations, including high costs, injection-based delivery, and potential for adverse cardiovascular events with high doses.[1] This has spurred the search for orally bioavailable small molecules that can modulate endogenous erythropoietic pathways.
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of various kinases.[2][3] This versatility has led to the development of potent inhibitors for diverse therapeutic targets. This guide provides a detailed overview of the application of pyrazolo[4,3-d]pyrimidine derivatives in the treatment of anemia, focusing on two key mechanisms: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibition and Janus Kinase (JAK) inhibition. We present the scientific rationale, a comprehensive drug discovery workflow, and detailed protocols for the synthesis, characterization, and evaluation of these promising therapeutic agents.
Section 1: Scientific Rationale & Mechanisms of Action
The therapeutic utility of pyrazolo[4,3-d]pyrimidine derivatives in anemia stems from their ability to modulate fundamental signaling pathways that govern red blood cell production (erythropoiesis).
Mechanism 1: HIF-Prolyl Hydroxylase (PHD) Inhibition for Anemia of Chronic Disease
In patients with CKD, anemia is primarily caused by the kidneys' inability to produce sufficient erythropoietin (EPO).[1] The HIF pathway is the master regulator of the body's response to hypoxia and is central to EPO production.
Causality: Under normal oxygen levels (normoxia), HIF-PHD enzymes hydroxylate specific proline residues on the HIF-α subunit. This modification targets HIF-α for proteasomal degradation, keeping its levels low.[1][4] In hypoxic conditions, or when PHD enzymes are inhibited, HIF-α is stabilized. It then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes, including the EPO gene.[5] By inhibiting PHD enzymes, pyrazolo[4,3-d]pyrimidine derivatives can mimic a hypoxic state, leading to a sustained increase in endogenous EPO production, improved iron metabolism, and enhanced expression of EPO receptors, thereby correcting anemia.[1]
Section 2: Drug Discovery & Development Workflow
A systematic approach is essential for identifying and advancing pyrazolo[4,3-d]pyrimidine derivatives from initial concept to preclinical candidates. The workflow integrates chemical synthesis with a cascade of biochemical, cellular, and in vivo assays.
Section 3: Protocols for Synthesis and Characterization
The versatility of the pyrazolo[4,3-d]pyrimidine core allows for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties.
Protocol: General Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives
This protocol is adapted from established methods for synthesizing pyrazolo[4,3-d]pyrimidine scaffolds. [1] Rationale: This multi-step synthesis builds the core heterocyclic structure and then allows for the introduction of diverse side chains (R groups) to explore the structure-activity relationship (SAR).
Materials:
-
Known pyrimidine precursors (e.g., compound 23 as described in the reference)[1]
-
Trifluoroacetic acid (TFA)
-
Appropriate R-Bromide (RBr) or R-Alcohol (ROH)
-
Potassium carbonate (K₂CO₃) or Mitsunobu reagents (DIAD, PPh₃)
-
Sodium hydroxide (NaOH)
-
Solvents: Acetonitrile (CH₃CN), Tetrahydrofuran (THF), Ethanol (EtOH)
Procedure:
-
Deprotection: Begin with the acidic removal of a protecting group (e.g., p-methoxy benzyl) from the starting pyrimidine precursor using TFA at 60 °C. Monitor reaction completion by TLC.
-
Side Chain Introduction (Method A - Alkylation): To the deprotected intermediate, add the desired R-Bromide (RBr) and K₂CO₃ in CH₃CN. Heat the reaction to 80 °C until the starting material is consumed.
-
Side Chain Introduction (Method B - Mitsunobu): Alternatively, introduce the side chain via a Mitsunobu reaction by treating the deprotected intermediate with the desired R-Alcohol (ROH), DIAD, and PPh₃ at room temperature.
-
Hydrolysis: Perform a basic hydrolysis of the ethyl ester and methoxy groups using aqueous NaOH in a mixture of THF and EtOH at 60 °C to yield the final carboxylic acid derivative.
-
Purification: Purify the final product using an appropriate method, such as column chromatography or recrystallization.
Protocol: Analytical Characterization
Rationale: Rigorous characterization is crucial to confirm the identity, structure, and purity of the synthesized compounds before biological testing.
Procedure:
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments. [6][7]2. Mass Spectrometry (MS): Use high-resolution mass spectrometry (HR-MS) to confirm the exact mass and molecular formula of the compound. [6]3. Purity Analysis (HPLC): Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Aim for >95% purity for biological assays.
Section 4: In Vitro Evaluation Protocols
These assays are designed to quantify the activity of the compounds at the molecular and cellular levels, providing the first indication of their therapeutic potential.
Protocol: HIF-PHD2 Enzymatic Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD2, the primary regulator of HIF-α stability.
Materials:
-
Recombinant human HIF-PHD2 enzyme
-
HIF-1α peptide substrate
-
α-ketoglutarate, Ascorbate, Fe(II)
-
Detection antibody (e.g., anti-hydroxy-HIF-1α)
-
HTRF or ELISA-based detection system
-
Test compounds dissolved in DMSO
Procedure:
-
Assay Preparation: Prepare an assay buffer containing all co-factors (α-ketoglutarate, ascorbate, Fe(II)).
-
Compound Addition: Add serial dilutions of the test compounds to a 96- or 384-well plate. Include a positive control inhibitor (e.g., Vadadustat) and a DMSO vehicle control.
-
Enzyme Incubation: Add the HIF-1α peptide substrate and initiate the reaction by adding the HIF-PHD2 enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of hydroxylated peptide using an appropriate method (e.g., adding detection antibodies for an HTRF or ELISA readout).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol: JAK2 Kinase Inhibition Assay
Rationale: This assay determines the direct inhibitory effect of the compounds on JAK2 kinase activity, which is crucial for the JAK-STAT modulator application.
Materials:
-
Recombinant active JAK2 kinase
-
Peptide substrate (e.g., a STAT-derived peptide)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Add serial dilutions of test compounds to a low-volume 384-well plate. Include a positive control inhibitor (e.g., Ruxolitinib) and a DMSO vehicle control.
-
Kinase Reaction: Add the JAK2 enzyme, peptide substrate, and ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read the luminescence on a plate reader.
-
Data Analysis: A lower signal indicates less ADP produced and therefore higher kinase inhibition. Calculate IC₅₀ values as described above.
Protocol: Cell-Based EPO Induction Assay
Rationale: This cellular assay validates that the inhibition of HIF-PHD in a relevant cell line translates to the desired biological outcome: increased EPO production. Human hepatoma cells (HepG2) are a standard model as the liver is a secondary site of EPO production.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM) with FBS
-
Test compounds
-
Human EPO ELISA kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Plating: Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
EPO Quantification: Measure the concentration of secreted EPO in the supernatant using a human EPO ELISA kit according to the manufacturer's instructions.
-
Cell Viability/Protein Normalization: Lyse the cells remaining in the well and measure the total protein content using a BCA assay to normalize the EPO values to cell number.
-
Data Analysis: Plot the normalized EPO concentration against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).
Section 5: In Vivo Efficacy Protocol
Animal models are indispensable for evaluating the therapeutic efficacy and safety of lead compounds before they can be considered for clinical development.
Protocol: Efficacy Study in a Rat Model of Renal Anemia
Rationale: This protocol uses an established model of adenine-induced chronic kidney disease and anemia to test the in vivo efficacy of lead compounds. [1]The primary endpoint is the restoration of hemoglobin levels.
Materials:
-
Male Sprague-Dawley rats
-
Adenine-rich diet (e.g., 0.75% adenine)
-
Test compound formulated for oral gavage
-
Vehicle control formulation
-
Positive control (e.g., Darbepoetin alfa)
-
Blood collection supplies
-
Automated hematology analyzer
Procedure:
-
Anemia Induction: Acclimate rats for one week, then feed them an adenine-rich diet for approximately 4 weeks to induce chronic renal failure and anemia. Monitor blood urea nitrogen (BUN) and hemoglobin (Hb) levels to confirm disease state.
-
Group Allocation: Once anemia is established (e.g., Hb < 10 g/dL), randomize the animals into treatment groups (n=8-10 per group):
-
Vehicle control (oral gavage)
-
Test Compound (e.g., 10, 30, 100 mg/kg, oral gavage, once daily)
-
Positive Control (e.g., ESA, subcutaneous injection, once weekly)
-
-
Dosing: Administer the compounds for a period of 4-6 weeks.
-
Blood Sampling: Collect small blood samples (e.g., from the tail vein) weekly to monitor Hb, hematocrit (Hct), and reticulocyte counts.
-
Terminal Analysis: At the end of the study, collect terminal blood samples for full hematology and clinical chemistry analysis. Collect organs (kidneys, spleen, liver) for histopathological examination.
-
Data Analysis: Compare the changes in hematological parameters (Hb, Hct) over time between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Section 6: Data Interpretation and Lead Optimization
The data generated from the described assays guide the iterative process of lead optimization.
Structure-Activity Relationship (SAR): By comparing the activity of compounds with different R-group substitutions, researchers can build an SAR model. For example, modifying the side chains of the pyrazolo[4,3-d]pyrimidine core can significantly impact solubility and bioavailability, which are critical for developing an orally administered drug. [1][8] Data Summary Tables:
Table 1: Example Biochemical Activity of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound ID | HIF-PHD2 IC₅₀ (nM) | JAK2 IC₅₀ (nM) |
|---|---|---|
| Lead-001 | 50 | >10,000 |
| Lead-002 | 45 | >10,000 |
| JAK-Lead-01 | >10,000 | 25 |
| Vadadustat | 60 | N/A |
| Ruxolitinib | N/A | 5 |
Table 2: Example In Vitro Cellular Activity
| Compound ID | HepG2 EPO EC₅₀ (nM) | Effect on CFU-E |
|---|---|---|
| Lead-001 | 150 | ++ (Increased colonies) |
| Lead-002 | 125 | +++ (Strongly increased colonies) |
| JAK-Lead-01 | No Effect | + (Modest increase) |
Table 3: Example In Vivo Efficacy in Renal Anemia Rat Model (4 Weeks)
| Treatment Group | Dose | Change in Hemoglobin (g/dL from baseline) |
|---|---|---|
| Vehicle | - | -0.5 ± 0.4 |
| Lead-002 | 30 mg/kg | +2.8 ± 0.6* |
| ESA Control | 5 µg/kg | +3.5 ± 0.5* |
*p < 0.05 vs. Vehicle
Pharmacokinetics and Formulation: Low aqueous solubility is a known challenge for this class of compounds. [9][10]Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. Prodrug strategies or advanced formulation techniques, such as creating polymer-drug dispersions, may be necessary to achieve adequate oral bioavailability for in vivo studies. [9][11]
Conclusion
Pyrazolo[4,3-d]pyrimidine derivatives represent a highly promising and versatile class of compounds for the treatment of anemia through distinct, clinically relevant mechanisms. As HIF-PHD inhibitors, they offer the potential for an oral therapy that stimulates the body's natural EPO production system, providing a functional cure for the anemia of chronic disease. As selective JAK inhibitors, they present an opportunity to address the complex pathophysiology of anemia in myelofibrosis, potentially offering disease modification alongside symptomatic relief. The protocols and workflow detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize these compounds, paving the way for the development of next-generation anemia therapeutics.
References
-
Fushimi, H., et al. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 11(7), 1416-1420. Available from: [Link]
-
PubMed. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. PubMed. Available from: [Link]
-
National Institutes of Health. (2020). Pyrazolo[4,3‑d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. National Institutes of Health. Available from: [Link]
-
ACS Publications. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Sui, X., et al. (2021). Signaling Pathways That Regulate Normal and Aberrant Red Blood Cell Development. International Journal of Molecular Sciences, 22(20), 11216. Available from: [Link]
-
Ghaffari, S., et al. (2012). JAK-STAT and AKT pathway-coupled genes in erythroid progenitor cells through ontogeny. Blood Cells, Molecules, and Diseases, 49(2), 71-79. Available from: [Link]
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][12][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14774. Available from: [Link]
-
ASH Publications. (2005). Activated JAK2 Signaling in Primary Human Hematopoietic Cells Drives Erythropoietin-Independent Erythropoiesis and Myelofibrosis. Blood, 106(11), 2863. Available from: [Link]
-
ASH Publications. (2008). Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2. Blood, 111(9), 4511-4520. Available from: [Link]
-
National Institutes of Health. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 651-655. Available from: [Link]
-
National Institutes of Health. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(15), 1968-1972. Available from: [Link]
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][12][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14774. Available from: [Link]
-
Frontiers Media. (2020). JAK-STAT in Early Hematopoiesis and Leukemia. Frontiers in Cell and Developmental Biology, 8, 593813. Available from: [Link]
-
ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 329-335. Available from: [Link]
-
National Institutes of Health. (2018). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. Kidney International, 93(4), 815-824. Available from: [Link]
-
MDPI. (2021). The Pyrazolo[3,4-d]pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Cancers, 13(16), 4199. Available from: [Link]
-
National Institutes of Health. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 208, 112836. Available from: [Link]
-
National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(12), 2824. Available from: [Link]
-
ResearchGate. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Journal of Clinical Medicine, 11(15), 4545. Available from: [Link]
-
Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41. Available from: [Link]
-
ResearchGate. (n.d.). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. Available from: [Link]
-
PubMed. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. Available from: [Link]
-
RSC Publishing. (2017). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 7(1), 291-306. Available from: [Link]
-
Springer. (2016). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 349(9), 670-681. Available from: [Link]
-
Hematology & Oncology. (2022). JAK Inhibitors in the Treatment of Myelofibrosis. Hematology & Oncology, 20(3), 1-11. Available from: [Link]
-
ResearchGate. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41. Available from: [Link]
-
Springer. (2024). Anemia in Myelofibrosis: A Focus on Proactive Management and the Role of Momelotinib. Targeted Oncology. Available from: [Link]
-
PubMed. (2022). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Molecules and Cells, 45(3), 134-147. Available from: [Link]
-
Scilit. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(12), 2824. Available from: [Link]
-
PubMed. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. Available from: [Link]
-
PubMed. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 348(1), 51-60. Available from: [Link]
-
Targeted Oncology. (2024). Choosing the Right JAK Inhibitor for Effective Myelofibrosis Treatment. Targeted Oncology. Available from: [Link]
-
National Institutes of Health. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2419-2437. Available from: [Link]
-
OncLive. (2024). Navigating the Growing Landscape of JAK Inhibitors in Myelofibrosis. OncLive. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-1,6-Dihydro-7H-Pyrazolo[4,3-d]pyrimidin-7-one
Welcome to the technical support center for the synthesis of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and structurally related pyrazolopyrimidinones. Our aim is to provide practical, experience-driven advice to help you navigate the complexities of this synthetic pathway.
Introduction to the Synthetic Challenge
The pyrazolo[4,3-d]pyrimidin-7-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] The synthesis of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, while not explicitly detailed in a single protocol in the provided literature, can be approached through established methodologies for analogous structures. A common and logical synthetic strategy involves the construction of a substituted aminopyrazole followed by cyclization to form the pyrimidinone ring. This guide will focus on a plausible two-step synthesis and the potential issues that may arise.
A proposed synthetic route is outlined below:
Caption: Proposed two-step synthesis of the target molecule.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most critical parameters to control in this synthesis?
A1: Based on syntheses of similar pyrazolopyrimidines, the most critical parameters are:
-
Temperature control: Both the initial pyrazole formation and the final cyclization are sensitive to temperature. Overheating can lead to side product formation, while insufficient heat will result in a sluggish or incomplete reaction.
-
Purity of starting materials: The use of high-purity starting materials is crucial. Impurities in the ethylhydrazine or the acrylate starting material can lead to a cascade of side reactions, significantly complicating purification.
-
Moisture control: Anhydrous conditions are highly recommended, especially for the pyrazole formation step. Ethylhydrazine is hygroscopic, and water can interfere with the reaction.
Q2: I am not seeing any product formation. What are the likely causes?
A2: A complete lack of product formation is unusual but can be attributed to a few key factors:
-
Incorrect reagents: Double-check that you are using ethylhydrazine and not a different hydrazine derivative. Also, confirm the structure of your acrylate starting material.
-
Reaction temperature: Ensure your reaction has reached the appropriate temperature for a sufficient duration. For the cyclization with formamide, temperatures are often in the range of 150-180 °C.
-
Catalyst/Reagent degradation: Hydrazine derivatives can degrade over time. It is advisable to use a freshly opened bottle or to purify stored ethylhydrazine before use.
Troubleshooting Guide: Step-by-Step
Step 1: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
This step involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with ethylhydrazine to form the key aminopyrazole intermediate.
Q3: My reaction to form the aminopyrazole is giving a low yield. How can I improve it?
A3: Low yields in this step are a common issue. Consider the following:
-
Reaction time and temperature: Ensure the reaction is refluxed for a sufficient period. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.[4]
-
Solvent: While ethanol is a common solvent, exploring other high-boiling point alcohols like n-butanol could be beneficial if starting materials are not fully consumed.
-
Stoichiometry: A slight excess of ethylhydrazine (1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.
Q4: I am observing multiple spots on my TLC plate after the pyrazole formation reaction. What are the likely side products?
A4: The formation of multiple products is often due to the reactivity of the starting materials. Potential side products include:
-
Regioisomers: Depending on the exact substitution pattern of the acrylate, there is a possibility of forming the regioisomeric pyrazole. Careful 2D NMR analysis (HMBC, NOESY) will be required to confirm the structure of your main product.
-
Products of self-condensation: The acrylate can undergo self-condensation under certain conditions.
-
Degradation products: As mentioned, ethylhydrazine can degrade.
To mitigate this, ensure slow, controlled addition of the ethylhydrazine to the acrylate solution at a moderate temperature before initiating reflux.
Q5: How do I effectively purify the aminopyrazole intermediate?
A5: Purification of the aminopyrazole can be challenging due to its polarity.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the preferred method.
-
Column chromatography: If the product is an oil or does not crystallize easily, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended. For example, starting with 100% hexanes and gradually increasing the concentration of ethyl acetate.
Step 2: Synthesis of 1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This final step involves the cyclization of the aminopyrazole intermediate with formamide at high temperatures to yield the target compound.
Q6: The cyclization reaction with formamide is not proceeding to completion. What can I do?
A6: Incomplete cyclization is a frequent hurdle. Here are some strategies to improve the outcome:
-
Increase the temperature: These cyclizations often require high temperatures, sometimes up to 200 °C. Ensure your experimental setup can safely reach and maintain these temperatures.
-
Increase reaction time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time, extending the heating period may be necessary.
-
Use a different cyclizing agent: While formamide is common, other reagents can be used. For example, heating with triethyl orthoformate followed by treatment with ammonia or an amine is another established method for forming the pyrimidinone ring.[1]
Q7: The final product is dark and appears to be impure. How can I decolorize and purify it?
A7: High-temperature reactions often produce colored impurities.
-
Activated charcoal treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.
-
Recrystallization: This is the most effective method for purifying the final product if it is a solid. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature.
-
Column chromatography: If recrystallization is not effective, column chromatography can be used. However, given the likely polarity of the final product, a more polar stationary phase like alumina might be considered, or reverse-phase chromatography could be an option.
Q8: I am having trouble with the work-up of the formamide reaction. It is forming an emulsion.
A8: Work-up of high-temperature formamide reactions can be problematic.
-
Quenching with ice-water: Pouring the hot reaction mixture into a large volume of ice-water can often precipitate the product, which can then be collected by filtration.[5]
-
Extraction with a suitable solvent: If the product is soluble in an organic solvent, extraction is an option. To break emulsions, try adding a saturated brine solution.
Analytical Characterization
A summary of expected analytical data for the key intermediate and final product is provided below.
| Compound | Expected 1H NMR Signals (Key Peaks) | Expected Mass (m/z) [M+H]+ |
| Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate | ~1.3 ppm (t, 3H, ester CH3), ~1.4 ppm (t, 3H, N-ethyl CH3), ~4.2 ppm (q, 2H, ester CH2), ~4.3 ppm (q, 2H, N-ethyl CH2), ~5.5 ppm (s, 2H, NH2), ~7.5 ppm (s, 1H, pyrazole CH) | 198.12 |
| 1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | ~1.5 ppm (t, 3H, N-ethyl CH3), ~4.4 ppm (q, 2H, N-ethyl CH2), ~8.0 ppm (s, 1H, pyrazole CH), ~8.2 ppm (s, 1H, pyrimidine CH), ~12.0 ppm (br s, 1H, NH) | 179.08 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add ethylhydrazine (1.1 equivalents) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired aminopyrazole intermediate.
Protocol 2: Synthesis of 1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
Combine the ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) with an excess of formamide.
-
Heat the mixture to 160-180 °C under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purify the product by recrystallization if necessary.
Caption: A general troubleshooting workflow for common synthesis problems.
References
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.
- Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof.
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][4][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Taylor & Francis Online.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
- One Pot Green Synthesis of Pyrazolo[4, 3-d]pyrimidin-7(4H)-ones and dihydroquinazolin-4(1H)-ones derivatives catalyzed by efficient recyclable Amberlite IR-120H resin, Chemical Science Transactions, Volume 5(4), 866-875.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC - PubMed Central.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing.
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- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazolo[4,3-d]pyrimidin-7-one Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of pyrazolo[4,3-d]pyrimidin-7-one compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome solubility hurdles in your research.
Introduction: The Solubility Challenge with Pyrazolo[4,3-d]pyrimidin-7-ones
Pyrazolo[4,3-d]pyrimidin-7-one and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, often investigated as potent kinase inhibitors for therapeutic applications, including oncology.[1][2] A common and significant challenge encountered during the development of these compounds is their inherently low aqueous solubility. This poor solubility stems from a combination of factors, including the planar and rigid nature of the fused ring system, which promotes efficient crystal packing and high lattice energy, and their often hydrophobic nature.[3]
Low aqueous solubility can severely limit the bioavailability of these compounds, hindering their preclinical and clinical development. Therefore, effective strategies to enhance their solubility are critical for successful drug development. This guide provides a comprehensive overview of various techniques to improve the aqueous solubility of pyrazolo[4,3-d]pyrimidin-7-one compounds, complete with practical, step-by-step protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazolo[4,3-d]pyrimidin-7-one compounds so poorly soluble in water?
A1: The low aqueous solubility of pyrazolo[4,3-d]pyrimidin-7-one compounds is primarily due to their molecular structure. The fused pyrazole and pyrimidine rings create a planar and rigid scaffold, which facilitates strong intermolecular interactions (e.g., π-π stacking and hydrogen bonding) in the solid state. This leads to a highly stable crystal lattice with high lattice energy, making it difficult for water molecules to solvate the individual compound molecules.
Q2: What is the first step I should take to address the poor solubility of my lead compound?
A2: A logical first step is to accurately determine the intrinsic solubility of your compound. This baseline measurement is crucial for selecting the most appropriate solubility enhancement strategy. Following this, a preliminary assessment of the compound's physicochemical properties, such as its pKa and logP, will provide valuable insights. For ionizable compounds, salt screening is often the most straightforward initial approach.
Q3: Are there any structural modifications I can make to the pyrazolo[4,3-d]pyrimidin-7-one core to improve solubility?
A3: Yes, medicinal chemistry strategies can be employed. Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid moieties) can increase hydrophilicity. Additionally, disrupting the planarity of the molecule by adding flexible side chains can reduce crystal packing efficiency and lower the crystal lattice energy, thereby improving solubility.[3]
Q4: When should I consider more advanced techniques like amorphous solid dispersions?
A4: Amorphous solid dispersions (ASDs) are an excellent option when simpler methods like salt formation are not feasible (e.g., for non-ionizable compounds) or do not provide a sufficient increase in solubility. ASDs can significantly enhance the apparent solubility and dissolution rate by presenting the drug in a high-energy, amorphous state.[4][5]
Q5: How do I choose the right polymer for an amorphous solid dispersion?
A5: The choice of polymer is critical for the stability and performance of an ASD. Key considerations include the miscibility of the drug and polymer, the polymer's ability to inhibit drug crystallization, and its own dissolution characteristics. A screening study with a small set of polymers with different properties (e.g., povidone, copovidone, HPMC, HPMC-AS) is highly recommended. A miniaturized assay can be a cost-effective way to screen multiple polymer-drug formulations.[6][7]
Troubleshooting Common Solubility Issues
This section provides a troubleshooting guide for common issues encountered during solubility enhancement experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution during in vitro assays. | The compound's solubility in the assay medium is exceeded. | - Lower the compound concentration if possible.- Use a co-solvent (e.g., DMSO, ethanol) in the final assay medium (typically ≤1% v/v).- Prepare a formulation of the compound (e.g., with a cyclodextrin or as an amorphous solid dispersion) to increase its apparent solubility. |
| Inconsistent solubility results between experiments. | - Incomplete equilibration during solubility measurement.- Presence of different polymorphic forms of the compound.- Degradation of the compound. | - Ensure sufficient equilibration time (e.g., 24-48 hours) with agitation.- Characterize the solid form of the compound before and after the solubility measurement using techniques like PXRD and DSC.- Assess the chemical stability of the compound under the experimental conditions. |
| A promising salt form is unstable and converts back to the free form. | - The pKa difference between the drug and the counter-ion is not optimal (generally a ΔpKa > 3 is recommended for stable salt formation).- The salt is hygroscopic and absorbs moisture, leading to dissociation. | - Select a counter-ion with a more appropriate pKa.- Store the salt form under controlled humidity conditions.- Consider co-crystallization as an alternative if a stable salt cannot be formed. |
| Amorphous solid dispersion recrystallizes upon storage. | - The drug loading in the polymer is too high, exceeding the miscibility limit.- The chosen polymer is not an effective crystallization inhibitor for the compound.- Exposure to high temperature and/or humidity. | - Reduce the drug loading in the dispersion.- Screen for a more suitable polymer that has stronger interactions with the drug molecule.- Store the ASD in a tightly sealed container with a desiccant at a controlled temperature.[8] |
| Difficulty in forming co-crystals. | - Lack of suitable intermolecular interactions (e.g., hydrogen bonding) between the compound and the co-former.- Inappropriate solvent selection for co-crystallization. | - Use computational or knowledge-based approaches to select co-formers with a higher probability of forming co-crystals.[9]- Screen a variety of solvents with different polarities and hydrogen bonding capabilities.[10] |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for key solubility enhancement techniques.
Protocol 1: Salt Screening
Objective: To identify a stable salt form of an ionizable pyrazolo[4,3-d]pyrimidin-7-one compound with improved aqueous solubility.
Materials:
-
Pyrazolo[4,3-d]pyrimidin-7-one compound (free base or free acid)
-
A selection of pharmaceutically acceptable counter-ions (e.g., for a basic compound: HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid; for an acidic compound: sodium hydroxide, potassium hydroxide, calcium hydroxide, L-lysine, tromethamine)
-
A variety of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate)
-
96-well microtiter plates or small glass vials
-
Shaker/incubator
-
Analytical balance
-
pH meter
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrumentation for characterization (PXRD, DSC, TGA, HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the pyrazolo[4,3-d]pyrimidin-7-one compound in a suitable organic solvent.
-
Prepare stock solutions of the selected counter-ions in appropriate solvents.
-
-
Salt Formation:
-
In a 96-well plate or small vials, add a known amount of the compound's stock solution.
-
Add an equimolar amount of each counter-ion stock solution to the respective wells/vials.
-
Include control wells with the compound alone.
-
-
Crystallization:
-
Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.
-
Alternatively, use a slurry method by adding a small amount of an anti-solvent to induce precipitation.
-
-
Isolation and Characterization:
-
Once solid material has formed, isolate it by filtration or centrifugation.
-
Analyze the solid material by Powder X-ray Diffraction (PXRD) to identify new crystalline forms. A change in the diffraction pattern compared to the parent compound indicates the formation of a new solid phase, potentially a salt.
-
Further characterize promising new solid forms using Differential Scanning Calorimetry (DSC) to determine the melting point and Thermogravimetric Analysis (TGA) to assess hydration state.
-
-
Solubility Measurement:
-
For the confirmed salt forms, determine their aqueous solubility. Add an excess of the salt to water or a relevant buffer in a vial.
-
Equilibrate the suspension on a shaker for 24-48 hours at a controlled temperature.
-
Filter the suspension and analyze the concentration of the dissolved compound in the filtrate by a validated HPLC method.
-
Troubleshooting:
-
No solid forms: Try a different solvent system or a slurry conversion method.
-
Oily precipitate: The formed salt may be deliquescent or have a low melting point. Try using a less polar solvent.
-
PXRD pattern is a mix of the parent compound and the salt: The conversion was incomplete. Optimize the stoichiometry of the counter-ion or the crystallization conditions.
Protocol 2: Preparation of Amorphous Solid Dispersions by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion (ASD) of a pyrazolo[4,3-d]pyrimidin-7-one compound to enhance its dissolution rate and apparent solubility.
Materials:
-
Pyrazolo[4,3-d]pyrimidin-7-one compound
-
A hydrophilic polymer (e.g., PVP K30, copovidone VA64, HPMC E5)
-
A common solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, acetone, dichloromethane)
-
Rotary evaporator or a hot plate with a magnetic stirrer
-
Vacuum oven
-
Mortar and pestle
-
Sieves
-
Analytical instrumentation for characterization (PXRD, DSC, dissolution apparatus)
Procedure:
-
Preparation of the Solution:
-
Dissolve a known amount of the pyrazolo[4,3-d]pyrimidin-7-one compound and the selected polymer in the common solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight) to find the optimal formulation.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. Maintain a suitable temperature to facilitate evaporation without degrading the compound.
-
Alternatively, for small-scale preparations, evaporate the solvent in a beaker on a hot plate with gentle stirring in a fume hood.
-
-
Drying:
-
Once a solid film or mass is formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.[11]
-
-
Milling and Sieving:
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using PXRD (absence of sharp peaks) and DSC (a single glass transition temperature, Tg).
-
-
Dissolution Testing:
-
Perform in vitro dissolution testing of the ASD powder in a relevant aqueous medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Compare the dissolution profile of the ASD with that of the crystalline compound.
-
Troubleshooting:
-
Phase separation during solvent evaporation: The drug and polymer may not be fully miscible. Try a different polymer or a lower drug loading.
-
Residual solvent in the final product: Increase the drying time or temperature in the vacuum oven.
-
Low glass transition temperature (Tg): A low Tg can indicate poor physical stability. Consider using a polymer with a higher Tg or adding a second polymer to increase the overall Tg of the formulation.
Protocol 3: Synthesis of a Phosphate Ester Prodrug
Objective: To synthesize a water-soluble phosphate ester prodrug of a pyrazolo[4,3-d]pyrimidin-7-one compound containing a hydroxyl group.
Materials:
-
Pyrazolo[4,3-d]pyrimidin-7-one derivative with a free hydroxyl group
-
Phosphorus oxychloride (POCl₃) or another phosphorylating agent
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Water
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, drying agent like sodium sulfate, silica gel for column chromatography)
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup:
-
Dissolve the pyrazolo[4,3-d]pyrimidin-7-one derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
-
Phosphorylation:
-
Slowly add the phosphorylating agent (e.g., POCl₃) to the cooled solution, followed by the dropwise addition of the base.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Quenching and Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding water or an aqueous bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired phosphate ester prodrug.
-
-
Characterization:
-
Confirm the structure of the synthesized prodrug using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
-
-
Solubility and Stability Assessment:
Troubleshooting:
-
Low reaction yield: Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).
-
Formation of byproducts: Use a more selective phosphorylating agent or adjust the reaction conditions to minimize side reactions.
-
Prodrug is unstable during purification: Use milder purification techniques or adjust the pH of the mobile phase during chromatography.
Visualization of Concepts and Workflows
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a typical workflow for selecting a suitable solubility enhancement strategy for a pyrazolo[4,3-d]pyrimidin-7-one compound.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Factors Influencing the Stability of Amorphous Solid Dispersions
The stability of an amorphous solid dispersion is a critical factor for its successful development. The following diagram highlights the key factors influencing the physical stability of ASDs.
Caption: Key factors influencing the physical stability of amorphous solid dispersions.
Quantitative Data Summary
The following table provides a hypothetical example of solubility data for a pyrazolo[4,3-d]pyrimidin-7-one compound and its various forms to illustrate the potential improvements that can be achieved.
| Compound/Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Crystalline Parent Compound | 2 | 1 |
| Hydrochloride Salt | 50 | 25 |
| Mesylate Salt | 85 | 42.5 |
| Co-crystal with Succinic Acid | 30 | 15 |
| Amorphous Solid Dispersion (20% drug in PVP K30) | 250 | 125 |
| Amorphous Solid Dispersion (20% drug in HPMC-AS) | 320 | 160 |
| Phosphate Ester Prodrug | > 5000 | > 2500 |
Note: The data in this table is for illustrative purposes only and the actual solubility enhancement will depend on the specific compound and formulation. A case study on pyrazolo[3,4-d]pyrimidine derivatives showed that formulating them with various polymers in an amorphous solid dispersion resulted in a significant increase in their apparent water solubility, which in turn led to improved cytotoxicity against cancer cell lines.[6][7] Another study on pyrazolyl-pyrimidinones demonstrated an improvement in aqueous solubility from poorly soluble to 74 ± 7 μM by modifying the chemical structure to reduce crystal packing energy.[3]
Conclusion
Improving the aqueous solubility of pyrazolo[4,3-d]pyrimidin-7-one compounds is a multifaceted challenge that can be addressed through a systematic and rational approach. By carefully characterizing the parent compound and exploring various solubility enhancement techniques, from salt formation to the preparation of amorphous solid dispersions and prodrugs, researchers can significantly improve the developability of these promising therapeutic agents. This technical support guide provides the foundational knowledge and practical protocols to empower scientists to overcome solubility limitations and advance their drug discovery and development programs.
References
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024, January 28). Aragen. Retrieved January 22, 2026, from [Link]
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Regulatory Implications Using API Cocrystals for Generic Medicinal Products within the EU and US. (n.d.). der DGRA. Retrieved January 22, 2026, from [Link]
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Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Five stability risks that can undermine drug formulation. (2026, January 21). News-Medical.Net. Retrieved January 22, 2026, from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018, January 29). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs | Crystal Growth & Design. (2025, September 4). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022, May 17). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. Retrieved January 22, 2026, from [Link]
-
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino). (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Experimental cocrystal screening and solution based scale-up cocrystallization methods. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Guide. (n.d.). Inyo Pools. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir | Journal of Medicinal Chemistry. (2019, April 2). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Manufacturing strategies to develop amorphous solid dispersions: An overview. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 22, 2026, from [Link]
-
Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Pharmaceutical Technology. Retrieved January 22, 2026, from [Link]
-
Troubleshooting your Hayward salt system. (2019, May 7). YouTube. Retrieved January 22, 2026, from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- WO2013019169A1 - Phosphate prodrugs. (n.d.). Google Patents.
-
Characterization and Evaluation of Amorphous Solid Dispersion-Part 2. (n.d.). Crystal Pharmatech. Retrieved January 22, 2026, from [Link]
-
(PDF) An evaluation of salt screening methodologies. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How To Troubleshoot Problems with Your Salt Cell. (2019, March 6). Swimming Pool Blog. Retrieved January 22, 2026, from [Link]
-
Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra. (n.d.). Current Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Summary of the experimental protocol to select the stabilization strategy for amorphous formulation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How to Troubleshoot a Hayward AquaRite Salt System. (n.d.). Leslie's Pool Supplies. Retrieved January 22, 2026, from [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu. (2004, June 29). Sites@Rutgers. Retrieved January 22, 2026, from [Link]
-
Hayward AquaRite Salt Generator NO FLOW Troubleshooting. (2023, April 15). YouTube. Retrieved January 22, 2026, from [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega. (2018, July 27). ACS Publications. Retrieved January 22, 2026, from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[4,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged scaffold. The pyrazolo[4,3-d]pyrimidine core is a key pharmacophore in numerous developmental drugs, particularly kinase inhibitors, making its efficient synthesis a critical step in drug discovery.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Section 1: Troubleshooting Low Yields in Core Scaffold Formation
Low yields during the construction of the pyrazolo[4,3-d]pyrimidine core are a frequent obstacle. This section will break down the common causes and provide actionable solutions.
FAQ 1: My final cyclization step to form the pyrazolo[4,3-d]pyrimidine ring is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the cyclization step can often be traced back to several key factors: the purity of your precursors, the reaction conditions, and the potential for side reactions.
Causality and Troubleshooting Steps:
-
Incomplete Precursor Formation or Impurities: The purity of your starting materials, such as 5-amino-1H-pyrazole-4-carbonitrile or related derivatives, is paramount. Impurities can significantly interfere with the cyclization reaction, leading to a cascade of side products and a diminished yield of your desired compound.[2]
-
Self-Validating Protocol: Before proceeding with the cyclization, rigorously purify the precursor. Recrystallization or column chromatography are effective methods.[2] Confirm the purity of the precursor using techniques like NMR and LC-MS. A clean starting material is the foundation of a successful synthesis.
-
-
Suboptimal Reaction Conditions: The cyclization reaction is often sensitive to temperature, solvent, and the choice of catalyst.
-
Temperature: The optimal temperature for cyclization can be a narrow window. If the temperature is too low, the reaction may be incomplete, while excessively high temperatures can lead to the formation of undesired side products.[2] It is advisable to perform a temperature gradient experiment to identify the ideal conditions for your specific substrate.
-
Solvent: The choice of solvent is critical. High-boiling point solvents like formamide are frequently used for this type of cyclization.[2] It is crucial to use an anhydrous solvent, as the presence of water can interfere with the reaction mechanism.
-
Catalyst: When a catalyst is employed, its activity and concentration are key. For instance, in some syntheses, sodium alkoxide has been shown to be an effective catalyst, with the amount needing careful optimization.[3] If using a solid acid catalyst in microwave-assisted synthesis, such as phosphotungstic acid, ensure it has not been deactivated.[2]
-
-
Undesired Side Reactions: The formation of byproducts can consume your starting materials and reduce the overall yield.
-
Troubleshooting: To understand the side reactions, analyze the crude reaction mixture by LC-MS. Identifying the major byproducts will provide insights into the competing reaction pathways. With this information, you can adjust the reaction conditions (e.g., temperature, reaction time, or catalyst) to minimize their formation.
-
Section 2: Addressing Purification and Isomer Formation Challenges
Achieving high purity of the final pyrazolo[4,3-d]pyrimidine product can be challenging due to the presence of regioisomers and other closely related impurities.
FAQ 2: I am observing multiple spots on my TLC and a complex NMR spectrum after purification. How can I improve the purity of my pyrazolo[4,3-d]pyrimidine derivative?
The presence of multiple spots on a TLC plate and a complex NMR spectrum are classic indicators of a mixture of compounds, often arising from regioisomer formation or persistent impurities.
Causality and Troubleshooting Steps:
-
Formation of Regioisomers: A common challenge in the synthesis of substituted pyrazolo[4,3-d]pyrimidines is the formation of regioisomers, especially when using unsymmetrical starting materials.[4]
-
Expert Insight: The choice of catalyst and solvent can sometimes influence the regioselectivity of the reaction.[5] It is highly recommended to consult the literature for syntheses of analogous compounds to guide your selection of reaction conditions that may favor the desired regioisomer.
-
Separation of Regioisomers: Flash column chromatography is the most common method for separating regioisomers. The selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is a good starting point.[5]
-
-
Ineffective Purification: The similar polarities of the desired product and its byproducts can make separation difficult.
-
Systematic Approach to Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[5]
-
Mobile Phase Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before committing to a column.
-
-
Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before attempting chromatographic purification.[5]
-
Section 3: Experimental Protocols and Workflows
To provide a practical guide, this section outlines a general synthetic workflow for the preparation of a pyrazolo[4,3-d]pyrimidine core, followed by a more detailed experimental protocol.
General Synthesis Workflow
The construction of the pyrazolo[4,3-d]pyrimidine scaffold often begins with the formation of a substituted pyrazole, which is then cyclized to form the bicyclic system.
Caption: A decision tree for troubleshooting pyrazolo[4,3-d]pyrimidine synthesis.
References
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. Available from: [Link]
-
Effect of solvent on the synthesis of 4a a | Download Table - ResearchGate. Available from: [Link]
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC - PubMed Central. Available from: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH. Available from: [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing. Available from: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][3][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. Available from: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH. Available from: [Link]
-
Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst - ResearchGate. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. Available from: [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PubMed Central. Available from: [Link]
-
Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst - Semantic Scholar. Available from: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. Available from: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][3][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. Available from: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available from: [Link]
-
Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Available from: [Link]
-
Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - Taylor & Francis. Available from: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. Available from: [Link]
-
Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC - NIH. Available from: [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity - ResearchGate. Available from: [Link]
-
Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - NIH. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
stability issues of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and related derivatives. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the stability of this compound in solution during experimental workflows. We will address common stability challenges, provide validated protocols for investigation, and explain the chemical principles behind these recommendations.
Introduction to the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold
The pyrazolo[4,3-d]pyrimidin-7-one core is a privileged scaffold in medicinal chemistry. It is a bioisostere of purine and is the foundational structure for numerous active pharmaceutical ingredients (APIs), including potent kinase inhibitors and phosphodiesterase (PDE) inhibitors.[1] For example, the well-known PDE5 inhibitor, Sildenafil, is built upon a substituted pyrazolo[4,3-d]pyrimidin-7-one core.[2] The efficacy of these molecules is intrinsically linked to their structural integrity. Understanding and controlling their stability in solution is therefore a critical prerequisite for generating reliable and reproducible experimental data.
This guide provides a proactive framework for identifying and mitigating stability issues through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a rapid loss of my compound in aqueous buffer. What are the most likely causes?
This is a common issue for this class of compounds. The primary suspects for degradation in solution are hydrolysis, and to a lesser extent, oxidation and photodegradation.
-
Hydrolysis: The pyrazolo[4,3-d]pyrimidin-7-one structure contains a lactam (a cyclic amide) within the pyrimidinone ring. This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which leads to ring-opening. The rate of hydrolysis is highly dependent on the pH and temperature of your solution.[3][4]
-
Oxidation: While generally less common for this scaffold than hydrolysis, oxidative degradation can occur, especially if your solution is exposed to oxidizing agents, contains metal ion impurities, or is subjected to high-energy conditions.
-
Photodegradation: Many heterocyclic aromatic compounds are sensitive to light, particularly in the UV spectrum. If your solutions are not protected from light, photodegradation can lead to the formation of various degradants. The ICH Q1B guideline provides a framework for photostability testing.[3]
Troubleshooting Workflow:
To diagnose the root cause, a systematic approach known as a forced degradation study is the industry-standard method.[5][6] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.
Caption: Troubleshooting workflow for stability issues.
Q2: How do I perform a forced degradation study to understand my compound's stability profile?
A forced degradation study is essential for developing a stability-indicating analytical method and understanding how your molecule behaves under stress.[5][7] The goal is not to completely destroy the compound, but to induce a modest amount of degradation (typically 5-20%) to reveal the primary degradation products and pathways.[6][8]
Experimental Protocol: Forced Degradation Study
-
Preparation:
-
Prepare a stock solution of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one at a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent like acetonitrile or methanol.
-
-
Stress Conditions:
-
Set up separate reaction vials for each condition. For each, mix your stock solution with the stressor solution. The final concentration of the compound should be suitable for your analytical method (e.g., 100 µg/mL).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of your stock solution (final HCl concentration: 0.1 M).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another aliquot (final NaOH concentration: 0.1 M).
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to an aliquot (final H₂O₂ concentration: 3%).
-
Thermal Stress: Dilute an aliquot with your typical experimental buffer (e.g., pH 7.4 PBS).
-
Control: Dilute an aliquot with the same buffer.
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a water bath or incubator set to 50-60°C.[3]
-
Place the Oxidative vial at room temperature.
-
Place the Control vial at 4°C, wrapped in foil to protect from light.
-
For Photostability , prepare a separate sample in a clear vial and expose it to a calibrated light source as per ICH Q1B guidelines, alongside a control sample wrapped in foil.
-
-
Time Points & Analysis:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, quenching is often not necessary if analyzed promptly.
-
Analyze all samples, including the control, using a stability-indicating UPLC-MS method. Monitor the peak area of the parent compound and the appearance of any new peaks.
-
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Target Degradation | Purpose |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl, 50-60°C | 5-20% | To assess susceptibility to acid-catalyzed degradation (e.g., lactam ring opening).[3] |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH, 50-60°C | 5-20% | To assess susceptibility to base-catalyzed degradation.[3] |
| Oxidation | 3-30% H₂O₂, Room Temp | 5-20% | To evaluate sensitivity to oxidative stress. |
| Thermal Stress | 60-80°C in solution | 5-20% | To determine intrinsic thermal stability. |
| Photostability | ICH Q1B compliant light source | 5-20% | To identify light sensitivity.[3] |
Q3: What are the potential degradation pathways for this molecule?
Based on the pyrazolo[4,3-d]pyrimidin-7-one core structure, the most chemically plausible degradation pathway under hydrolytic stress is the opening of the pyrimidinone ring.
Caption: Hypothetical hydrolysis of the pyrimidinone ring.
Causality: The carbonyl group of the lactam is electrophilic. Under acidic conditions, the carbonyl oxygen is protonated, making the carbon even more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide acts as a potent nucleophile, directly attacking the carbonyl carbon. Both mechanisms lead to the cleavage of the amide bond and the formation of a carboxylic acid derivative, which would be readily detectable by a change in mass and polarity (retention time) in LC-MS analysis.
Q4: What are the best practices for preparing and storing solutions of this compound to ensure stability?
Based on the potential liabilities of the scaffold, the following best practices are recommended:
-
Solvent Selection: For long-term storage, prepare stock solutions in aprotic, anhydrous organic solvents like DMSO or DMF and store them at -20°C or -80°C. Avoid aqueous solutions for long-term storage.
-
pH Control: When preparing aqueous working solutions, use a well-buffered system, ideally between pH 6.0 and 7.5 . Avoid strongly acidic or alkaline buffers. Prepare these solutions fresh daily and keep them on ice when not in use.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[9]
-
Inert Atmosphere: For highly sensitive experiments or long-term storage of the solid material, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative risk.
-
Quality of Reagents: Use high-purity water and buffer components to avoid catalytic impurities (e.g., metal ions) that can accelerate degradation.
By implementing these handling procedures and employing systematic stability assessments like forced degradation studies, researchers can ensure the integrity of their compound and the reliability of their experimental outcomes.
References
- Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity, 1(3), 361-401.
-
Krystof, V., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(15), 10323-10341. [Link][10]
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. [Link][5]
- (No direct source used)
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Jadhav, S. B., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link][7]
-
Sharma, M. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link][3]
-
Reddy, B. K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][6]
- (No direct source used)
-
Singh, P., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(10), 2795-2808. [Link][11]
- (No direct source used)
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link][8]
- (No direct source used)
- (No direct source used)
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- (No direct source used)
- (No direct source used)
- (No direct source used)
- (No direct source used)
-
Abdel-Mottaleb, Y. et al. (2018). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. RSC Advances, 8(38), 21338-21353. [Link][1]
-
El-Adl, K. et al. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 28(24), 8028. [Link][12]
-
Babri, M. et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(22), 14413. [Link][4]
Sources
- 1. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. pharmtech.com [pharmtech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in pyrazolo[4,3-d]pyrimidin-7-one synthesis
Technical Support Center: Pyrazolo[4,3-d]pyrimidin-7-one Synthesis
Introduction: The pyrazolo[4,3-d]pyrimidin-7-one core is a privileged scaffold in medicinal chemistry, famously represented by compounds like sildenafil (Viagra®)[1]. Its synthesis, however, is often plagued by challenges, primarily the formation of difficult-to-separate byproducts. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering researchers to identify and minimize these impurities, thereby improving yield, purity, and overall efficiency. Our focus is on the common synthetic routes involving the cyclization of a substituted aminopyrazole carboxamide or related precursors[1][2].
Troubleshooting Guide: Isolating Your Target from a Complex Mixture
This section addresses specific, common problems encountered during the synthesis and workup of pyrazolo[4,3-d]pyrimidin-7-ones.
Problem 1: Formation of Regioisomeric Byproducts
Q: My LC-MS analysis shows two or more products with the identical mass, but different retention times. My TLC plate also shows closely running spots. Is this a regioisomer issue, and how can I confirm it?
A: This is a classic and highly probable sign of regioisomer formation, a primary challenge in this synthesis. The pyrazole ring of your starting material exists in tautomeric forms. When you perform N-alkylation or N-arylation, the electrophile can react at either the N1 or N2 position of the pyrazole ring, leading to a mixture of regioisomers.
Causality Explained: The pyrazole nucleus is an aromatic heterocycle with two nitrogen atoms. The proton on the pyrazole ring is mobile, leading to two tautomeric forms. Both nitrogen atoms are nucleophilic, and the site of alkylation is influenced by a delicate balance of electronic effects, steric hindrance, and reaction conditions (base, solvent, temperature).
dot
Caption: Tautomerism leading to N1 vs. N2 regioisomers.
Solution & Verification:
-
Definitive Identification: The most reliable method to distinguish N1 and N2 regioisomers is through two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC).[3][4]
-
NOESY: Look for a correlation (cross-peak) between the protons of the substituent (e.g., the N-alkyl group) and the protons on the pyrazole ring (e.g., H3 or H5). An NOE between the N-substituent and the H5 proton of the pyrazole core is indicative of the N1-isomer. The N2-isomer will show a different spatial relationship.
-
HMBC: This experiment shows correlations between protons and carbons that are 2-3 bonds away. For an N1-substituted isomer, you would expect to see a correlation from the protons of the N1-substituent to the C5 and C7a carbons of the pyrazole core.
-
-
Minimizing the Byproduct: Controlling regioselectivity is key.
-
Steric Hindrance: Employing a bulkier base or a bulkier substituent on the pyrazole ring can sterically favor alkylation at the less hindered N1 position.[5]
-
Solvent Effects: The polarity of the solvent can influence which tautomer is more stable or which nitrogen is more nucleophilic. Experiment with a range of solvents from polar aprotic (like DMF or acetonitrile) to nonpolar (like toluene or dioxane).
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the thermodynamically more stable product.
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) or a bulky base | Less coordinating cations and bulkier bases can favor N1 attack. |
| Solvent | DMF | Toluene or Dioxane | Less polar solvents can alter the tautomeric equilibrium. |
| Temperature | 80-100 °C | 0 °C to Room Temperature | Lower energy pathways are favored at reduced temperatures. |
Problem 2: Hydrolysis of Intermediates
Q: My reaction yield is consistently low, and I'm isolating a significant amount of a byproduct that appears to be the pyrazole-5-carboxylic acid, confirmed by mass spec. What's causing this?
A: This strongly suggests hydrolysis of your starting material (e.g., an aminopyrazole carboxamide or ester) or a cyclization intermediate. The pyrimidine ring formation often requires anhydrous conditions and can be sensitive to trace amounts of water, especially under acidic or basic conditions at elevated temperatures.
Causality Explained: The carboxamide or ester functional group on your pyrazole starting material is susceptible to hydrolysis, which converts it to a carboxylic acid. This carboxylic acid byproduct cannot undergo the necessary cyclization reaction with the nitrogen source (e.g., formamide, urea) to form the pyrimidinone ring, thus halting the synthesis and reducing your yield.
Solution & Verification:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents. If not purchased as such, distill them over an appropriate drying agent.
-
Ensure all reagents, especially bases like K2CO3, are thoroughly dried before use.
-
-
Reaction pH Control: Avoid excessively harsh acidic or basic conditions, which can catalyze hydrolysis. If using a strong base, consider adding it portion-wise at a lower temperature to control the reaction's exotherm and basicity.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. If you see the formation of the carboxylic acid byproduct early on, it's a clear indicator that your conditions are not sufficiently anhydrous.
dot
Caption: Troubleshooting workflow for hydrolysis byproducts.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to the pyrazolo[4,3-d]pyrimidin-7-one core, and what are their respective pros and cons?
A: The most prevalent and well-established route starts from a 4-amino-1H-pyrazole-5-carboxamide derivative. This intermediate is then cyclized with a one-carbon source to form the pyrimidinone ring.
-
Route 1: Cyclization with Formamide or Formic Acid Derivatives:
-
Description: Heating the aminopyrazole carboxamide with formamide or triethyl orthoformate is a direct method to form the pyrimidinone ring.
-
Pros: Often uses readily available and inexpensive reagents.
-
Cons: Can require high temperatures, leading to potential degradation. Regioselectivity can be an issue if the pyrazole N1 position is unsubstituted.
-
-
Route 2: Oxidative Coupling:
-
Description: A more modern approach involves the oxidative coupling of the aminopyrazole carboxamide with various aldehydes in the presence of an oxidant like potassium persulfate (K2S2O8)[2].
-
Pros: Often proceeds under milder conditions (e.g., microwave irradiation), can be faster, and allows for diversification at the C5 position in one step[2].
-
Cons: The choice of oxidant and reaction conditions is critical to avoid over-oxidation or other side reactions.
-
Q: How can I effectively purify my target compound when it co-elutes with a byproduct during column chromatography?
A: This is a common purification challenge, especially with structurally similar isomers.
-
Optimize Chromatography: Before abandoning chromatography, try a systematic screen of different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) or use a different stationary phase (e.g., alumina instead of silica gel). Sometimes a small change can achieve separation.
-
Recrystallization: If your desired product is a solid, recrystallization is a powerful technique for purification. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below, while the byproduct remains in solution.
-
Preparative HPLC: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC) can often separate isomers that are inseparable by standard column chromatography.
-
Chemical Derivatization: In some cases, you can selectively react either the product or the byproduct to form a derivative with very different polarity, making it easy to separate. Afterward, the derivatizing group can be removed. This is a more advanced and less common approach but can be effective.
Key Experimental Protocols
Protocol 1: General Method for Differentiating N1/N2 Regioisomers using 2D-NMR (NOESY)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer mixture (or an isolated isomer) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube.
-
Acquisition:
-
Acquire a standard 1H NMR spectrum to identify the key proton signals.
-
Set up a 2D NOESY experiment on the spectrometer. A mixing time of 500-800 ms is typically a good starting point.
-
-
Processing and Analysis:
-
Process the 2D data using the spectrometer's software.
-
Identify the diagonal peaks, which correspond to the 1H spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between the protons of the N-alkyl/aryl group and a proton on the pyrazole ring (e.g., H3 or H5) indicates they are close in space (< 5 Å).
-
Interpretation: For the desired N1-isomer, a clear NOE correlation is expected between the N1-substituent and the H5 proton. The N2-isomer will lack this specific correlation but may show others, for instance, to the H3 proton.[3]
-
References
-
Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids, [Link][6]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, [Link][3]
-
Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, [Link][7]
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, [Link][8]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, [Link][9]
-
Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, [Link][2]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, [Link][10]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, [Link][4]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, [Link][5]
Sources
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors
A Guide for Drug Development Professionals
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and overcome one of the most significant hurdles for this promising class of molecules: poor oral bioavailability. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of adenine and enabling potent inhibition of various oncogenic kinases.[1][2][3] However, the very features that grant its potency—a planar, aromatic, and often lipophilic structure—frequently lead to challenges in getting the drug from the pill to the target.
This guide is structured as a series of troubleshooting questions you are likely to encounter during your research. We will move from initial diagnosis of the problem to actionable strategies in both formulation science and medicinal chemistry.
Part 1: Foundational Diagnostics - "My Compound Shows Poor In Vivo Exposure. Where Do I Start?"
Before attempting to solve the problem, a precise diagnosis is critical. Low bioavailability is a symptom, not the root cause. The underlying issues typically fall into a few key categories for this scaffold.
Q1.1: What are the primary physicochemical and physiological barriers limiting the bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors?
Answer: The challenges with this scaffold almost always stem from a combination of poor aqueous solubility and potential liabilities in absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
-
Poor Aqueous Solubility: This is the most common and significant barrier. The planar, heteroaromatic ring system promotes strong crystal lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[5][6] This low solubility is the rate-limiting step for absorption, often categorizing these compounds as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7]
-
High First-Pass Metabolism: The scaffold can be susceptible to oxidative metabolism by cytochrome P450 enzymes (CYPs), particularly CYP3A4, in the gut wall and liver.[8] This pre-systemic metabolism degrades the compound before it ever reaches systemic circulation, reducing the effective dose.
-
Efflux Transporter Recognition: Many kinase inhibitors are substrates for efflux transporters like P-glycoprotein (P-gp, or ABCB1).[9][10] P-gp is highly expressed in intestinal enterocytes and acts as a "bouncer," actively pumping the absorbed drug back into the GI lumen, thereby limiting its net absorption.[8] This creates a cycle of absorption and efflux that can also increase the opportunity for gut wall metabolism.[8]
Q1.2: What is a standard experimental workflow to efficiently diagnose the specific cause of my inhibitor's low bioavailability?
Answer: A systematic, tiered approach is essential to avoid unnecessary experiments and pinpoint the primary barrier(s). The goal is to characterize the compound's intrinsic properties first.
- Solubility-Limited?
- Permeability-Limited?
- High Metabolism?
- P-gp Efflux?"]; end Caption: Initial diagnostic workflow for troubleshooting low bioavailability.
Experimental Protocol: Tier 1 Bioavailability Assessment
| Parameter | Experiment | Purpose & Interpretation |
| Solubility | Kinetic & Thermodynamic Solubility | Measure solubility in buffers mimicking gastric (pH ~1.2) and intestinal (pH ~6.8) fluids. A result <10 µg/mL is a major red flag for dissolution-limited absorption. |
| Lipophilicity | LogD Measurement | Determine the octanol/water distribution coefficient at pH 7.4. LogD values between 1 and 3 are often optimal for oral absorption. Very high LogD (>5) can lead to poor solubility and sequestration in membranes.[11] |
| Permeability | PAMPA or Caco-2 Assay | The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion. Caco-2 cell monolayers assess both passive and active transport, providing an indication of efflux (if efflux ratio >2).[12] High permeability is expected for BCS Class II compounds. |
| Metabolic Stability | Liver Microsome Stability Assay | Incubate the compound with human liver microsomes (HLM) and measure its disappearance over time. A short half-life (<30 min) suggests that first-pass metabolism is a significant barrier to exposure.[12][13] |
| Efflux | P-gp Substrate Assessment | Use cell lines overexpressing P-gp (e.g., MDR1-MDCK) and compare bidirectional transport (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio >2 strongly indicates the compound is a P-gp substrate.[9] |
Part 2: Formulation-Based Solutions - "How Can I Improve Exposure Without Modifying the Molecule?"
If your diagnostic workup points to solubility as the primary culprit, formulation strategies are your first line of defense. These approaches aim to present the drug to the GI tract in a more "absorbable" state, bypassing the dissolution barrier.
Q2.1: My inhibitor's aqueous solubility is extremely low (<1 µg/mL). What are the most effective formulation strategies for this class of compounds?
Answer: For pyrazolo[3,4-d]pyrimidines, the goal is to create a supersaturated state in the GI tract or to encapsulate the drug to facilitate its absorption. Several advanced formulation techniques are well-suited for this.
-
Prodrug Approach: This is a hybrid chemical modification/formulation strategy. A transient, water-soluble group is chemically attached to the parent drug.[14][15] This moiety is designed to be cleaved by enzymes in vivo (e.g., phosphatases, esterases) to release the active inhibitor after absorption.[12][14] This has proven to be a highly successful strategy for pyrazolo[3,4-d]pyrimidines.[4] For instance, adding an O-alkyl carbamate linker to a secondary amine on the scaffold, connected to a solubilizing group like N-methylpiperazine, can dramatically improve aqueous solubility.[14]
-
Nanosystem Encapsulation: Loading the inhibitor into nanocarriers can overcome solubility issues, protect it from degradation, and improve its pharmacokinetic profile.[16][17]
-
Liposomes: These lipid vesicles can encapsulate the drug, facilitating its transport across the intestinal epithelium.[16]
-
Albumin-Based Nanoparticles: Human Serum Albumin (HSA) nanoparticles are a biocompatible option that can improve solubility and stability.[18] Studies have shown that HSA nanoparticles loaded with pyrazolo[3,4-d]pyrimidines can be prepared with controllable sizes (100-200 nm) and good entrapment efficiency.[18]
-
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug into a hydrophilic polymer matrix at a molecular level, creating a high-energy, amorphous state.[19] When the ASD dissolves in the gut, it releases the drug in a transiently supersaturated state, which dramatically increases the driving force for absorption across the gut wall. A miniaturized assay using an inkjet printer has been developed to rapidly screen different polymers for their ability to enhance the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives.[20]
-
Lipid-Based Formulations (LBFs): For highly lipophilic compounds, formulating them in lipids, surfactants, and co-solvents can improve oral absorption.[21] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the GI tract, keeping the drug solubilized and ready for absorption.[21]
Q2.2: How do I select the most appropriate formulation strategy for my specific inhibitor?
Answer: Your choice should be guided by your diagnostic data, the intended use (e.g., preclinical toxicology vs. clinical formulation), and the specific properties of your molecule.
}
Caption: Decision matrix for selecting an enabling formulation strategy.Part 3: Medicinal Chemistry Solutions - "Can I Re-engineer the Molecule for Better Properties?"
If formulation strategies are insufficient or if you are in an earlier lead optimization stage, modifying the chemical structure is the most powerful approach. The goal is to improve ADME properties while maintaining or improving target potency.
Q3.1: My lead compound has excellent potency but is a strong P-gp efflux substrate. What structural modifications can mitigate this?
Answer: Circumventing P-gp efflux involves disrupting the key pharmacophoric features that the transporter recognizes.
-
Reduce Hydrogen Bond Donors: P-gp recognition is often associated with the number and arrangement of hydrogen bond donors. Systematically replacing N-H groups with N-Me or other blocking groups can sometimes reduce efflux, provided this does not disrupt the essential hinge-binding interactions with the target kinase.
-
Increase Molecular 3-Dimensionality: The planar nature of the pyrazolo[3,4-d]pyrimidine core is favorable for kinase binding but also for transporter recognition. Introducing substituents that force a more three-dimensional conformation can disrupt the fit within the P-gp binding pocket.[22]
-
Strategic Prodrugging: As mentioned, a prodrug approach can be effective. The prodrug itself may not be a P-gp substrate. If it is absorbed intact and then converted to the active drug inside the enterocyte or in circulation, it can effectively bypass the efflux mechanism.[9] Studies on pyrazolo[3,4-d]pyrimidine prodrugs have shown they can display stronger potential to modulate P-gp than the parent drugs.[9]
Q3.2: How can I improve the aqueous solubility of my inhibitor series through medicinal chemistry without losing potency?
Answer: This is a classic challenge in drug discovery, often described as a multi-parameter optimization problem. The key is to add polarity in regions of the molecule that are solvent-exposed and not involved in critical binding interactions.
-
Bioisosteric Replacement: This is a cornerstone technique.[23] Replace lipophilic aryl groups with polar, N-containing heterocycles (e.g., pyridine, pyrimidine, morpholine).[11] This can often improve solubility and other properties while maintaining the necessary geometry for kinase binding.
-
Introduce Ionizable Groups: Adding a basic nitrogen (like a piperidine or piperazine) that will be protonated at physiological pH can dramatically increase solubility. This is a common strategy used in kinase inhibitor design.[24]
-
Reduce Molecular Weight and LogP: Sometimes referred to as "molecular downsizing" or "lipophilic efficiency," the goal is to remove non-essential lipophilic parts of the molecule that contribute to poor solubility but not to binding affinity.
Workflow Protocol: Prodrug Synthesis for Solubility Enhancement
This protocol is a generalized example based on a successful strategy for modifying the C4-amino position of the pyrazolo[3,4-d]pyrimidine scaffold.[12]
-
Step 1: Intermediate Generation: React the parent drug (containing a secondary amine at C4) with triphosgene. This generates a reactive carbonyl-chloride intermediate on the secondary amine.
-
Step 2: Linker & Solubilizing Moiety Addition: In the same pot, displace the chlorine with an appropriate alcohol that contains the desired solubilizing group (e.g., 2-(4-methylpiperazin-1-yl)ethan-1-ol). This reaction forms the final O-alkyl carbamate-linked prodrug.
-
Step 3: Purification: Purify the final product using standard column chromatography.
-
Step 4: Validation:
-
Confirm the structure using NMR and Mass Spectrometry.
-
Measure the aqueous solubility of the new prodrug and compare it to the parent drug.
-
Perform in vitro plasma hydrolysis assays to confirm that the prodrug is stable enough in circulation but can be cleaved to release the active drug.[12]
-
Part 4: Frequently Asked Questions (FAQs)
Q4.1: My enabled formulation (e.g., an ASD) works great in in vitro dissolution tests, but in vivo exposure is still poor and highly variable. What could be the issue?
Answer: This is a common and frustrating problem known as the in vitro-in vivo disconnect. The most likely cause is in vivo precipitation. While the ASD can generate a supersaturated solution, it may be unstable in the complex environment of the gut. The drug can crash out of solution as a low-solubility crystal before it has a chance to be fully absorbed. To solve this, you may need to include precipitation inhibitors in your formulation or explore a different strategy like a lipid-based system that can maintain solubilization for longer.[19] Another possibility is that your compound has dose-dependent absorption limitations that were not apparent at lower concentrations.[25]
Q4.2: Should I be concerned about food effects with my pyrazolo[3,4-d]pyrimidine inhibitor?
Answer: Yes, absolutely. For poorly soluble (BCS Class II/IV) compounds, a "food effect" is a major risk. A high-fat meal can increase the solubilization of a lipophilic drug in the gut by stimulating the release of bile salts, leading to a significant and potentially dangerous increase in drug absorption compared to the fasted state.[21] Lipid-based formulations are one strategy used specifically to reduce this variability by providing a consistent "lipid-fed" state regardless of food intake.[21]
Q4.3: My compound has high metabolic turnover in liver microsomes. Is there any hope for oral bioavailability?
Answer: Yes, but it requires a targeted approach. First, you must identify the "metabolic hotspot" on the molecule using techniques like metabolite identification studies. Once the labile site is known, medicinal chemistry can be used to block it—for example, by replacing a metabolically susceptible C-H bond with a C-F bond (deuteration is another strategy). If modification isn't possible, a formulation that promotes rapid absorption (like an ASD) can sometimes help the drug "outrun" first-pass metabolism by getting into the systemic circulation more quickly.
References
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Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Mancini, A., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Drug Targeting. Available at: [Link]
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Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Semantic Scholar. Available at: [Link]
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Schenone, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air. Available at: [Link]
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Schenone, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. Available at: [Link]
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Massaro, M., et al. (2023). Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment. Pharmaceutics. Available at: [Link]
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Stewart, C., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Available at: [Link]
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Mancini, A., et al. (2017). Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line. International Journal of Pharmaceutics. Available at: [Link]
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Kim, H. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]
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Kim, H. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]
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van Hasselt, J. G., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics. Available at: [Link]
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Radi, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Available at: [Link]
-
Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release. Available at: [Link]
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Mancini, A., et al. (2017). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: Nanosystem approaches for drug delivery. Journal of Nanomedicine & Nanotechnology. Available at: [Link]
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Wang, Y., et al. (2025). Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]
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Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University. Available at: [Link]
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Kumar, L., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]
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N/A. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Chiang, P.C., et al. (2016). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of Pharmaceutical Sciences. Available at: [Link]
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N/A. (2022). pyrazolo-3-4-d-pyrimidine-scaffold-a-review-on-synthetic-approaches-and-egfr-and-vegfr-inhibitory-activities. Bohrium. Available at: [Link]
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Othman, D. I. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]
-
Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Medicinal Chemistry. Available at: [Link]
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El-Gazzar, M. G., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Available at: [Link]
-
El-Gazzar, M. G., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][14][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
-
Kumar, L., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed. Available at: [Link]
-
Đukić, M., et al. (2022). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
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Neuhoff, S., et al. (2022). Impact of the efflux transporter P-gp on intracellular bioavailability... ResearchGate. Available at: [Link]
-
Kim, H. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC. Available at: [Link]
-
El-Naggar, M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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de Vries, J., et al. (2012). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Clinical Pharmacokinetics. Available at: [Link]
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N/A. (N/A). Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. University of Missouri-Kansas City. Available at: [Link]
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Yadav, P. S., et al. (2023). Reasons for poor oral bioavailability of poorly water soluble drugs. ResearchGate. Available at: [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Fromm, M. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
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Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wang, C., et al. (2015). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. Molecular BioSystems. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules. Available at: [Link]
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Technical Support Center: Troubleshooting Scale-Up Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones
Prepared by: Senior Application Scientist, Process & Development Division
Welcome to the technical support center for the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapeutics.[1][2][3] However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to diagnose and resolve issues in your own scale-up campaigns.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to adopt a systematic approach to troubleshooting. The following workflow illustrates a logical progression from problem identification to resolution and implementation, which is essential in a regulated development environment.
Sources
Technical Support Center: Purification of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Welcome to the technical support center for the purification of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this pyrazolopyrimidinone core structure. As a nitrogen-containing heterocycle, this compound class presents unique purification challenges that require a nuanced approach.[1][2] This document provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you achieve your desired purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when first approaching the purification of this target molecule.
Q1: What are the primary purification methods for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one?
A1: The choice of purification technique is dictated by the scale of your synthesis, the nature of the impurities, and the final purity required. The two most effective and commonly employed methods are:
-
Recrystallization: Ideal for final purification of solid material, especially on a larger scale, when you have a compound that is at least ~90% pure. Its effectiveness hinges on a significant difference in solubility between your target compound and the impurities in a chosen solvent.[3]
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Column Chromatography: This is the most versatile technique for separating complex mixtures, especially when dealing with impurities of similar polarity to the product.[3] Both normal-phase (silica gel) and reversed-phase (C18) chromatography are viable options, with the choice depending on the compound's polarity.
Q2: My compound is a nitrogen-containing heterocycle. Are there any specific challenges I should anticipate?
A2: Yes, the basic nitrogen atoms in the pyrazolopyrimidinone ring system can lead to specific issues, particularly with normal-phase chromatography. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, often resulting in significant peak tailing or "streaking" on TLC plates and poor separation during column chromatography.[3] This can be mitigated by adding a basic modifier to your solvent system.
Q3: I have very polar impurities in my crude product. What is the best chromatographic strategy?
A3: For highly polar compounds and impurities, traditional normal-phase chromatography can be challenging as it may require highly polar mobile phases that reduce silica gel's resolving power. In this scenario, two approaches are highly recommended:
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Reversed-Phase Chromatography (RPC): This is often the method of choice for polar molecules.[3] Using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique specifically designed for the separation of polar compounds and is an excellent alternative to RPC.[3]
Q4: My pyrazolopyrimidinone has poor aqueous solubility. How does this impact purification?
A4: Poor aqueous solubility is a known characteristic of some pyrazolopyrimidinone scaffolds.[4][5] This primarily affects reversed-phase chromatography, where aqueous mobile phases are used. You may need to use a higher percentage of organic solvent (acetonitrile or methanol) to ensure your compound remains dissolved during the run. For recrystallization, it means that aqueous solvent systems are unlikely to be suitable unless you are performing a pH-driven crystallization.
Part 2: Troubleshooting Purification Workflows
This section provides a detailed, question-and-answer guide to troubleshoot specific problems you may encounter during experimentation.
Workflow 1: Recrystallization
Issue: My compound will not crystallize from solution upon cooling.
-
Possible Cause 1: The solution is not supersaturated. You may have used too much solvent to dissolve the compound. The concentration of your target molecule is below the solubility limit even at the lower temperature.
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Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again. The minimum amount of hot solvent required to fully dissolve the compound should be used for optimal recovery.[3]
-
-
Possible Cause 2: High impurity load. Certain impurities, especially those that are oily or have a similar structure to your product, can inhibit the formation of a crystal lattice.
-
Solution: Attempt a preliminary purification step, such as passing the crude material through a small plug of silica gel with a suitable solvent to remove the most polar or non-polar impurities. This "pre-purification" can vastly improve crystallization success.[3]
-
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Possible Cause 3: Lack of nucleation sites. Crystal formation requires an initial "seed" to begin growing.
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Solution A (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[6]
-
Solution B (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites to initiate crystal growth.[6]
-
Issue: The recovery of my crystalline product is very low.
-
Possible Cause 1: Excessive solvent was used. As mentioned above, using more solvent than necessary will leave a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution: Before the experiment, perform small-scale solvent screening to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Always use the minimum volume of hot solvent for dissolution.
-
-
Possible Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible. Adding a small excess of hot solvent (~5-10%) just before filtering can also help prevent this.
-
Workflow 2: Column Chromatography
Issue: My compound streaks badly on a silica gel TLC plate.
-
Possible Cause: Strong interaction with acidic silica. Your basic nitrogen-containing compound is interacting with the acidic silanol (Si-OH) groups on the silica surface.[3]
-
Solution: Add a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.5-1%. Alternatively, a few drops of ammonium hydroxide in your polar co-solvent (e.g., methanol) can also serve this purpose.[3] This neutralizes the acidic sites, allowing your compound to travel more smoothly.
-
Issue: I am getting poor separation between my product and an impurity.
-
Possible Cause 1: Inappropriate solvent system. The polarity of your mobile phase may not be optimal for resolving the components.
-
Solution (TLC Analysis): Systematically test different solvent systems using TLC. The goal is to find a system that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation (ΔRf) from the nearest impurity.
-
Solution (Solvent Selectivity): If adjusting the ratio of a binary system (e.g., hexane/ethyl acetate) is ineffective, switch to a solvent system with different selectivity.[3] For example, try a system containing dichloromethane or one with an alcohol like methanol.
-
| Table 1: Suggested TLC Solvent Systems for Pyrazolopyrimidinones | |
| Solvent System | Typical Use Case |
| Hexane / Ethyl Acetate | Good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | Excellent for more polar compounds.[3] |
| Ethyl Acetate / Methanol | Alternative polar system. |
| Add 0.5-1% Triethylamine (Et₃N) to all systems to mitigate streaking. |
-
Possible Cause 2: Column overloading. You have loaded too much crude material onto the column relative to the amount of stationary phase.
-
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[3] If you need to purify a large amount of material, you must use a larger column.
-
Issue: My compound is not eluting from the silica gel column.
-
Possible Cause: The compound is too polar for the selected solvent system. The mobile phase does not have sufficient eluotropic strength to move your compound down the column.
-
Solution A (Increase Polarity): Gradually increase the polarity of your mobile phase. For example, if you are using 95:5 DCM/MeOH, try increasing to 90:10 or even 80:20.
-
Solution B (Switch to Reversed-Phase): If your compound is extremely polar and requires nearly 100% methanol to elute, it is a strong candidate for reversed-phase chromatography.[3] A C18 column with a water/acetonitrile or water/methanol gradient will likely provide a much better result.
-
Part 3: Visualization & Experimental Protocols
Diagrams
Protocol 1: Recrystallization
This protocol assumes ethyl acetate is a suitable solvent, which is a common choice for similar heterocyclic structures.[7] Solvent screening is required to confirm this for your specific compound.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil with stirring. Continue adding ethyl acetate dropwise until the solid just dissolves. Note: Avoid adding a large excess of solvent.[3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble material is present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Normal Phase)
This protocol is a starting point for purifying 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one on silica gel.
-
Solvent System Selection: Using TLC, determine an optimal solvent system. A good starting point is Dichloromethane/Methanol with 1% Triethylamine. Find a ratio that provides an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane. Alternative (Dry Loading): If the compound is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor the elution process using TLC.
-
Gradient Elution (if necessary): If the compound is eluting too slowly, gradually increase the percentage of the more polar solvent (methanol). For example, move from 2% MeOH to 4% MeOH.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
References
- Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof - European Patent Office - EP 0994115 A2. (1999). Googleapis.com.
-
Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. (n.d.). NIH. [Link]
- WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof. (2015).
-
Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. (n.d.). ACS Publications. [Link]
-
(PDF) One Pot Green Synthesis of Pyrazolo[4, 3-d]pyrimidin-7(4H)-ones and dihydroquinazolin-4(1H)-ones derivatives catalyzed by efficient recyclable Amberlite IR-120H resin. (2016). ResearchGate. [Link]
-
shows that replacement of solvent for recrystallization does not change... (n.d.). ResearchGate. [Link]
-
Recrystallization. (2020). YouTube. [Link]
- KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. (2016).
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air. [Link]
-
1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo [4,3-d]pyrimidine-5-yl)-4-ethoxy phenyl]sulfonyl]-piperazine. (n.d.). Veeprho. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC - PubMed Central. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]
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- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Permeability Enhancement
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[1][2] However, its inherent physicochemical properties often lead to challenges in aqueous solubility and membrane permeability, creating significant hurdles for preclinical development.[3][4][5]
This guide is structured to provide direct, actionable solutions to common experimental problems. It combines troubleshooting workflows with foundational FAQs to empower your research and accelerate your discovery pipeline.
Part 1: Troubleshooting Guide - From Poor Permeability to Actionable Insights
This section addresses specific experimental roadblocks with a logical, step-by-step approach.
Question 1: My lead pyrazolo[3,4-d]pyrimidine compound shows high potency in biochemical assays but has poor permeability in our Caco-2 cell model (<1 x 10⁻⁶ cm/s). What is the systematic approach to diagnose and solve this?
Answer:
This is a classic and frequent challenge. Poor Caco-2 permeability in a potent compound necessitates a systematic investigation to differentiate between inherent physicochemical limitations and cell-specific phenomena like active efflux. The goal is to determine the most effective strategy, whether it's medicinal chemistry-based structural modification or an advanced formulation approach.
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// Paths from Step 1 path_passive [label="Low PAMPA Permeability\n(PAMPA Peff < Caco-2 Papp)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; path_efflux [label="High Efflux Ratio (>2)\n(Papp B→A / Papp A→B)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
// Strategies med_chem [label="Medicinal Chemistry\nModification Strategy", shape=ellipse, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; formulation [label="Formulation-Based\nEnhancement Strategy", shape=ellipse, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Med Chem Options mc_opts [label="Reduce HBDs/HBAs\nIncrease Lipophilicity (LogP)\nReduce Molecular Weight\nProdrug Approach", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Formulation Options form_opts [label="Amorphous Solid Dispersions\nLipid-Based Formulations (Liposomes)\nNanoparticle Encapsulation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> step1; step1 -> pampa [label=" Assess Passive Diffusion"]; step1 -> caco2_efflux [label=" Assess Active Efflux"];
pampa -> path_passive; caco2_efflux -> path_efflux;
path_passive -> step2; path_efflux -> step2;
step2 -> med_chem [label=" If inherent properties\n are the primary issue"]; step2 -> formulation [label=" If parent drug modification\n is not feasible or fails"];
med_chem -> mc_opts; formulation -> form_opts; } enddot Caption: Decision workflow for troubleshooting poor Caco-2 permeability.
1. Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Purpose: The PAMPA assay exclusively measures passive diffusion.[6][7] By comparing PAMPA results to your Caco-2 data, you can quickly diagnose the root cause.[8][9]
-
If PAMPA permeability is also low: The issue is inherent to the molecule's physicochemical properties (e.g., high polarity, large size). The primary strategy should be medicinal chemistry modifications.
-
If PAMPA permeability is high, but Caco-2 is low: This strongly suggests the compound is a substrate for active efflux transporters (like P-glycoprotein) in the Caco-2 cells.[6]
-
-
Protocol Outline (PAMPA):
-
Prepare Donor Plate: Dissolve the compound in a buffer mimicking intestinal pH (e.g., pH 5.5-6.5) to a final concentration of 100-200 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well filter plate with an acceptor buffer (e.g., pH 7.4). The filter is pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate and incubate for 4-16 hours at room temperature.
-
Analyze: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. Calculate the effective permeability (Peff).
-
2. Confirm Efflux with a Bidirectional Caco-2 Assay:
-
Purpose: To confirm if your compound is an efflux substrate, measure permeability in both directions across the Caco-2 monolayer: apical to basolateral (A→B) and basolateral to apical (B→A).
-
Interpretation: An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a standard indicator of active efflux.
-
Next Steps: If efflux is confirmed, medicinal chemistry strategies can be employed to design analogs that evade the transporter, or co-formulation with a known P-gp inhibitor can be explored in later stages.
Question 2: Medicinal chemistry efforts to increase lipophilicity have improved permeability, but now aqueous solubility is critically low (<1 µg/mL). How can I solve this trade-off?
Answer:
This is a common "balancing act" in medicinal chemistry. Improving one ADME property at the expense of another is a frequent outcome. When structural modifications reach their limit, formulation science and prodrug strategies provide powerful solutions.
For compounds that are likely Biopharmaceutics Classification System (BCS) class II (high permeability, low solubility), formulation can dramatically improve apparent solubility and subsequent absorption.[10]
-
Amorphous Solid Dispersions (ASDs):
-
Mechanism: Dispersing the crystalline drug into an inert hydrophilic polymer matrix prevents the drug from crystallizing, maintaining it in a higher-energy amorphous state that dissolves more readily.[1]
-
Screening Protocol: A miniaturized polymer-drug microarray can be used for high-throughput screening of suitable polymers (e.g., PVP, HPMC, Soluplus®).[1][11] This involves dispensing nanoliter-scale amounts of your compound and various polymer solutions into a 96-well plate, evaporating the solvent, and then measuring the apparent aqueous solubility.[1]
-
-
Nanosystem Encapsulation:
-
Mechanism: Encapsulating the pyrazolo[3,4-d]pyrimidine in nanosystems like liposomes or albumin nanoparticles can overcome poor solubility.[4] These carriers protect the drug and can modify its pharmacokinetic profile.[4] Liposomal formulations have been shown to be an effective method for this class of compounds.[4]
-
A prodrug is a chemically modified, often inactive, version of a drug that converts to the active parent drug in the body.[3] This is a well-established strategy to improve the physicochemical properties of pyrazolo[3,4-d]pyrimidines.[3][12]
-
Mechanism: A polar, water-solubilizing group is attached to the parent molecule via a linker that is designed to be cleaved by enzymes (e.g., esterases, phosphatases) in plasma or the liver.[3]
-
Case Study: For pyrazolo[3,4-d]pyrimidine-based Src/Abl inhibitors, attaching an N-methylpiperazino group via an O-alkyl carbamate linker led to a significant improvement in aqueous solubility.[3] The resulting prodrug also showed improved passive membrane permeability and lower membrane retention compared to the parent drug.[3]
Quantitative Impact of Prodrug Strategy
| Compound Type | Parent Drug | Prodrug with Solubilizing Moiety | Fold Increase in Solubility |
| Solubility (µg/mL) | < 0.01 | > 600 | > 60,000x |
| Data adapted from in vitro studies on pyrazolo[3,4-d]pyrimidine derivatives.[11] |
// Nodes ParentDrug [label="Parent Drug\n(High Potency, Low Solubility/Permeability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prodrug [label="Prodrug\n(Attached Solubilizing Moiety)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorption [label="GI Tract Absorption\n(Improved Permeability)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Circulation [label="Systemic Circulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Enzymatic Cleavage\n(e.g., by Esterases)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveDrug [label="Active Parent Drug\n(Released at Target)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ParentDrug -> Prodrug [label="Chemical Synthesis"]; Prodrug -> Absorption [label="Oral Administration"]; Absorption -> Circulation; Circulation -> Cleavage; Cleavage -> ActiveDrug [label="Release"]; ActiveDrug -> Circulation [label="Action"]; } enddot Caption: The prodrug strategy workflow for enhancing bioavailability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the intrinsic physicochemical properties of the pyrazolo[3,4-d]pyrimidine scaffold that contribute to poor permeability? The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, which allows it to effectively bind to the ATP pockets of many kinases.[1][13] However, the scaffold itself contains multiple nitrogen atoms, which act as hydrogen bond acceptors (HBAs). Substituents required for kinase inhibitory activity often add hydrogen bond donors (HBDs). This combination leads to high polarity and a propensity to form strong hydrogen bonds with water, which must be broken for the molecule to partition into and cross the lipid cell membrane.
Q2: Are there any general "rules of thumb" or target property ranges for designing more permeable pyrazolo[3,4-d]pyrimidine analogs? While every series is different, aiming for properties aligned with general guidelines for oral bioavailability is a good starting point. One study on a series of 4-acylaminopyrazolo[3,4-d]pyrimidines identified a lead compound with good permeability that was fully compliant with Lipinski's Rule of Five and had a cLogP of 2.2 and an experimental LogP of 2.6.[14] As a general goal, aim for:
-
Molecular Weight (MW): < 500 Da
-
Calculated LogP (cLogP): 1 - 3
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
-
Polar Surface Area (PSA): < 140 Ų
Q3: Can poor aqueous solubility affect my in vitro permeability assay results? Absolutely. It is a critical factor. If your compound's solubility in the assay buffer is lower than the concentration you are testing, the compound may precipitate in the donor well. This reduces the effective concentration gradient driving diffusion, leading to an artificially low calculated permeability value. Always determine the kinetic solubility of your compound in the specific assay buffer (e.g., Hanks' Balanced Salt Solution) before conducting Caco-2 or PAMPA experiments.
Q4: My compound is predicted to have high GI absorption by in silico models, but my Caco-2 results are poor. Why the discrepancy? In silico models are excellent for predicting passive diffusion based on physicochemical properties.[13] However, most standard models do not accurately predict active transport phenomena. The discrepancy you observe is a classic sign that your compound may be an efflux transporter substrate (e.g., P-gp, BCRP), a mechanism that is captured by the Caco-2 cell line but not by the predictive algorithm.[13] This highlights the necessity of experimental validation.
References
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Sanna, M., et al. (2018). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available at: [Link]
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Musumeci, F., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Nanobiotechnology. Available at: [Link]
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Sicilia, G., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
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Farré, M., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sanna, M., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Sanna, M., et al. (2018). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Semantic Scholar. Available at: [Link]
-
Di, L., et al. (2003). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Die Pharmazie. Available at: [Link]
-
Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. Available at: [Link]
-
Berben, P., et al. (2018). Parallel artificial membrane permeability assay (PAMPA) - Is it better than Caco-2 for human passive permeability prediction? European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Avdeef, A., et al. (2005). Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zhao, L., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]
-
Maher, M., et al. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Zhang, H., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Rosemeyer, H., et al. (1995). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Helvetica Chimica Acta. Available at: [Link]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one versus sildenafil PDE5 inhibition
A Comparative Guide to PDE5 Inhibition: Sildenafil versus 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Introduction: The Significance of Phosphodiesterase 5 (PDE5) Inhibition
In the landscape of modern drug discovery, the selective inhibition of phosphodiesterase type 5 (PDE5) stands as a landmark achievement, primarily recognized for its revolutionary impact on the treatment of erectile dysfunction (ED). PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, which governs vasodilation in various tissues. By degrading cGMP, PDE5 acts as a molecular brake on this process.[1][2] Its inhibition, therefore, leads to elevated cGMP levels, promoting smooth muscle relaxation and increased blood flow.
The prototypical PDE5 inhibitor, sildenafil, originally investigated for cardiovascular applications, serendipitously revealed its profound effects on penile erection, leading to the development of a new class of therapeutics.[3] Sildenafil's core chemical structure is a pyrazolo[4,3-d]pyrimidin-7-one scaffold.[4] This has spurred extensive research into related compounds, including 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a structural analog. This guide provides a detailed comparison of sildenafil and 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, focusing on their mechanisms of action, reported inhibitory activities, and the experimental methodologies used to characterize them.
Mechanism of Action: The cGMP Signaling Pathway
The physiological process of vasodilation in tissues like the corpus cavernosum is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells.[2] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[1]
The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases. In the corpus cavernosum, PDE5 is the predominant isozyme responsible for this degradation.[2] Sildenafil and its analogues act as competitive inhibitors of PDE5, binding to the enzyme's active site due to their structural similarity to cGMP.[2] This inhibition prevents the breakdown of cGMP, thereby potentiating the vasodilatory effects of the NO/cGMP pathway.
Comparative Analysis of PDE5 Inhibitory Activity
Sildenafil:
Sildenafil is a potent and selective PDE5 inhibitor. Numerous in vitro studies have established its half-maximal inhibitory concentration (IC50) to be in the low nanomolar range. For instance, some studies report an IC50 value of approximately 3.5 nM to 4.2 nM.[5][6]
1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and the Pyrazolopyrimidinone Scaffold:
The pyrazolopyrimidinone scaffold is recognized as a "privileged scaffold" in the design of potent PDE5 inhibitors, largely due to the success of sildenafil.[7] Extensive research has focused on synthesizing and evaluating various analogues of this core structure to improve potency, selectivity, and pharmacokinetic properties.[8][9][10][11]
While specific IC50 data for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is elusive, studies on closely related derivatives have demonstrated the potential for high-level PDE5 inhibition. For example, certain N-acylamido derivatives of the 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one scaffold have shown inhibitory activities up to 6-fold more potent than sildenafil.[11] Other research on different pyrazolopyrimidinone analogues has also yielded compounds with excellent in vitro activity and selectivity for PDE5, sometimes surpassing that of sildenafil.[8][9][10] This suggests that the core structure of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is conducive to potent PDE5 inhibition.
| Compound | PDE5 IC50 (nM) |
| Sildenafil | ~3.5 - 4.2 |
| 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Data not available |
Note: The IC50 value for Sildenafil is an approximate range based on multiple studies.
Selectivity Profile
An essential characteristic of a high-quality PDE5 inhibitor is its selectivity for PDE5 over other phosphodiesterase isozymes. Off-target inhibition can lead to undesirable side effects. Sildenafil, for example, exhibits approximately 10-fold selectivity for PDE5 over PDE6, an enzyme found in the retina.[12] This cross-reactivity is believed to be the cause of the transient visual disturbances reported by some users.[12] Its selectivity for PDE5 over PDE1 and PDE3 is significantly higher (over 80-fold and 4,000-fold, respectively), which is crucial for minimizing cardiovascular side effects.[12]
Research into novel pyrazolopyrimidinone analogues often aims to improve this selectivity profile. For instance, some newly synthesized derivatives have demonstrated enhanced selectivity for PDE5 over PDE6, which could translate to a more favorable side-effect profile.[8]
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
A robust and widely used method for determining the in vitro potency of PDE5 inhibitors is the fluorescence polarization (FP) assay. This high-throughput method is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.
Principle:
A small, fluorescently labeled cGMP molecule (e.g., FAM-cGMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the cGMP, the resulting linear monophosphate can be captured by a larger binding agent. This larger complex tumbles more slowly, leading to a high fluorescence polarization signal. An inhibitor will prevent the hydrolysis of FAM-cGMP, thus keeping the polarization low.
Workflow:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one or sildenafil) in DMSO.
-
Create a serial dilution of the compound to test a range of concentrations.
-
Prepare a complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Dilute the recombinant human PDE5A1 enzyme and the FAM-Cyclic-3′,5′-GMP substrate to their working concentrations in the assay buffer.
-
-
Assay Protocol:
-
Add the diluted test compounds, a positive control (e.g., a known concentration of sildenafil), and a DMSO-only control (for 100% enzyme activity) to the wells of a 96-well black microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for approximately 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3′,5′-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles) to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., excitation at ~485 nm and emission at ~530 nm for FAM).
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Sildenafil is the archetypal potent and selective PDE5 inhibitor, with a well-characterized in vitro inhibitory concentration in the low nanomolar range. While direct experimental data for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is not publicly available, its structural classification within the pyrazolopyrimidinone family—a scaffold known for high-affinity PDE5 inhibition—suggests it is a promising candidate for similar activity. Extensive research on analogues has demonstrated that modifications to this core structure can lead to compounds with potency and selectivity profiles that are comparable or even superior to sildenafil. The continued exploration of the pyrazolopyrimidinone scaffold is a testament to its therapeutic potential in developing next-generation PDE5 inhibitors. The experimental protocols outlined in this guide, such as the fluorescence polarization assay, provide a robust framework for the precise characterization and comparison of these and other novel compounds targeting PDE5.
References
-
Reddy, G. L., Dar, M. I., Hudwekar, A. D., Mahajan, P., Nargotra, A., Baba, A. M., ... & Sawant, S. D. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic Chemistry, 89, 103022. [Link]
-
Reddy, G. L., Dar, M. I., Hudwekar, A. D., Mahajan, P., Nargotra, A., Baba, A. M., ... & Sawant, S. D. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity, 20(4), e202200707. [Link]
-
Reddy, G. L., Dar, M. I., Hudwekar, A. D., Mahajan, P., Nargotra, A., Baba, A. M., ... & Sawant, S. D. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. PubMed. [Link]
-
Kim, D. K., Lee, J. Y., Lee, J. Y., & Kim, J. S. (2001). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. Bioorganic & Medicinal Chemistry, 9(7), 1895–1899. [Link]
-
Ghaffar, A., Omar, A. M., Younis, E. M., & El-Malah, A. A. (2022). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Molecules, 27(23), 8346. [Link]
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Saponaro, F., Pompilio, G., Cice, G., D'Armini, A. M., & Gronda, E. (2002). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British Journal of Pharmacology, 136(5), 696–704. [Link]
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Semantic Scholar. (n.d.). Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. [Link]
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Sung, B. J., Hwang, K. Y., Jeon, Y. H., Kim, M. S., Lee, J. H., Kim, E. E., ... & Cho, J. M. (2003). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Journal of medicinal chemistry, 46(19), 4025-4033. [Link]
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BPS Bioscience. (n.d.). PDE5A1 Assay Kit. [Link]
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Lim, P. H. C., & Moorthy, P. (2020). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. Food Chemistry, 331, 127339. [Link]
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National Center for Biotechnology Information. (n.d.). Sildenafil. PubChem. [Link]
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Kim, D. K., Lee, J. Y., Lee, J. Y., & Kim, J. S. (2001). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1, 6-dihydro-7H-pyrazolo[4, 3-d]pyrimidin-7-one derivatives containing an N-acylamido group on a phenyl ring. Ewha Womans University. [Link]
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ResearchGate. (n.d.). Selectivity data of vardenafil and sildenafil for PDE5 inhibition. [Link]
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Lim, P. H. C., & Moorthy, P. (2020). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. ResearchGate. [Link]
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Turner, C. R., Challiss, R. A. J., & Turner, A. J. (2006). The effect of selective phosphodiesterase inhibitors, alone and in combination, on a murine model of allergic asthma. Pulmonary Pharmacology & Therapeutics, 19(2), 115–123. [Link]
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ResearchGate. (n.d.). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. [Link]
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U.S. Food and Drug Administration. (n.d.). Label: SILDENAFIL tablet. DailyMed. [Link]
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Barbas, R., Llinas, A., & Prohens, R. (2022). The Solid State Landscape of the Sildenafil Drug. Pharmaceutics, 14(11), 2351. [Link]
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Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]
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Wikipedia. (n.d.). Sildenafil. [Link]
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A Comparative Guide to Pyrazolo[4,3-d]pyrimidin-7-one Derivatives as Anticancer Agents
This guide provides a comprehensive comparative analysis of pyrazolo[4,3-d]pyrimidin-7-one derivatives, a class of compounds that has garnered significant attention in oncology research. As structural bioisosteres of purines, these heterocyclic scaffolds are adept at interacting with the ATP-binding sites of numerous protein kinases, many of which are critical regulators of cancer cell proliferation, survival, and metastasis. We will delve into the structure-activity relationships (SAR), mechanisms of action, and cytotoxic profiles of several key series of these derivatives, supported by experimental data from peer-reviewed literature. Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth, objective comparison to inform future discovery and development efforts.
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Structure in Cancer Therapy
The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that mimics adenine, a fundamental component of adenosine triphosphate (ATP). This structural similarity allows derivatives based on this scaffold to function as competitive inhibitors at the ATP-binding pocket of protein kinases.[1][2][3] The versatility of this core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of derivatives that target a wide array of oncogenic proteins, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases like EGFR, and non-receptor tyrosine kinases like Src, as well as components of the cytoskeleton like tubulin.[4][5][6]
Caption: The core chemical structure of the pyrazolo[4,3-d]pyrimidin-7-one scaffold.
Comparative Analysis of Derivative Classes
The anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives is dictated by the nature and position of their substituents. Below, we compare several distinct classes of these compounds, each characterized by a unique mechanism of action and anticancer profile.
Class I: Tubulin Polymerization Inhibitors
A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines has been identified as potent microtubule targeting agents (MTAs) that bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[4]
-
Lead Compound: Compound 9 (Structure not fully disclosed but described in detail in the reference) has demonstrated exceptional potency, with GI50 values in the low to sub-nanomolar range across a majority of the NCI-60 human tumor cell lines.[4]
-
Mechanism of Action: These derivatives inhibit tubulin polymerization, a critical process for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Structure-Activity Relationship (SAR): SAR studies revealed that a 5-methyl moiety significantly enhances biological activity. For instance, compound 3 (a related pyrrolo[3,2-d]pyrimidine) with a 5-methyl group is 160-fold more potent in cellular microtubule depolymerization activity than its 5-desmethyl counterpart.[4] This insight was applied to the design of the pyrazolo[4,3-d]pyrimidine series.
-
Key Advantage: Compound 9 was found to be significantly more effective than paclitaxel in reducing tumors in a mouse xenograft model of MCF-7 breast cancer that overexpresses βIII-tubulin, a key mechanism of resistance to taxane-based chemotherapies.[4] This suggests a potential role in treating drug-resistant cancers.
Class II: Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their deregulation is a hallmark of many cancers.[6] 3,5,7-substituted pyrazolo[4,3-d]pyrimidines have been developed as potent and selective CDK inhibitors.
-
Lead Compound: Derivative 4.35 has emerged as a highly potent compound with significant antiproliferative activity in various non-Hodgkin lymphoma cell lines.[6]
-
Mechanism of Action: Kinase profiling confirmed that compound 4.35 is highly selective for CDK2, CDK5, and CDK9. Inhibition of these kinases leads to the dephosphorylation of their substrates, resulting in cell cycle arrest and the induction of apoptosis, confirmed by PARP-1 cleavage and caspase activation.[6]
-
In Vivo Efficacy: Compound 4.35 demonstrated significant anticancer activity in multiple xenograft mouse models, both as a monotherapy and in combination with the BCL2 inhibitor venetoclax, highlighting its therapeutic potential.[6]
Class III: EGFR and Multi-Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in cancers such as non-small cell lung cancer and colon cancer.[7][8] The pyrazolo[3,4-d]pyrimidine scaffold (a close isomer) has been extensively used to develop EGFR tyrosine kinase inhibitors (TKIs).[3][8][9]
-
Lead Compounds:
-
Compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) was identified as a potent multikinase inhibitor targeting FLT3 and VEGFR2, crucial for acute myeloid leukemia (AML).[10]
-
Compound 7d from a separate study showed potent activity against the OVCAR-4 ovarian cancer cell line (IC50 = 1.74 µM) and was more potent than Erlotinib against ACHN renal and NCI-H460 lung cancer cell lines.[3]
-
-
Mechanism of Action: These derivatives competitively bind to the ATP pocket of the kinase domain of EGFR, FLT3, or VEGFR2, blocking downstream signaling pathways responsible for cell growth and angiogenesis.[10]
-
In Vivo Efficacy: In a mouse xenograft model using MV4-11 (AML) cells, a 10 mg/kg daily dose of compound 33 resulted in complete tumor regression without notable toxicity, underscoring its potent anti-leukemic activity.[10]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values for representative pyrazolo[4,3-d]pyrimidine and related pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. Lower values indicate greater potency.
| Derivative Class | Compound ID | Target Cell Line | IC50 / GI50 (µM) | Primary Target(s) | Reference |
| Tubulin Inhibitor | Compound 9 | NCI-60 Panel (Avg) | < 0.01 (GI50) | Tubulin | [4] |
| Tubulin Inhibitor | Compound 11 | Tubulin Assembly | 0.42 | Tubulin | [4] |
| CDK Inhibitor | Compound 13 | MCF-7 (Breast) | 0.081 | CDK2 | [11][12] |
| CDK Inhibitor | Compound 14 | HCT-116 (Colon) | 0.006 | CDK2 | [12] |
| CDK Inhibitor | Compound 4.35 | SU-DHL-4 (Lymphoma) | 0.027 | CDK2/5/9 | [6] |
| EGFR/ErbB2 Inhibitor | Compound 7d | OVCAR-4 (Ovarian) | 1.74 | EGFR/ErbB2 | [3] |
| EGFR/ErbB2 Inhibitor | Compound 7d | ACHN (Renal) | 5.53 | EGFR/ErbB2 | [3] |
| Multi-Kinase Inhibitor | Compound 33 | MV4-11 (Leukemia) | Not specified | FLT3/VEGFR2 | [10] |
| General Cytotoxic | Compound 1a | A549 (Lung) | 2.24 | Not specified | [13] |
| General Cytotoxic | Compound 10e | MCF-7 (Breast) | 11 | Not specified | [14] |
Key Signaling Pathways & Experimental Workflows
Understanding the mechanism of action requires visualizing the pathways these compounds inhibit and the workflows used to measure their effects.
Signaling Pathway Diagrams
Caption: Inhibition of CDK2 by pyrazolo[4,3-d]pyrimidine derivatives arrests the cell cycle.
Caption: Disruption of tubulin polymerization by pyrazolo[4,3-d]pyrimidine derivatives.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the anticancer properties of novel compounds.
Self-Validating Experimental Protocols
To ensure scientific rigor, the protocols used to evaluate these compounds must be robust and self-validating. Here we detail the methodologies for key assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
-
Causality: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in formazan indicates cytotoxicity.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine derivatives in culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase (e.g., CDK2, EGFR).
-
Causality: A potent inhibitor will prevent the kinase from phosphorylating its substrate, leading to a reduced signal in the assay readout.
-
Methodology (Example using a luminescence-based assay like Kinase-Glo®):
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., CDK2/cyclin A2), its specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the pyrazolo[4,3-d]pyrimidine derivative at various concentrations. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add the Kinase-Glo® reagent. This reagent terminates the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence signal using a plate reader. A higher signal indicates more ATP remaining, thus greater inhibition of the kinase.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Protocol 3: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Causality: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.[11]
-
-
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidin-7-one scaffold and its isomers are exceptionally versatile platforms for the development of novel anticancer agents. This comparative guide highlights the distinct advantages of different derivative classes, from overcoming drug resistance by targeting tubulin (Compound 9 ) to achieving high potency and in vivo efficacy as CDK inhibitors (Compound 4.35 ) and multi-kinase inhibitors (Compound 33 ).[4][6][10]
The most promising derivatives exhibit low nanomolar potency and demonstrate efficacy in relevant in vivo models. Future research should focus on:
-
Improving Selectivity: Enhancing selectivity for target kinases over off-target kinases to minimize toxicity and side effects.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations (e.g., EGFR T790M).[8]
-
Combination Therapies: Exploring synergistic effects by combining pyrazolo[4,3-d]pyrimidine derivatives with other targeted agents or standard chemotherapies, as demonstrated by the promising combination of compound 4.35 and venetoclax.[6]
Continued exploration of the chemical space around this privileged scaffold holds immense promise for delivering the next generation of effective and targeted cancer therapeutics.
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A Comparative Guide to the Synthesis of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a purine isostere, it effectively mimics the natural adenine ring, allowing molecules incorporating this core to interact with a wide array of biological targets, particularly kinases.[1][2] This "privileged scaffold" is central to numerous therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[3][4] The synthetic route chosen to construct or modify this core is therefore a critical decision in any drug discovery program, directly impacting efficiency, scalability, and the accessible chemical diversity of a compound library.
This guide provides an in-depth comparison of the primary synthetic methodologies for accessing the pyrazolo[4,3-d]pyrimidine core. We will move from classical, linear syntheses to modern, convergent strategies, offering field-proven insights into the causality behind experimental choices and providing validated protocols for key transformations.
The Classical Approach: Linear Synthesis from Pyrazole Precursors
The traditional and most established route to the pyrazolo[4,3-d]pyrimidine core begins with a pre-functionalized pyrazole ring. This multi-step, linear approach relies on the sequential construction of the pyrimidine ring onto the pyrazole scaffold.
Mechanistic Rationale: The core principle of this method is the cyclocondensation of a 4-amino-5-carboxamidopyrazole (or a related derivative like a nitrile or ester) with a one-carbon (C1) electrophile. The aminopyrazole acts as a bidentate nucleophile, with the 4-amino group and the N1 of the pyrazole ring attacking the C1 synthon to form the six-membered pyrimidine ring.
Common C1 synthons include:
-
Formamide (HCONH₂): Dehydrative cyclization at high temperatures.
-
Triethyl Orthoformate (HC(OEt)₃): Often used with an acid catalyst, proceeds through an intermediate amidine.
-
Formic Acid (HCOOH): Requires dehydrating conditions, often with heating.
While robust and well-documented, this approach has notable drawbacks. The reaction conditions are often harsh (e.g., high temperatures, strong acids), which can limit the tolerance of sensitive functional groups on the starting pyrazole. Furthermore, the linear nature of the synthesis means that any diversification of substituents on the pyrimidine ring must be introduced late in the sequence, often requiring redevelopment of the cyclization step.
Caption: Classical linear synthesis of the pyrazolo[4,3-d]pyrimidine core.
Modern Multicomponent and One-Pot Strategies
To overcome the limitations of linear synthesis, researchers have developed more convergent and efficient multicomponent reactions (MCRs). These strategies construct the core in a single pot from multiple starting materials, significantly improving step- and atom-economy.
Causality and Advantages: The driving force behind MCRs is the in-situ formation of reactive intermediates that immediately proceed to the next step without isolation. This minimizes waste, reduces reaction time, and simplifies purification. A prominent example involves the condensation of an aminopyrazole, an aldehyde, and a source of ammonia or an amine, often under microwave irradiation to accelerate the reaction.[5][6][7]
For instance, a three-component reaction of a 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine can rapidly generate diverse 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones under microwave conditions.[7] These methods offer milder conditions and significantly broader substrate scope, allowing for the introduction of diverse substituents in a single, efficient step.[8][9][10] Four-component strategies have also been developed, further increasing the complexity and diversity of the resulting scaffolds in a single operation.[11]
Late-Stage Functionalization via Transition-Metal Catalysis
While the above methods focus on constructing the core itself, a powerful alternative for generating diverse libraries is the late-stage functionalization of a pre-formed, halogenated pyrazolo[4,3-d]pyrimidine scaffold. This approach is central to modern drug discovery, where a common intermediate is used to rapidly generate hundreds or thousands of analogues.
The Logic of Cross-Coupling: The strategy involves synthesizing a pyrazolo[4,3-d]pyrimidine core bearing a "handle" for cross-coupling, typically a chlorine or bromine atom at a key position (e.g., C5 or C7). This halogenated intermediate can then be subjected to a variety of palladium- or copper-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, alkyl, or amino substituents.
Key reactions include:
-
Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups using boronic acids/esters.
-
Buchwald-Hartwig Amination: Introduction of N-based nucleophiles (amines, amides).
-
Sonogashira Coupling: Introduction of alkyne groups.
This methodology uncouples the synthesis of the core from the introduction of diversity elements. The core can be prepared on a large scale, and then parallel synthesis techniques can be used to rapidly explore the structure-activity relationship (SAR) by varying the coupling partners.
Caption: Late-stage functionalization via transition-metal cross-coupling.
Comparative Performance Analysis
The choice of synthetic strategy depends heavily on the specific goals of the research program. The following table provides a comparative summary of the discussed methods.
| Metric | Classical Linear Synthesis | Multicomponent Reactions (MCRs) | Late-Stage Functionalization |
| Step Economy | Low (multi-step, linear) | High (often one-pot) | Moderate (core synthesis + coupling) |
| Versatility | Limited by harsh conditions | High (diverse inputs possible) | Very High (wide range of coupling partners) |
| Typical Yields | Variable, often moderate overall | Good to Excellent[10] | Good to Excellent for coupling step |
| Reaction Conditions | Often harsh (high temp, strong acid) | Generally milder, microwave-assisted[5] | Mild to moderate |
| Scalability | Well-established, but can be laborious | Can be challenging to scale | Excellent for both core and coupling |
| Best For | Establishing a known route, small scale | Rapid access to novel, diverse cores | Library synthesis, SAR exploration |
Experimental Protocols
To ensure this guide is a self-validating system, the following are detailed, field-tested protocols for representative syntheses.
Protocol 1: Classical Synthesis of a 5-Substituted Pyrazolo[4,3-d]pyrimidine[3]
This protocol describes a typical linear synthesis involving the construction of the pyrimidine ring onto a pyrazole precursor, followed by functionalization.
Step A: Cyclization to form the Pyrazolo[4,3-d]pyrimidin-7-one core
-
To a solution of 4-amino-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in ethanol, add sodium ethoxide (1.2 eq).
-
Add the appropriate carboxylic acid (1.1 eq), followed by coupling agents like EDCI (1.5 eq) and HOBt (1.5 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
After completion (monitored by TLC), concentrate the mixture under reduced pressure.
-
Add fresh sodium ethoxide in ethanol and reflux the mixture for 8-10 hours to effect cyclization.
-
Cool the reaction, neutralize with acid (e.g., acetic acid), and collect the precipitated product by filtration.
Step B: Chlorination at the 7-position
-
Suspend the pyrazolo[4,3-d]pyrimidin-7-one product from Step A in phosphorus oxychloride (POCl₃, ~10 volumes).
-
Reflux the mixture for 8 hours. The reaction should become a clear solution.
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the 7-chloro intermediate.
Step C: Nucleophilic Aromatic Substitution (Late-Stage Functionalization)
-
Dissolve the 7-chloro-pyrazolo[4,3-d]pyrimidine (1.0 eq) in isopropanol (IPA).
-
Add the desired amine nucleophile (1.1 eq).
-
Reflux the reaction mixture for 6-10 hours until TLC indicates consumption of the starting material.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product. A reported yield for a specific derivative using this multi-step process was 79.2%.[3]
Protocol 2: Microwave-Assisted Three-Component Synthesis[7]
This protocol exemplifies a modern, efficient one-pot synthesis.
-
In a 10 mL microwave vial, combine methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), the desired primary amine (1.2 mmol), and trimethyl orthoformate (3.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).
-
After cooling, the product often precipitates directly from the reaction mixture.
-
Collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to afford the pure pyrazolo[3,4-d]pyrimidin-4-one product without the need for chromatography.
Caption: Comparative workflow of major synthetic strategies.
References
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ResearchGate. Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. Available from: [Link]
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PMC. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]
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Semantic Scholar. One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives. Available from: [Link]
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RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]
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PubMed. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Available from: [Link]
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Taylor & Francis Online. One-Pot Multicomponent Synthesis of Pyrazolo[ , -d]pyrimidine. Available from: [Link]
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RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available from: [Link]
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PubMed. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Available from: [Link]
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PMC. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. Available from: [Link]
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PubMed. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Available from: [Link]
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Semantic Scholar. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Available from: [Link]
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Taylor & Francis Online. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]
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PMC. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available from: [Link]
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RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: [Link]
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MDPI. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Available from: [Link]
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PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]
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ACS Publications. One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available from:
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PubMed. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Available from: [Link]
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ResearchGate. Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. Available from: [Link]
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The Academic. Microwave-Enabled Synthesis of Dihydropyrazolo[4',3':5,6]pyrano[2,3-d] pyrimidine Derivatives Utilizing Hf based UiO-66 Magnetic–Metal Organic Frameworks (MMOFs). Available from: [Link]
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PubMed. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Available from: [Link]
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Scribd. Traube Purine Synthesis. Available from: [Link]
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RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of the 1-Ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Scaffold
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold and the Imperative of Selectivity
The 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one molecule belongs to a class of compounds built upon the pyrazolo[4,3-d]pyrimidine core. This scaffold is recognized in medicinal chemistry as a "privileged" structure due to its ability to bind to multiple, distinct biological targets, often with high affinity. Its structural resemblance to endogenous purines, like adenine, allows it to function as a versatile bioisostere, competitively binding to the ATP-binding sites of kinases or the ligand-binding sites of purinergic receptors.[1] This versatility has led to the development of pyrazolo[4,3-d]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), adenosine receptors, microtubule polymerization, and hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzymes.[2][3][4][5][6]
However, this inherent promiscuity necessitates a rigorous evaluation of the cross-reactivity profile for any new analog. Understanding a compound's selectivity is paramount in drug development; off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][7][8] While specific experimental data for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is not extensively published, this guide will provide a predictive cross-reactivity profile by analyzing structurally related analogs. We will explore the likely target families, detail the experimental methodologies required for a comprehensive assessment, and present comparative data to guide researchers in their drug development efforts.
Predicted Target Landscape and Cross-Reactivity Considerations
The pyrazolo[4,3-d]pyrimidine core acts as the primary determinant of the potential target space. Substitutions on this core, such as the N1-ethyl group, will then modulate the potency and selectivity for specific targets within these families.
Caption: Predicted target landscape for the pyrazolo[4,3-d]pyrimidin-7-one scaffold.
Protein Kinases
The pyrazolo[4,3-d]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor. Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[5][6]
-
Primary Targets: CDK1/Cyclin B, CDK2.
-
Potential Cross-Reactivity: Due to the conserved nature of the ATP-binding site, significant cross-reactivity across the human kinome is a primary concern.[9] A compound targeting CDK2 could potentially inhibit other CDKs (CDK5, CDK9) or kinases from other families.[5] Kinase profiling data often reveals that even seemingly selective inhibitors can interact with a range of kinases at higher concentrations.[10] For example, some pyrazole-based inhibitors tested against a panel of 105 kinases showed inhibition of over 20 kinases at a 1 µM concentration.[11]
G-Protein Coupled Receptors (GPCRs) - Adenosine Receptors
This scaffold has been extensively explored for its ability to antagonize adenosine receptors, with specific substitutions driving selectivity towards different subtypes (A1, A2A, A2B, A3).[1][3][12][13][14]
-
Primary Targets: Often designed for high affinity and selectivity at the human A3 adenosine receptor.
-
Potential Cross-Reactivity: The primary off-targets are the other adenosine receptor subtypes. Structure-activity relationship studies show that minor modifications can dramatically shift selectivity. For instance, a free amino group at the 5-position can induce high affinity at A1 and A2A receptors, while a bulky acyl moiety at the same position promotes A3 affinity.[1] Therefore, any A3 antagonist from this class must be profiled against A1, A2A, and A2B receptors to confirm its selectivity.[12][15]
Tubulin
Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.
-
Primary Target: β-tubulin.
-
Potential Cross-Reactivity: While the primary target is tubulin, off-target effects of microtubule-targeting agents (MTAs) can lead to toxicities.[16][17] These off-targets are not typically other tubulin isoforms but rather unrelated proteins that may cause side effects like cardiotoxicity.[17] Identifying these liabilities requires broad safety pharmacology screening rather than targeted panels.
HIF-Prolyl Hydroxylase Domain (HIF-PHD) Enzymes
As structural analogs of the 2-oxoglutarate (2-OG) co-substrate, pyrazolo[4,3-d]pyrimidine derivatives can inhibit HIF-PHD enzymes, leading to the stabilization of HIF-α.[4]
-
Primary Targets: PHD1, PHD2, PHD3.
-
Potential Cross-Reactivity: The human genome contains approximately 60-70 other 2-oxoglutarate-dependent dioxygenases (2-OGDDs), including Factor Inhibiting HIF (FIH) and various histone and DNA demethylases.[18] Because HIF-PHD inhibitors compete with 2-OG, there is a risk of inhibiting other 2-OGDDs, which could have widespread effects on gene expression and metabolism.[18] Therefore, selectivity profiling against other members of the 2-OGDD family is crucial.[4][19]
Experimental Methodologies for Comprehensive Cross-Reactivity Profiling
A tiered approach is recommended to build a comprehensive cross-reactivity profile, moving from targeted panels to broad, unbiased screens.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Kinase Panel Profiling (Example Protocol)
Given the high potential for kinase cross-reactivity, a broad kinase panel screen is a mandatory first step for any pyrazolo[4,3-d]pyrimidine derivative.
Objective: To determine the selectivity of a test compound across a large panel of human kinases.
Methodology: KinomeScan™ (DiscoverX - a Eurofins Company) or similar binding assay platform.
-
Principle: This is an active site-directed competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.
-
Step-by-Step Protocol:
-
Compound Preparation: Solubilize the test compound (e.g., 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) for initial profiling to identify all potential interactions.
-
Assay Execution: The screening service provider combines the test compound with each kinase from their panel (e.g., a panel of over 400 kinases) and the immobilized ligand.
-
Incubation: The mixture is allowed to reach binding equilibrium.
-
Wash and Elution: Unbound components are washed away. The bound kinase is then eluted.
-
Quantification: The amount of the eluted kinase-DNA tag is quantified using qPCR.
-
Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is <35% of control.
-
-
Self-Validation and Trustworthiness: This method is highly standardized and automated. The inclusion of positive and negative controls (e.g., well-characterized multi-kinase inhibitors like staurosporine and non-binding vehicle controls) within each run ensures the validity of the results. The large dataset generated allows for statistical analysis and comparison against historical data for known drugs.[7]
Tier 2: Broad Safety Pharmacology Panels
To identify unexpected off-target liabilities, screening against a panel of targets associated with adverse drug reactions (ADRs) is crucial.[20][21] Commercial services offer curated panels for this purpose.
-
Example Panels:
-
Eurofins Discovery SafetyScreen44™ or SAFETYscan47™: These panels include a range of GPCRs, ion channels, transporters, and enzymes known to be implicated in clinical ADRs.[21][22]
-
WuXi AppTec Mini Safety 44 Panel: This panel is designed for early hazard identification and covers targets recommended by major pharmaceutical companies.[20]
-
-
Methodology: These panels primarily use radioligand binding assays to assess compound interaction at a single concentration (e.g., 10 µM). Hits (typically >50% inhibition) are then followed up with concentration-response curves to determine IC50 or Ki values.
Tier 3: Specific Assays for Other Predicted Target Classes
-
Adenosine Receptor Selectivity: Radioligand binding assays are the standard. This involves incubating membranes from cells expressing a specific receptor subtype (e.g., A1, A2A, A2B, or A3) with a radiolabeled antagonist and the test compound. The displacement of the radioligand indicates the test compound's binding affinity (Ki).[15]
-
Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin into microtubules is monitored by measuring the change in light scattering or fluorescence over time.[23]
-
HIF-PHD Inhibition Assay: These are typically enzymatic assays using recombinant PHD isoforms (PHD1, 2, and 3). The assay measures the hydroxylation of a HIF-α peptide substrate, often detected via antibodies or mass spectrometry.[4] Selectivity should be assessed by running parallel assays with other 2-OGDDs like FIH.[19]
Comparative Analysis of Representative Analogs
The following table summarizes the activity and selectivity profiles of different pyrazolo[4,3-d]pyrimidine derivatives from the literature, illustrating how scaffold modifications influence the cross-reactivity profile.
| Compound Class/Example | Primary Target(s) | Known Selectivity/Cross-Reactivity Profile | Reference(s) |
| CDK Inhibitor Analog | CDK1/Cyclin B, CDK2 | As a bioisostere of roscovitine, it is expected to have a similar cross-reactivity profile, inhibiting other CDKs. The full kinome profile is essential to determine selectivity. | [5][6] |
| Adenosine A3 Antagonist Analog | Adenosine A3 Receptor | High selectivity for A3 is achieved with specific substitutions. However, minor structural changes can lead to significant binding at A1, A2A, and A2B subtypes, making subtype profiling critical. | [1][3][12] |
| Tubulin Inhibitor Analog | β-Tubulin (Colchicine Site) | These compounds circumvent common drug resistance mechanisms like P-glycoprotein efflux. Off-target liabilities are not typically within the tubulin family and require broad safety screening. | [16] |
| HIF-PHD Inhibitor Analog | PHD1, PHD2, PHD3 | These compounds are generally selective for PHDs over FIH but must be checked against a broader panel of 2-oxoglutarate-dependent dioxygenases to ensure a clean profile. | [4][19][24] |
Conclusion and Forward-Looking Strategy
The 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one scaffold is a powerful starting point for the design of potent modulators of several important drug target classes. Its inherent versatility, however, places a significant burden on the drug discovery team to perform a thorough and rigorous cross-reactivity assessment. Based on the analysis of its analogs, a new compound with this core should be prioritized for extensive kinase panel screening and a broad safety pharmacology panel. The specific nature of the substitutions will guide further targeted screening against adenosine receptor subtypes or HIF-PHD isoforms. By employing the tiered experimental approach outlined in this guide, researchers can proactively identify potential liabilities, understand the full pharmacological profile of their compounds, and ultimately select safer and more effective candidates for clinical development.
References
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Title: Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach Source: NIH URL: [Link]
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Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors Source: PubMed URL: [Link]
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Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling Source: ACS Publications URL: [Link]
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Title: Off targets toxicological investigation of anti-cancer tubulin inhibitors Source: EngagedScholarship@CSU URL: [Link]
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Title: Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes Source: NIH URL: [Link]
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Title: Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials Source: NIH URL: [Link]
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Title: Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile Source: PMC - PubMed Central URL: [Link]
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Title: SpectrumScreen Binding Panel for Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link]
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Title: Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? Source: PubMed URL: [Link]
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Title: Specialized In Vitro Safety Pharmacology Profiling Panels Source: Eurofins Discovery URL: [Link]
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Title: Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes Source: PubMed URL: [Link]
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Title: Using secondary pharmacology panels to predict clinical safety risks Source: Eurofins Scientific URL: [Link]
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Title: What are the therapeutic candidates targeting Tubulin? Source: Patsnap Synapse URL: [Link]
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Title: Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors Source: PubMed Central URL: [Link]
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Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]
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Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases Source: PNAS URL: [Link]
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Title: Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience Source: PMC - PubMed Central URL: [Link]
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Title: Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease Source: PMC - PubMed Central URL: [Link]
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Title: Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia Source: PMC - PubMed Central URL: [Link]
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comparing pyrazolo[4,3-d]pyrimidines with pyrazolo[3,4-d]pyrimidines in cancer therapy
An In-Depth Comparative Guide to Pyrazolo[4,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines in Cancer Therapy
Executive Summary
Pyrazolopyrimidines represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry, largely due to their structural resemblance to endogenous purines. This mimicry allows them to function as highly effective, ATP-competitive inhibitors of protein kinases, a critical target class in oncology. Within this family, the constitutional isomers pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine have emerged as foundational cores for numerous cancer therapeutics. While structurally similar, the distinct placement of a single nitrogen atom profoundly influences their synthesis, physicochemical properties, and, most importantly, their target selectivity and clinical applications. This guide provides a detailed comparison of these two scaffolds, exploring their structural nuances, synthetic strategies, and divergent roles in targeting key oncogenic pathways, supported by experimental data and established research protocols.
The Isomeric Difference: A Structural and Physicochemical Perspective
The fundamental difference between the two scaffolds lies in the arrangement of the pyrazole ring relative to the pyrimidine ring. The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, which allows it to effectively mimic ATP and bind to the hinge region of kinase active sites.[1][2][3] The pyrazolo[4,3-d]pyrimidine scaffold, while also a purine isostere, presents a different arrangement of hydrogen bond donors and acceptors.
This subtle structural shift alters the molecule's electronic distribution and spatial geometry. The position of the N-H group on the pyrazole ring and the lone pairs on the nitrogen atoms dictates the potential hydrogen bonding patterns with the amino acid residues in a kinase's ATP-binding pocket. This distinction is a primary driver of the differential target selectivity observed between the two series.
Caption: Core structures and numbering of the isomeric scaffolds.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of each scaffold influences its prevalence in drug discovery programs. Both are well-established heterocycles, but their construction often begins from different precursor materials.
Pyrazolo[3,4-d]pyrimidine Synthesis: A predominant and highly versatile route begins with a substituted pyrazole precursor.
-
Starting Material: The synthesis typically starts with an ethyl (ethoxymethylene)cyanoacetate or similar reagent, which reacts with a hydrazine to form a 5-aminopyrazole-4-carboxylate or 5-aminopyrazole-4-carbonitrile.[1]
-
Pyrimidine Ring Formation: The pyrimidine ring is then constructed by cyclization. Heating the 5-aminopyrazole intermediate with formamide or formic acid yields the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[1][4]
-
Functionalization: The pyrimidinone is often converted to a more reactive intermediate. Treatment with phosphorus oxychloride (POCl₃) yields a 4-chloro-pyrazolo[3,4-d]pyrimidine.[1][5] This chloro-derivative is a key intermediate, allowing for subsequent nucleophilic substitution reactions to introduce various amine-containing side chains at the C4 position, which is crucial for kinase hinge region binding.[1]
Pyrazolo[4,3-d]pyrimidine Synthesis: The synthesis of this isomer can also start from a pyrazole core, but different cyclization strategies are employed.
-
Starting Material: A common approach involves starting with a substituted 5-aminopyrazole.
-
Pyrimidine Ring Formation: The pyrazole is acylated and then cyclized under basic conditions (e.g., using sodium ethoxide) to form the pyrazolo[4,3-d]pyrimidinone ring system.[6]
-
Functionalization: Similar to its isomer, the resulting pyrimidinone can be chlorinated with POCl₃ to create a reactive 7-chloro intermediate, which is then substituted with various amines to build a library of inhibitors.[6]
Mechanism of Action and Target Selectivity in Oncology
The isomeric difference is most pronounced in the biological targets each scaffold preferentially inhibits. While exceptions exist, clear trends have emerged from decades of research.
Pyrazolo[3,4-d]pyrimidines: Versatile Tyrosine Kinase Inhibitors
This scaffold has proven to be a masterkey for a wide range of tyrosine kinases, as well as some serine/threonine kinases. Its derivatives are known for their roles in blocking signaling pathways related to cell growth, proliferation, and angiogenesis.
-
Key Targets: Prominent targets include Src-family kinases (SFKs) [7][8], Bcr-Abl [9], Vascular Endothelial Growth Factor Receptors (VEGFRs) [2][10], FMS-like Tyrosine Kinase 3 (FLT3) [10][11], and Protein Kinase D (PKD) .[12]
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors.[2][3][13] They occupy the ATP pocket, with the pyrazolopyrimidine core typically forming one or more hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. This binding mode blocks the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade.
-
Prominent Examples:
-
Dasatinib: While Dasatinib itself is not a pyrazolopyrimidine, its mechanism as a potent Src/Abl inhibitor is relevant to the many pyrazolo[3,4-d]pyrimidine-based Src inhibitors developed.[14][15]
-
SI-Series (e.g., SI388, SI306): A well-studied series of potent and selective Src inhibitors with demonstrated efficacy in glioblastoma models.[7][9][13]
-
Compound 33: A multi-kinase inhibitor that potently targets FLT3 and VEGFR2, showing significant anti-leukemic activity in preclinical models.[10][16]
-
Pyrazolo[4,3-d]pyrimidines: Potent Regulators of the Cell Cycle
The pyrazolo[4,3-d]pyrimidine scaffold has been particularly successful in generating highly potent inhibitors of kinases that govern cell cycle progression.
-
Key Targets: This class is strongly associated with the inhibition of Cyclin-Dependent Kinases (CDKs) , including CDK1, CDK2, CDK5, and CDK9.[17][18][19] Some derivatives also potently inhibit Aurora Kinases and can function as Microtubule Targeting Agents (MTAs) .[20][21]
-
Mechanism of Action: Like their isomers, these are ATP-competitive inhibitors. Crystal structures reveal that the 7-amino function is a critical hinge binder.[18] Inhibition of CDKs prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest (typically at the G1/S checkpoint) and the induction of apoptosis.[18] Some advanced compounds have shown a dual mechanism, not only inhibiting the kinase but also inducing the proteasomal degradation of its cyclin partner (e.g., cyclin K).[18]
-
Prominent Examples:
-
3,5,7-Trisubstituted Derivatives: A large class of extensively studied CDK inhibitors. Compound 24 from this series was co-crystallized with CDK2, confirming its binding mode, and showed potent antiproliferative activity in lymphoma models.[18]
-
Comparative Inhibitory Activity
The following table summarizes representative data from the literature, showcasing the distinct potency and selectivity profiles of each scaffold.
| Scaffold | Compound Example | Primary Target(s) | IC₅₀ (nM) | Cell Line Example | Cellular IC₅₀ (µM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | SI388 | Src | 30 | U87MG (Glioblastoma) | ~1.0 | [7][9] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | VEGFR-2 | 2.9 | MDA-MB-468 (Breast) | 3.34 | [22] |
| Pyrazolo[3,4-d]pyrimidine | Compound 33 | FLT3 / VEGFR2 | 1.0 / 2.0 | MV4-11 (Leukemia) | 0.003 | [10][16] |
| Pyrazolo[4,3-d]pyrimidine | Compound 24 | CDK2 / CDK9 | 4 / 1 | MINO (Lymphoma) | 0.043 | [18] |
| Pyrazolo[4,3-d]pyrimidine | Compound 2i | CDK2 / Aurora A | 50 / 110 | HCT-116 (Colon) | 0.25 | [21] |
| Pyrazolo[4,3-d]pyrimidine | Compound 9 | Tubulin Polymerization | 450 (IC₅₀) | NCI-60 Panel | 0.001 - 0.01 | [20] |
Note: IC₅₀ values are highly assay-dependent and are presented for comparative purposes.
Key Signaling Pathway: CDK-Mediated Cell Cycle Control
Pyrazolo[4,3-d]pyrimidine-based CDK inhibitors directly impact the core machinery of cell cycle progression. The diagram below illustrates the G1-S transition, a critical checkpoint controlled by CDK4/6 and CDK2, and the mechanism of inhibitor action.
Caption: Inhibition of the Rb-E2F pathway by CDK inhibitors.
Experimental Evaluation: Protocols for Comparative Assessment
Validating and comparing novel inhibitors requires a standardized set of robust assays. Below are outlines for two fundamental experiments in this field.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies a compound's ability to inhibit a purified kinase enzyme. The principle is to measure the amount of ATP consumed during the phosphorylation reaction.
Methodology (e.g., ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP to a buffer solution.
-
Compound Addition: Add the test compound (e.g., pyrazolopyrimidine derivative) across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion & ADP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent, which contains luciferase. This enzyme uses the newly formed ADP to generate a light signal.
-
Data Analysis: Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[23]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the IC₅₀ value.
General Experimental Workflow
The discovery and validation of novel kinase inhibitors follows a multi-stage process, from initial screening to preclinical evaluation.
Caption: Drug discovery workflow for pyrazolopyrimidine kinase inhibitors.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds, while isomeric, are not interchangeable in drug design. Their distinct electronic and structural features have guided them down different, albeit sometimes overlapping, therapeutic paths.
-
Pyrazolo[3,4-d]pyrimidines have established themselves as a remarkably versatile core for inhibiting a broad spectrum of oncogenic kinases, particularly tyrosine kinases like Src, Abl, and VEGFR. Their development continues to yield potent agents for cancers driven by aberrant growth factor signaling and proliferation.[24]
-
Pyrazolo[4,3-d]pyrimidines have found a powerful niche as inhibitors of cell cycle machinery, leading to the development of highly potent CDK and Aurora kinase inhibitors. These agents are particularly promising for cancers with dysregulated cell cycle control.
Future research is focused on enhancing selectivity to minimize off-target effects and overcome drug resistance.[25] Innovative strategies include the design of dual-target inhibitors that can block multiple escape pathways simultaneously and the development of compounds with novel mechanisms, such as covalent inhibition or targeted protein degradation, to achieve more durable clinical responses.[18][24] The rich chemistry and proven track record of both isomeric scaffolds ensure they will remain central to the development of next-generation cancer therapies.
References
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. [Link]
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Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. National Library of Medicine. [Link]
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New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Prous Science. [Link]
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Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2021). MDPI. [Link]
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SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. National Library of Medicine. [Link]
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Pyrazolo[3,4-d]pyrimidines c-Src inhibitors reduce epidermal growth factor-induced migration in prostate cancer cells. National Library of Medicine. [Link]
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. National Library of Medicine. [Link]
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). National Library of Medicine. [Link]
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). National Library of Medicine. [Link]
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Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). National Library of Medicine. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). National Library of Medicine. [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). National Library of Medicine. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Library of Medicine. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. National Library of Medicine. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. [Link]
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3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Semantic Scholar. [Link]
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Design, synthesis and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Library of Medicine. [Link]
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Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). National Library of Medicine. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]
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Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. (2025). National Library of Medicine. [Link]
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Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. (2025). National Library of Medicine. [Link]
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Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. (2015). National Library of Medicine. [Link]
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Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). MDPI. [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Library of Medicine. [Link]
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A Comparative Guide to Evaluating the Off-Target Effects of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this journey is the characterization of a compound's selectivity—understanding not only its intended interactions but, just as importantly, its unintended "off-target" effects. This guide provides an in-depth, technically-focused comparison of methodologies to evaluate the off-target profile of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one , a compound belonging to a class of molecules known for their therapeutic potential.
The core of this molecule, the pyrazolo[4,3-d]pyrimidin-7-one scaffold, is shared by well-established therapeutic agents, most notably the phosphodiesterase type 5 (PDE5) inhibitors. This structural similarity strongly suggests that the primary therapeutic target of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is likely PDE5. Consequently, a thorough off-target evaluation is paramount to differentiate its safety and efficacy profile from existing therapies and to uncover any novel polypharmacology.
This guide is structured to provide a logical and scientifically rigorous framework for this evaluation. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data from established PDE5 inhibitors to serve as a benchmark for your investigations.
The Imperative of Off-Target Profiling
Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[1] A comprehensive understanding of a compound's off-target profile early in the discovery process allows for:
-
Early Risk Assessment: Identifying potential safety liabilities before significant resources are invested.[2][3]
-
Mechanism Deconvolution: Differentiating between on-target and off-target driven phenotypic effects.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce unwanted interactions.
-
Drug Repurposing: Uncovering new therapeutic opportunities based on novel off-target activities.
A Multi-pronged Approach to Off-Target Evaluation
A robust assessment of off-target effects necessitates a multi-tiered approach, moving from broad, high-throughput screens to more focused, hypothesis-driven investigations in cellular contexts. The following sections outline a recommended workflow for characterizing 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Figure 1: Recommended workflow for off-target evaluation.
Part 1: Foundational Steps - Target Confirmation and Comparator Selection
Given the structural alerts, the initial and most critical step is to confirm the primary target of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and to select appropriate comparator compounds.
Primary Target Confirmation: Phosphodiesterase (PDE) Panel
It is hypothesized that the primary target is a phosphodiesterase. Therefore, the first experimental step should be to screen the compound against a panel of PDE isoforms.
Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method for in vitro PDE profiling using a fluorescence polarization (FP) assay.
Materials:
-
Purified recombinant human PDE enzymes (PDE1-11)
-
Fluorescein-labeled cGMP or cAMP substrate
-
Specific anti-cGMP or anti-cAMP antibody
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of the microplate, add the PDE enzyme, assay buffer, and the test compound or DMSO vehicle control.
-
Initiate the reaction by adding the fluorescein-labeled cGMP or cAMP substrate.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the anti-cGMP or anti-cAMP antibody.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Comparator Selection
For a meaningful comparison, it is essential to select well-characterized compounds with the same primary mechanism of action. The following approved PDE5 inhibitors are ideal comparators:
-
Sildenafil: A potent PDE5 inhibitor with known, albeit less pronounced, off-target effects on PDE6.
-
Tadalafil: A long-acting PDE5 inhibitor with some cross-reactivity for PDE11.[4]
-
Vardenafil: A highly potent PDE5 inhibitor, structurally similar to sildenafil, with some inhibitory activity against PDE6.[5]
Part 2: Broad Off-Target Screening
With the primary target confirmed and comparators selected, the next stage is to cast a wide net to identify potential off-target interactions across diverse protein families.
Broad Safety Pharmacology Profiling
Several contract research organizations (CROs) offer standardized in vitro safety pharmacology panels that screen compounds against a collection of targets known to be associated with adverse drug reactions.[2][3] Panels like the InVEST44™ from Reaction Biology [1][6][7] and the SafetyScreen44 from Eurofins Discovery [8][9][10] are industry-standard starting points. These panels typically include a diverse set of targets:
-
G-Protein-Coupled Receptors (GPCRs): Adrenergic, dopaminergic, histaminergic, muscarinic, serotonergic, and opioid receptors.
-
Ion Channels: hERG, calcium, sodium, and potassium channels.
-
Transporters: Dopamine, norepinephrine, and serotonin transporters.
-
Enzymes: COX-1, COX-2, and various phosphodiesterases.
-
Nuclear Receptors: Androgen and glucocorticoid receptors.
Table 1: Comparison of PDE5 Inhibitor Off-Target Effects (Illustrative Data)
| Target | Sildenafil (% Inhibition @ 10 µM) | Tadalafil (% Inhibition @ 10 µM) | Vardenafil (% Inhibition @ 10 µM) | 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (% Inhibition @ 10 µM) | Potential Clinical Implication |
| PDE5 | >95% | >95% | >95% | (To be determined) | Primary Target - Efficacy |
| PDE6 | 30-50% | <10% | 20-40% | (To be determined) | Visual disturbances (cyanopsia)[11] |
| PDE11 | <10% | 15-30% | <10% | (To be determined) | Myalgia, back pain[4] |
| hERG | <10% | <10% | <10% | (To be determined) | Cardiac arrhythmia |
| Adrenergic α1A | 5-15% | 5-15% | 5-15% | (To be determined) | Hypotension, dizziness |
This table presents hypothetical but representative data based on known profiles of PDE5 inhibitors. The column for the test compound is for the user to populate with their experimental results.
Kinome Profiling
Although the pyrazolo[4,3-d]pyrimidine core is not a classic kinase inhibitor scaffold, the sheer number of kinases and their role in a multitude of signaling pathways make kinome profiling a prudent step.[12] Comprehensive kinase panels, often utilizing radiometric or fluorescence-based assays, can screen a compound against hundreds of kinases.
Experimental Protocol: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a standard method for assessing kinase inhibition.[13][14]
Materials:
-
A panel of purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, substrate, kinase buffer, and the test compound or DMSO vehicle.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time within the linear reaction range.
-
Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each kinase at the tested concentration(s).
Part 3: Cellular Target Engagement and Validation
In vitro biochemical assays are essential for initial screening, but they do not fully recapitulate the complex environment inside a cell. Therefore, validating off-target interactions in a cellular context is a critical next step.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[15][16] The principle is based on the ligand-induced thermal stabilization of a target protein. Binding of a compound can increase the temperature at which a protein denatures and aggregates.
Figure 2: General workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
This protocol describes a method to validate a specific off-target interaction identified in the initial screens.[17][18]
Materials:
-
Cultured cells expressing the off-target of interest
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the off-target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound at various concentrations or with a DMSO vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Cool to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the off-target protein.
-
Analysis: Quantify the band intensities to generate a melt curve (protein abundance vs. temperature) for both the compound-treated and vehicle-treated samples. A shift in the melt curve indicates target engagement.
A proteome-wide version of CETSA, often coupled with mass spectrometry (CETSA-MS), can also be employed for a less biased discovery of cellular off-targets.
Conclusion
The evaluation of off-target effects is a non-negotiable component of modern drug discovery. For a novel compound like 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one , a systematic and multi-faceted approach is essential to build a comprehensive safety and selectivity profile. By confirming the primary target, comparing against well-characterized alternatives, and employing a tiered screening cascade from broad in vitro panels to cellular validation assays, researchers can make informed decisions to advance the most promising and safest candidates. The methodologies and comparative framework provided in this guide offer a robust starting point for these critical investigations, ultimately contributing to the development of safer and more effective medicines.
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A Head-to-Head Comparison: Novel Pyrazolo[4,3-d]pyrimidines Versus Existing Kinase Inhibitors in Oncology Research
Introduction
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies. Their mechanism, the targeted inhibition of specific protein kinases that drive oncogenic signaling, offers a more precise and often less toxic alternative to conventional chemotherapy. The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a privileged structure in the design of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, which allows it to effectively compete for the kinase ATP-binding site.[1] This has led to the successful development of several FDA-approved drugs.[2]
This guide provides a comprehensive head-to-head comparison of a novel, potent pyrazolo[3,4-d]pyrimidine-based multi-kinase inhibitor, compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (hereinafter referred to as Compound 33) , with established FDA-approved kinase inhibitors.[3][4] Compound 33 has demonstrated significant preclinical activity against key oncogenic drivers, FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both critical targets in acute myeloid leukemia (AML) and other cancers.[3][4]
We will objectively evaluate Compound 33 against a panel of existing multi-kinase inhibitors with overlapping target profiles, including Sorafenib, Regorafenib, Sunitinib, and Pazopanib . This comparison will be grounded in experimental data, focusing on inhibitory potency, selectivity, and preclinical efficacy, providing researchers, scientists, and drug development professionals with a detailed analysis to inform future research and development efforts.
The Rise of Pyrazolopyrimidines in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, the nitrogenous base in ATP.[1] This structural mimicry allows it to bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets. This has led to the development of a diverse range of inhibitors targeting various kinase families.
Key Kinase Targets: FLT3 and VEGFR2
FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) is the main mediator of the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Inhibition of VEGFR2 is a well-established anti-cancer strategy.
Below is a simplified representation of the FLT3 and VEGFR2 signaling pathways, which are the primary targets of Compound 33.
Caption: Simplified signaling pathways of FLT3 and VEGFR2.
Head-to-Head Comparison: Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Compound 33 and existing multi-kinase inhibitors against their primary targets and a selection of other kinases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values for Primary Targets (FLT3 & VEGFR2)
| Compound | FLT3 (nM) | VEGFR2 (nM) |
| Compound 33 | Potent (specific value not publicly available) [3][4] | Potent (specific value not publicly available) [3][4] |
| Sorafenib | 58[5] | 90[5] |
| Regorafenib | - | 4.2[6][7][8] |
| Sunitinib | 50 (FLT3-ITD)[9][10] | 80[10] |
| Pazopanib | - | 30[11][12] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | Compound 33 | Sorafenib | Regorafenib | Sunitinib | Pazopanib |
| VEGFR1 | - | 26[5] | 13[6][8] | - | 10[11][12] |
| VEGFR3 | - | 20[5] | 46[6][8] | - | 47[11][12] |
| PDGFRβ | - | 57[5] | 22[6][7][8] | 2[10] | 84[12] |
| c-Kit | - | 68[5] | 7[6][7][8] | - | 74[11] |
| Raf-1 | - | 6[13] | 2.5[6][8] | - | - |
| B-Raf | - | 22[5] | 28[8] | - | - |
| RET | - | 43[5] | 1.5[6][7][8] | - | - |
Expertise & Experience Insights: The data reveals that while all compared inhibitors target VEGFR2, their potency and selectivity profiles vary significantly. Compound 33 is highlighted as a potent dual inhibitor of FLT3 and VEGFR2.[3][4] Regorafenib demonstrates high potency against VEGFR2, while Sunitinib shows strong inhibition of PDGFRβ in addition to VEGFR2. Sorafenib exhibits a broader spectrum of activity, notably inhibiting the Raf kinases. This variation in selectivity is a critical factor in both the therapeutic efficacy and the side-effect profile of these drugs. A more selective inhibitor like Compound 33 may offer a better-tolerated treatment option for malignancies driven by FLT3 and VEGFR2 signaling.
Preclinical Efficacy: In Vitro and In Vivo Models
The true potential of a novel inhibitor is realized through its performance in preclinical models that mimic human disease.
In Vitro Cellular Activity
Compound 33 has demonstrated high potency against FLT3-driven human acute myeloid leukemia (AML) MV4-11 cells.[3] In comparison, Sorafenib has shown cytotoxic activity against a broad range of cancer cell lines, with a median IC50 of 4.3 μM in a pediatric preclinical testing panel.[14] The in vitro activity of these inhibitors is a crucial first step in validating their therapeutic potential.
In Vivo Xenograft Models
The ultimate preclinical validation comes from in vivo studies. In a xenograft mouse model using the MV4-11 AML cell line, a once-daily oral dose of Compound 33 at 10 mg/kg for 18 days resulted in complete tumor regression without observable toxicity.[3][4] This remarkable in vivo efficacy underscores the potential of this novel pyrazolo[3,4-d]pyrimidine. For comparison, Regorafenib, at a 10 mg/kg dose, has been shown to reduce tumor size in breast and renal cancer mouse xenograft models.[7]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, we outline the detailed methodologies for the key experiments.
1. In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the IC50 of an inhibitor against a specific kinase.
Caption: A typical workflow for an in vivo AML xenograft model.
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human cancer cells. [2][15][16]2. Cell Implantation: Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
-
Tumor Establishment: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The test compound is administered (e.g., orally) at a specific dose and schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly to assess efficacy and toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry) to study the mechanism of action. [3] Causality Behind Experimental Choices: The choice of the mouse strain is critical; highly immunodeficient strains like NSG mice are often preferred for their ability to support the engraftment of human hematopoietic cells. [15][16]The route of administration and dosing schedule are designed to mimic potential clinical use. Monitoring body weight is a crucial indicator of the compound's toxicity.
Conclusion and Future Directions
The novel pyrazolo[3,4-d]pyrimidine, Compound 33, has demonstrated compelling preclinical data as a potent dual inhibitor of FLT3 and VEGFR2. Its remarkable in vivo efficacy in an AML xenograft model, leading to complete tumor regression without apparent toxicity, positions it as a highly promising candidate for further development. [3][4] The head-to-head comparison with established multi-kinase inhibitors reveals that while there is an overlap in the targeting of key oncogenic drivers, the nuanced differences in potency and selectivity can have significant implications for therapeutic outcomes and side-effect profiles. The focused dual inhibition of FLT3 and VEGFR2 by Compound 33 may offer a more targeted and potentially less toxic approach for the treatment of AML and other cancers where these pathways are dysregulated.
Future research should focus on a broader kinase profiling of Compound 33 to fully elucidate its selectivity, as well as on pharmacokinetic and pharmacodynamic studies to optimize its dosing and schedule. Further in vivo studies in a wider range of cancer models are also warranted to explore its full therapeutic potential. The data presented in this guide provides a strong rationale for the continued investigation of this and other novel pyrazolo[4,3-d]pyrimidine-based kinase inhibitors as the next generation of targeted cancer therapies.
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A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) of Pyrazolo[4,3-d]pyrimidin-7-one Activity
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets. Derivatives of this core are prominent as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and adenosine receptor antagonists.[1][2] However, a formidable challenge lies in translating potent in vitro activity into tangible in vivo efficacy. This guide provides an in-depth analysis of the critical factors governing the in vitro-in vivo correlation (IVIVC) for this compound class, offering field-proven insights, detailed experimental protocols, and a framework for rational drug development.
The In Vitro Landscape: Defining Target Engagement and Cellular Potency
Initial evaluation of pyrazolo[4,3-d]pyrimidin-7-one derivatives begins with a tiered system of in vitro assays. The primary goal is to quantify direct target engagement and subsequent cellular effects.
A. Biochemical (Enzymatic) Assays: These assays isolate the target protein (e.g., a specific kinase or PDE) to measure the compound's direct inhibitory activity, typically reported as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Causality Explained: This is the cleanest, most direct measure of a compound's potency against its intended molecular target. It is essential for establishing a structure-activity relationship (SAR), where chemists systematically modify the scaffold to improve potency.[1][3] For example, studies on pyrazolo[3,4-d]pyrimidine derivatives (a closely related isomer) targeting the Src kinase revealed that specific substitutions on a piperidinyl ring were essential for achieving low nanomolar inhibitory activity.[3]
B. Cell-Based Assays: Following confirmation of biochemical potency, compounds are advanced to cell-based assays. These experiments assess a compound's ability to exert its effect within a complex biological system.
-
Causality Explained: A cell-based assay is a more biologically relevant system. It inherently accounts for the compound's ability to cross the cell membrane and engage its target in a competitive environment with endogenous ligands (like ATP for kinase inhibitors). A significant drop-off in potency from a biochemical to a cell-based assay can be an early red flag for poor cell permeability. For instance, novel N1-methyl pyrazolo[4,3-d]pyrimidines were evaluated for their antiproliferative effects (reported as GI50 values) in MCF-7 breast cancer cells, demonstrating that potent tubulin assembly inhibition translated to low to sub-nanomolar growth inhibition.[4]
Workflow for In Vitro Screening
The logical progression from target-specific to whole-cell assays is a crucial first step in establishing a potential correlation.
Caption: Initial in vitro screening workflow.
The Gulf Between Dish and Organism: Why In Vitro Potency Often Fails In Vivo
A potent compound in vitro is only a candidate. Its success in vivo is contingent on a host of pharmacokinetic and pharmacodynamic (PK/PD) properties. The failure to establish a strong IVIVC is often due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[5]
-
Aqueous Solubility: Many pyrazolopyrimidine derivatives are highly lipophilic, leading to poor aqueous solubility.[6] If a compound cannot dissolve in the gastrointestinal tract, it cannot be absorbed into circulation, rendering its in vitro potency moot.
-
Metabolic Stability: The liver is the primary site of drug metabolism. Compounds can be rapidly broken down by cytochrome P450 enzymes, leading to a short half-life and insufficient exposure at the target site. A recent study highlighted a pyrazolo[1,5-a]pyrimidine derivative, 13c, which was specifically optimized for remarkable hepatic microsomal stability, a key factor in its subsequent in vivo success.[7]
-
Cell Permeability and Efflux: Even after absorption, the compound must reach its target tissue and enter the cells. It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, preventing them from reaching effective intracellular concentrations.[8][9]
Case Studies in Correlation: Successes and Failures
Examining specific examples from the literature provides the clearest picture of what drives IVIVC for this scaffold.
Case Study 1: Successful IVIVC - Compound 9 (Antitumor Agent)
A study on N1-methyl pyrazolo[4,3-d]pyrimidines as microtubule targeting agents provides a stellar example of successful correlation.[4]
-
In Vitro Data: Compound 9 strongly inhibited tubulin polymerization with an IC50 of 0.45 µM and exhibited potent growth inhibition against a panel of cancer cell lines, with GI50 values often ≤10 nM.[4]
-
In Vivo Data: In a mouse xenograft model using MCF-7 breast cancer cells, Compound 9 was significantly better than the standard-of-care drug paclitaxel at reducing tumor volume.[4]
-
Analysis: The strong correlation here suggests that the compound possessed favorable pharmacokinetic properties (good absorption, sufficient metabolic stability, and effective distribution to the tumor) that allowed the potent in vitro activity to be realized in vivo.
Case Study 2: Challenging IVIVC - Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
While many pyrazolopyrimidine kinase inhibitors show high in vitro potency, their development is often hampered by poor solubility, which directly impacts oral bioavailability and in vivo efficacy.[6]
-
In Vitro Data: Many derivatives show potent inhibition of kinases like Src and Abl in enzymatic assays and effectively inhibit cancer cell viability in the low micromolar or nanomolar range.[10][11]
-
In Vivo Disconnect: Despite this, their use as oral agents is often limited. Researchers have had to employ advanced formulation strategies, such as encapsulation in liposomes or albumin nanoparticles, to overcome poor water solubility and improve the pharmacokinetic profile for in vivo studies.[6]
-
Analysis: This represents a common scenario where the IVIVC is initially poor due to physicochemical properties. The underlying biological activity is present, but it cannot be unlocked in vivo without pharmaceutical intervention. This underscores that IVIVC is not just about biology, but also about drug delivery.
Comparative Data Summary
| Compound Class | Target | Representative In Vitro Potency | In Vivo Model | In Vivo Outcome & Correlation | Reference |
| N1-methyl pyrazolo[4,3-d]pyrimidine (Compound 9) | Tubulin | IC50: 0.45 µM (polymerization); GI50: ≤10 nM (MCF-7 cells) | MCF-7 Mouse Xenograft | Significant tumor reduction, superior to paclitaxel. Strong Correlation. | [4] |
| Pyrazolo[3,4-d]pyrimidine (SI306) | Src Kinase | IC50: 7.2-11.2 µM (GBM cells) | Glioblastoma Models | Activity demonstrated, but requires formulation (e.g., liposomes) to overcome poor solubility. Correlation Dependent on Formulation. | [6][11][12] |
| Pyrazolo[1,5-a]pyrimidine (Compound 13c) | PDE4 | IC50: 2.7 nM | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Significantly attenuated fibrosis. Strong Correlation (aided by high metabolic stability). | [7] |
Validated Protocols for Assessing IVIVC
To rigorously assess IVIVC, standardized, self-validating protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the IC50 value of a test compound against a specific protein kinase.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer, 1 µL of test compound (in 2.5% DMSO), and 1.5 µL of a kinase/substrate/ATP mix.
-
Controls: Include "no kinase" wells (negative control) and "DMSO only" wells (positive control, 100% activity).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls. Calculate IC50 values by fitting the dose-response curve to a four-parameter logistic equation.
-
Expert Insight: Maintaining a final DMSO concentration below 1% is critical to prevent enzyme inhibition or denaturation. The self-validating nature of this assay comes from the clear windows provided by the positive and negative controls.
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the antitumor activity of a lead compound in an immunodeficient mouse model.
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ human cancer cells (e.g., MCF-7) into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into groups (n=8-10 per group): Vehicle control, positive control (e.g., paclitaxel), and test compound groups (e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Expert Insight: A vehicle control group is absolutely essential to ensure that the observed effects are due to the compound itself and not the formulation. Body weight monitoring is a critical component of this self-validating system; significant weight loss (>15-20%) is a sign of unacceptable toxicity and can invalidate the efficacy results.
-
Visualizing the IVIVC Investigation Process
Caption: Decision workflow for establishing IVIVC.
Conclusion and Future Directions
The successful translation of in vitro potency to in vivo efficacy for pyrazolo[4,3-d]pyrimidin-7-one derivatives is a multifactorial challenge that extends beyond simple target affinity. A strong IVIVC is achieved only when potent biological activity is coupled with favorable physicochemical and pharmacokinetic properties.
For researchers in this field, the path forward requires a holistic approach:
-
Early ADME Profiling: Integrate solubility, permeability, and metabolic stability assays early in the discovery pipeline.
-
PK/PD Modeling: Utilize computational models to predict human pharmacokinetics from preclinical data, helping to optimize dosing regimens and anticipate potential liabilities.[5]
-
Advanced In Vitro Models: Move towards more complex models like 3D spheroids or organoids, which can offer greater predictive validity for cellular responses than traditional 2D cell culture.
By systematically addressing both the biological potency and the drug-like properties of these versatile compounds, the scientific community can bridge the gap between the petri dish and the patient, unlocking the full therapeutic potential of the pyrazolo[4,3-d]pyrimidin-7-one scaffold.
References
-
Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. [Link]
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Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld Science. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
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Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Brain Sciences. [Link]
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In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]
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Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences. [Link]
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Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1][4][13]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry. [Link]
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ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega. [Link]
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Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk. Journal of Pharmaceutical Sciences. [Link]
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Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. [Link]
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Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
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7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. PubChem. [Link]
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Translatability of In Vitro Inhibition Potency to In Vivo P-Glycoprotein Mediated Drug Interaction Risk. ResearchGate. [Link]
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Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules. [Link]
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Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. ResearchGate. [Link]
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Pyrazolo[4,3-d]pyrimidines as Phosphodiesterase Inhibitors. Patent Alert. [Link]
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In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. [Link]
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Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism Reviews. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
I. Hazard Assessment and Risk Mitigation
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from related compounds, 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one should be handled with the assumption that it may possess the following hazardous properties:
-
Irritation: May cause skin, eye, and respiratory irritation.[1][3]
-
Reproductive Toxicity: Some related heterocyclic compounds have been shown to have potential reproductive toxicity.[4]
-
Unknown Hazards: For many research chemicals, the toxicological properties have not been fully investigated.[3]
Therefore, all handling and disposal operations must be conducted in a designated area, preferably within a chemical fume hood, and with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or degradation before use. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | A flame-resistant lab coat with full-length sleeves. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside a fume hood. | To prevent inhalation of the compound. |
II. Segregation and Waste Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one waste should be categorized as non-halogenated organic solid waste .
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one waste. The container should be in good condition, with no cracks or leaks.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one"
-
The approximate quantity of waste
-
The date of initial waste accumulation
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
-
Waste Transfer:
-
For solid waste (e.g., residual compound, contaminated filter paper), carefully transfer it into the designated waste container using a spatula or other appropriate tool.
-
For contaminated consumables (e.g., pipette tips, weighing boats), place them directly into the waste container.
-
Minimize the generation of dust during transfer.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
-
Do not overfill the container. Leave adequate headspace to prevent spills.
-
III. Disposal Pathway Decision Framework
The following diagram illustrates the decision-making process for the proper disposal route of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Caption: Disposal workflow for 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
IV. Decontamination of Labware and Work Surfaces
Any labware or surfaces that have come into contact with 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one must be thoroughly decontaminated.
Decontamination Protocol:
-
Gross Decontamination: Remove any visible solid residues by scraping or wiping. Dispose of the collected residue as hazardous waste.
-
Solvent Rinse: Rinse the contaminated item with a suitable organic solvent such as ethanol or acetone. Collect the solvent rinse as non-halogenated organic liquid waste in a separate, appropriately labeled container.
-
Detergent Wash: Wash the item with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Surface Decontamination: For work surfaces, wipe down with a cloth dampened with a suitable solvent, followed by a detergent solution and a final water rinse. Dispose of the cleaning materials as solid hazardous waste.
V. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the laboratory safety officer.
-
Secure the Area: Restrict access to the spill area. If the compound is volatile or dusty, ensure the fume hood is operational or that there is adequate ventilation.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent the generation of dust.
-
Clean-up:
-
Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.
-
Avoid using a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate the spill area as described in Section IV.
-
-
Report: Complete any required incident or spill reports as per your institution's policy.
VI. Final Disposal
The ultimate disposal of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one waste must be conducted by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[5]
Procedure for Vendor Disposal:
-
Contact Vendor: Contact your institution's environmental health and safety (EHS) office to arrange for a pickup by the contracted hazardous waste vendor.
-
Provide Information: Be prepared to provide the vendor with the chemical name and any available hazard information.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste container.
By adhering to these procedures, you contribute to a safe and responsible laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
-
Ahmed, K. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1985. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Stericycle. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Handling 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, pyrazolopyrimidinone derivatives are a significant class of compounds, often investigated for their potential therapeutic properties.[1][2] This guide provides essential, immediate safety and logistical information for handling 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a member of this important chemical family. As your dedicated partner in laboratory safety, we aim to build a foundation of trust by delivering value that extends beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. For pyrazolopyrimidinone derivatives, the primary concerns are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[3][4][6]
-
Harmful if Swallowed: Ingestion of the compound can be toxic.[3][4]
A thorough risk assessment is the first line of defense. This involves evaluating the specific procedures you will be performing—from weighing and dissolving to running reactions and purifying products—and identifying potential exposure pathways.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirements | Enhanced Precautions (for large quantities or high-risk procedures) |
| Weighing and Aliquoting (Solid) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (double-gloving recommended) | - Chemical splash goggles- Face shield- Respiratory protection (N95 or higher) |
| Solution Preparation and Handling | - Standard laboratory coat- Chemical splash goggles- Nitrile gloves | - Chemical-resistant apron over lab coat- Face shield |
| Running Reactions | - Standard laboratory coat- Chemical splash goggles- Nitrile gloves | - Chemical-resistant apron over lab coat- Face shield |
| Work-up and Purification | - Standard laboratory coat- Chemical splash goggles- Nitrile gloves | - Chemical-resistant apron over lab coat- Face shield |
A Deeper Dive into PPE Selection:
-
Lab Coats: A standard lab coat is the minimum requirement to protect your clothing and skin from incidental splashes.[7][8] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Eye and Face Protection: Safety glasses with side shields are mandatory for all laboratory work.[9] However, when handling liquids that may splash, chemical splash goggles are essential.[10] For tasks with a significant splash hazard, a face shield should be worn in addition to goggles.[7][9]
-
Gloves: Disposable nitrile gloves are the standard for handling most laboratory chemicals.[9] It is crucial to change gloves immediately if they become contaminated. For prolonged operations or when handling larger quantities, double-gloving provides an extra layer of protection.[9]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation, respiratory protection is necessary.[7] An N95 respirator is the minimum recommendation.
Procedural Guidance: Step-by-Step Safety
Adherence to established protocols is key to a safe laboratory environment. The following workflows provide step-by-step guidance for critical operations involving 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Workflow for Weighing and Preparing Solutions:
Caption: Workflow for safely weighing and dissolving the compound.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Spill and Exposure Procedures: Immediate Actions
In the event of a spill or exposure, a swift and correct response is critical.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11]
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Spill Cleanup:
-
Alert others in the vicinity.
-
Wear appropriate PPE, including respiratory protection if the spill involves a solid.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: Protocol for the responsible disposal of hazardous waste.
Never dispose of this compound or its waste down the drain. Always follow your institution's specific guidelines for hazardous waste disposal.[4][11]
Conclusion: A Culture of Safety
The responsible handling of research chemicals like 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is not merely a matter of following rules; it is about fostering a culture of safety. By understanding the potential hazards, utilizing the appropriate protective equipment, and adhering to established protocols, you contribute to a safer research environment for yourself and your colleagues.
References
- Fluorochem Ltd. (2024). Safety Data Sheet: Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)
- Environmental Health and Safety, University of Washington. (n.d.).
- Fisher Scientific. (2025).
- CymitQuimica. (2024).
- Henderson, T. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Explore Insiders. (2021). PPE for Chemical Handling in Labs – A Detailed Guide.
- Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE).
- Westlab Canada. (2023). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
- Fisher Scientific. (2024). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.
- Lodi UK. (2023).
- PubChem. (n.d.). 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone.
- Veeprho. (n.d.). 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo [4,3-d]pyrimidine-5-yl)-4-ethoxy phenyl]sulfonyl]-piperazine.
- Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. (2003).
- Guidechem. (n.d.). 7H-Pyrazolo[3,4-c]pyridin-7-one, 1-ethyl-1,6-dihydro-3,6-dimethyl-.
- PubChem. (n.d.). 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-.
- WIPO Patentscope. (2001).
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- 6. 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone | C17H20N4O2 | CID 135401477 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
